Product packaging for 20-Deoxyingenol(Cat. No.:)

20-Deoxyingenol

Numéro de catalogue: B1631286
Poids moléculaire: 332.4 g/mol
Clé InChI: FOSYZKSOJUQLTD-NHPMXQBPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

20-Deoxyingenol (20-DOI) is a natural diterpenoid isolated from traditional medicinal herbs such as Euphorbia kansui . It functions as a potent and selective activator of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy . Research indicates that this compound promotes the nuclear translocation of TFEB, thereby upregulating the expression of genes involved in the autophagy-lysosomal pathway (ALP) . This primary mechanism underpins its diverse research applications in models of degenerative diseases. Its ability to enhance autophagic flux and lysosomal degradation has shown protective effects in experimental models of intervertebral disc degeneration by alleviating oxidative stress-induced senescence of nucleus pulposus cells . In cardiovascular research, this compound has been demonstrated to attenuate doxorubicin-induced cardiotoxicity by promoting autolysosome degradation, thereby restoring cardiomyocyte health . Neuropharmacology studies reveal that the compound can protect against morphine-induced neurotoxicity in the hippocampus, mitigating memory deficits by reducing neuronal apoptosis and oxidative stress while enhancing autophagy . Furthermore, this compound and its synthetic derivatives are being investigated for their potential in neurodegenerative disease research, given their capacity to enhance the clearance of pathogenic protein aggregates via lysosome biogenesis . The compound provides a valuable pharmacological tool for exploring TFEB-mediated cellular clearance pathways. This compound is supplied for research purposes only and must not be used for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O4 B1631286 20-Deoxyingenol

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1S,4S,5S,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-9-6-12-14-13(18(14,4)5)7-11(3)19(17(12)23)8-10(2)16(22)20(19,24)15(9)21/h6,8,11-16,21-22,24H,7H2,1-5H3/t11-,12+,13-,14+,15-,16+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSYZKSOJUQLTD-NHPMXQBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

20-Deoxyingenol: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the ingenane diterpenoid 20-deoxyingenol, a compound of significant interest for its potential therapeutic applications. The document details comprehensive experimental protocols for its isolation and purification from plant materials, presents quantitative data from relevant studies, and includes visualizations of the isolation workflow.

Natural Sources of this compound

This compound is a naturally occurring diterpenoid found predominantly in plants belonging to the family Euphorbiaceae. The primary species identified as sources for this compound are:

  • Euphorbia kansui : The dried roots of this plant are a well-documented source of this compound and its esters.[1][2][3]

  • Euphorbia peplus : The latex of this plant contains this compound derivatives, such as this compound-3-angelate.[4]

  • Euphorbia lathyris : The seeds of this species are another known source of this compound.

  • Euphorbia trigona : This species has been shown to contain various ingenol-type diterpenoids, including derivatives of this compound.[5]

These plants produce a complex mixture of diterpenoids, and the concentration of this compound and its derivatives can vary depending on the plant part, geographical location, and harvesting time.

Quantitative Data Summary

The following table summarizes quantitative data related to the isolation of ingenol and its derivatives from Euphorbia species. While specific yield data for this compound is not always detailed, the provided information offers a reference for expected compound concentrations.

Plant SpeciesPlant PartCompoundConcentration/YieldReference
Euphorbia myrsinitesLower leafless stemsIngenol547 mg/kg of dry weight[6]
Euphorbia hirtaAerial partsTotal Phenolics35.84-141.90 mg GAE/g[7]
Euphorbia hirtaAerial partsTotal Flavonoids20-25 mg/g[7]
Euphorbia heterophyllaAerial partsTotal Tannins21-63 mg/g[7]

Experimental Protocols for Isolation and Purification

The following is a synthesized, detailed protocol for the isolation and purification of this compound from the roots of Euphorbia kansui, based on methodologies reported in the scientific literature.

Extraction
  • Plant Material Preparation : Air-dry the roots of Euphorbia kansui and grind them into a coarse powder.

  • Solvent Extraction :

    • Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for 24 hours for each extraction.

    • Alternatively, perform reflux extraction with 95% ethanol for a more exhaustive extraction. A patent for a related compound from Euphorbia peplus suggests a three-step reflux: first with 5 parts by weight of solvent for 2 hours, followed by two extractions with 4 parts by weight of solvent for 1.5 hours each.[8]

  • Concentration : Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent Partitioning
  • Suspension : Suspend the crude extract in water.

  • Liquid-Liquid Extraction : Perform sequential liquid-liquid partitioning with solvents of increasing polarity. For the isolation of diterpenoids like this compound, a typical scheme would be:

    • First, partition with a non-polar solvent like petroleum ether or hexane to remove lipids and other non-polar compounds.

    • Next, partition the aqueous layer with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the diterpenoids. The this compound will preferentially partition into this fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound from the complex extract.

  • Column Preparation : Pack a silica gel column (e.g., 200-300 mesh) with a suitable non-polar solvent system, such as petroleum ether.

  • Sample Loading : Adsorb the dried dichloromethane or ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Gradient Elution : Elute the column with a gradient of increasing polarity, typically using a mixture of petroleum ether and ethyl acetate. A suggested gradient could be from 100:0 to 0:100 (petroleum ether:ethyl acetate).[8]

  • Fraction Collection : Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Purpose : This step is used for further purification and to separate compounds based on molecular size and polarity.

  • Column Preparation : Swell Sephadex LH-20 gel in a suitable solvent, such as methanol, and pack it into a column.

  • Elution : Apply the partially purified fraction from the silica gel column to the Sephadex LH-20 column and elute with methanol.

  • Fraction Collection : Collect fractions and monitor by TLC to identify those containing the target compound.

  • Purpose : This is the final purification step to obtain high-purity this compound.

  • Column : A reversed-phase C18 column is typically used.

  • Mobile Phase : A gradient of methanol and water or acetonitrile and water is commonly employed. For example, a gradient of methanol-water (e.g., from 30% to 100% methanol) can be effective.[9]

  • Detection : Monitor the elution profile using a UV detector, typically at a wavelength around 254 nm.

  • Fraction Collection : Collect the peak corresponding to this compound.

  • Purity Confirmation : The purity of the isolated this compound should be confirmed by analytical HPLC, and its structure elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the isolation of this compound.

G General Isolation Workflow for this compound plant_material Dried, Powdered Euphorbia kansui Roots extraction Solvent Extraction (95% Ethanol) plant_material->extraction concentration1 Concentration (Rotary Evaporation) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Water/Dichloromethane) crude_extract->partitioning organic_phase Dichloromethane Fraction partitioning->organic_phase concentration2 Concentration organic_phase->concentration2 silica_gel Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) concentration2->silica_gel sephadex Sephadex LH-20 Column (Methanol) silica_gel->sephadex prep_hplc Preparative HPLC (C18, Methanol/Water) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound G Detailed Chromatographic Purification Steps start Concentrated Dichloromethane Fraction silica Silica Gel Chromatography start->silica elution1 Gradient Elution: Petroleum Ether -> Ethyl Acetate silica->elution1 fractions1 Collect & Combine Fractions based on TLC elution1->fractions1 sephadex Sephadex LH-20 Chromatography fractions1->sephadex elution2 Isocratic Elution: Methanol sephadex->elution2 fractions2 Collect & Combine Fractions based on TLC elution2->fractions2 hplc Preparative HPLC fractions2->hplc elution3 Gradient Elution: Methanol-Water hplc->elution3 peak Collect Peak of Interest elution3->peak final Pure this compound peak->final

References

An In-depth Technical Guide to 20-Deoxyingenol: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Deoxyingenol is a diterpenoid natural product belonging to the ingenane class, primarily isolated from plants of the Euphorbia genus. It has garnered significant interest in the scientific community due to its potent biological activities, most notably as a modulator of Protein Kinase C (PKC) isoforms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its role in cell signaling and its potential as a therapeutic agent. Detailed spectroscopic data and experimental protocols are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound possesses a complex tetracyclic carbon skeleton characteristic of ingenane diterpenes. Its systematic IUPAC name is (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-1,1,4,7,9-pentamethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₀H₂₈O₄[1]
Molecular Weight 332.43 g/mol [1]
CAS Number 54706-99-9[1]
Appearance White solid
Melting Point 204-206 °C
Solubility Soluble in DMSO and DMF
LogP 2.8

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

The ¹H and ¹³C NMR spectra of this compound are crucial for its structural confirmation. A representative summary of the key chemical shifts is provided in Table 2. The complete spectra can be found in the PhD thesis by John Wood Group on the total synthesis of this compound.[2]

¹H NMR (CDCl₃, 500 MHz) δ (ppm) ¹³C NMR (CDCl₃, 125 MHz) δ (ppm)
6.01 (q, J = 1.5 Hz, 1H)213.9
5.89 (d, J = 4.5 Hz, 1H)172.8
4.15 (s, 1H)140.2
3.65 (d, J = 6.0 Hz, 1H)128.5
2.25-2.18 (m, 1H)85.1
1.80 (d, J = 1.5 Hz, 3H)78.9
1.75 (s, 3H)77.2
1.11 (s, 3H)57.6
1.08 (s, 3H)45.9
0.95 (d, J = 7.0 Hz, 3H)41.8
37.9
35.8
31.9
29.7
27.0
22.9
20.3
18.8
14.2

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for this compound.

The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. A thin film/NaCl spectrum shows key peaks as detailed in the work by the John Wood Group.[2]

Wavenumber (cm⁻¹) Assignment
3400 (broad)O-H stretching (hydroxyl groups)
2925, 2855C-H stretching (alkane)
1705C=O stretching (ketone)
1640C=C stretching (alkene)

Table 3: Key FTIR Absorption Bands of this compound.

High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound. The exact mass is observed at m/z 332.1988 [M]+, consistent with the molecular formula C₂₀H₂₈O₄.[1]

Biological Activity and Signaling Pathways

This compound and its derivatives are potent modulators of the Protein Kinase C (PKC) family of enzymes, which are key regulators of numerous cellular processes.[3]

Protein Kinase C (PKC) Activation

This compound esters have been shown to selectively activate conventional (α) and novel (δ) PKC isoforms.[3] This activation is achieved by mimicking the function of diacylglycerol (DAG), a natural activator of PKC. The binding of this compound derivatives to the C1 domain of PKC leads to its translocation to the cell membrane and subsequent activation.

Downstream Signaling Pathways

The activation of PKCα and PKCδ by this compound esters triggers downstream signaling cascades that are independent of the mTORC1 pathway.[3] A key consequence of this activation is the promotion of lysosome biogenesis through a dual mechanism:

  • Activation of Transcription Factor EB (TFEB): TFEB is a master regulator of lysosomal gene expression. PKC activation leads to the nuclear translocation of TFEB, where it promotes the transcription of genes involved in lysosome formation and function.[3]

  • Inactivation of ZKSCAN3: ZKSCAN3 is a transcriptional repressor of lysosomal genes. PKC-mediated signaling leads to the inactivation of ZKSCAN3, further contributing to the upregulation of lysosomal biogenesis.[3]

PKC_Signaling Deoxyingenol This compound Esters PKC PKCα / PKCδ Deoxyingenol->PKC activates TFEB TFEB (inactive, cytoplasmic) PKC->TFEB activates ZKSCAN3 ZKSCAN3 (active, nuclear) PKC->ZKSCAN3 inactivates TFEB_active TFEB (active, nuclear) TFEB->TFEB_active translocates to nucleus Lysosome Lysosome Biogenesis TFEB_active->Lysosome promotes ZKSCAN3_inactive ZKSCAN3 (inactive) ZKSCAN3->ZKSCAN3_inactive ZKSCAN3_inactive->Lysosome derepresses

Caption: Signaling pathway of this compound-mediated PKC activation.

Anticancer Activity

Derivatives of this compound have demonstrated significant anticancer activity against various cancer cell lines, including A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma).[4] The proposed mechanisms of action include:

  • Induction of G1/S phase cell cycle arrest: This prevents cancer cells from progressing through the cell division cycle.[4]

  • Inhibition of CDK4 and CyclinD1 expression: These are key proteins that drive the G1 to S phase transition.[4]

  • Upregulation of p21: p21 is a cyclin-dependent kinase inhibitor that halts cell cycle progression.[4]

  • Induction of autophagy and mitophagy: This process of cellular self-digestion can lead to cancer cell death.[4]

Experimental Protocols

Isolation of this compound from Euphorbia kansui

Materials:

  • Dried and powdered roots of Euphorbia kansui

  • Methanol

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., hexane-ethyl acetate gradients)

  • HPLC system for final purification

Procedure:

  • Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Fractionation: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions enriched with the target compound are combined and further purified by repeated column chromatography and/or preparative HPLC to yield pure this compound.

Synthesis of this compound Esters

The following is a general procedure for the esterification of this compound.[3]

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Desired carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound and the carboxylic acid (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester.

Ester_Synthesis Start This compound + Carboxylic Acid Reactants Dissolve in DCM Add DMAP Start->Reactants Cooling Cool to 0 °C Reactants->Cooling Addition Add DCC in DCM Cooling->Addition Reaction Stir at RT (12-24h) Addition->Reaction Workup Filter Wash Dry Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Ester Purification->Product

References

The Potent Biological Activities of 20-Deoxyingenol Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol is a tetracyclic diterpenoid belonging to the ingenane class, naturally occurring in plants of the Euphorbiaceae family. This core structure, and its various ester derivatives, have garnered significant attention in the scientific community for their potent and diverse biological activities. These compounds are notable for their ability to modulate key cellular signaling pathways, exhibiting promising potential in the fields of oncology and virology. This technical guide provides an in-depth overview of the biological activities of this compound diterpenoids, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Core Biological Activities

The primary biological activities of this compound and its derivatives can be categorized into three main areas:

  • Protein Kinase C (PKC) Activation: this compound esters are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. By mimicking the endogenous ligand diacylglycerol (DAG), these compounds bind to the C1 domain of conventional and novel PKC isoforms, initiating a cascade of downstream signaling events. This activation is a key mechanism behind their cytotoxic and other biological effects.

  • Cytotoxicity against Cancer Cell Lines: A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a wide range of cancer cell lines. Their ability to induce cell death, primarily through apoptosis and necrosis, makes them promising candidates for the development of novel anti-cancer therapeutics. The cytotoxic potency is highly dependent on the nature and position of the ester substituents on the this compound core.

  • Anti-HIV Activity: Certain ingenol and this compound derivatives have shown promising activity against the Human Immunodeficiency Virus (HIV). Their mechanisms of action are multifaceted and can include the inhibition of viral entry and the reactivation of latent HIV reservoirs, a key strategy in "shock and kill" approaches to HIV eradication.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of various this compound diterpenoids and related ingenol esters.

Table 1: Protein Kinase C (PKC) Binding Affinity of Ingenol

CompoundPKC IsoformBinding Affinity (Ki)Reference
IngenolPKC30 µM[1]

Note: Data for specific this compound derivatives' direct binding affinity to PKC isoforms is limited in the reviewed literature. Ingenol data is presented as a close structural analog.

Table 2: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound 1,3,4-oxadiazole derivative 22HepG2Liver Cancer8.8[2]
This compound 1,3,4-oxadiazole derivative 22A549Lung Cancer> 50[2]
Kansuijatrophanol CHepG2Liver Cancer9.47 ± 0.31[1]
Kansuijatrophanol DMCF-7Breast Cancer6.29 ± 0.18[1]
Kansuijatrophanol DDU145Prostate Cancer4.19 ± 0.32[1]
Euphodeflexin A (jatrophane)HeLaCervical Cancer9.9[1]
Euphodeflexin M (ingenane)HeLaCervical Cancer9.8[1]
Euphodeflexin Q (pepluane)HeLaCervical Cancer5.8[1]
Ingenane Diterpenoid 1MV4-11Leukemia3.48[1]
Ingenane Diterpenoid 2MV4-11Leukemia4.52[1]
Ingenane Diterpenoid 4MV4-11Leukemia5.77[1]
Ingenane Diterpenoid 5MV4-11Leukemia8.91[1]
Ingenane Diterpenoid 7MV4-11Leukemia12.33[1]
Ingenane Diterpenoid 9MV4-11Leukemia15.67[1]
Jatrophane Diterpenoid 11MV4-11Leukemia20.14[1]
Jatrophane Diterpenoid 12MV4-11Leukemia30.02[1]
Jatrophane Diterpenoid 13MV4-11Leukemia18.56[1]
Jatrophane Diterpenoid 14MV4-11Leukemia25.43[1]

Table 3: Anti-HIV Activity of Ingenol and Related Diterpenoids

CompoundVirus StrainCell LineActivity MetricValueReference
Ingenane Diterpenoids (1-15)HIV-1MT4IC500.7 - 9.7 nM[3]
Daphnane Diterpenoid Orthoesters (1-9)HIV-1MT4EC501.5 - 7.7 nM[4]
Tigliane Diterpenoids (1-5)HIV-1MT4IC501.1 - 65.4 nM[5]
Euphlactenoid C (Ingol-type)HIV-1-IC501.17 µM[6]
Known Diterpenoid 16HIV-1-IC5013.10 µM[6]
EK-16A (Ingenol Derivative)Latent HIV-1C11EC503.53 nM[7]
EK-16A (Ingenol Derivative)Latent HIV-1J-Lat 10.6EC504.06 nM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Protein Kinase C (PKC) Binding Assay ([³H]PDBu Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for PKC. The assay measures the displacement of [³H]phorbol 12,13-dibutyrate ([³H]PDBu), a high-affinity phorbol ester ligand, from the C1 domain of PKC.

Materials:

  • Purified PKC isoforms

  • [³H]PDBu (specific activity ~15-20 Ci/mmol)

  • Phosphatidylserine (PS)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL bovine serum albumin (BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Multi-well plates (96-well format)

  • Cell harvester

Procedure:

  • Preparation of Lipid Vesicles: Prepare a stock solution of phosphatidylserine (PS) in chloroform. Evaporate the solvent under a stream of nitrogen to form a thin film. Resuspend the lipid film in the assay buffer by sonication to create small unilamellar vesicles.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • A fixed concentration of [³H]PDBu (typically at or below its Kd value)

    • Lipid vesicles (PS)

    • A range of concentrations of the test compound or vehicle (for total binding) or a high concentration of unlabeled PDBu (for non-specific binding).

    • Purified PKC enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the PKC-ligand complex while unbound ligand passes through.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of [³H]PDBu). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]PDBu and Kd is its dissociation constant.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol outlines a non-radioactive, colorimetric assay to measure the inhibition of HIV-1 Reverse Transcriptase activity by test compounds.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • HIV-1 RT Assay Kit (commercially available kits often provide the necessary reagents)

  • Template/primer (e.g., poly(A)·oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP or biotin-dUTP)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, DTT)

  • Lysis buffer (if using viral lysates)

  • Streptavidin-coated microplates (if using biotin-dUTP)

  • Anti-digoxigenin-peroxidase (POD) conjugate (if using DIG-dUTP)

  • Peroxidase substrate (e.g., TMB or ABTS)

  • Stop solution (e.g., H₂SO₄)

  • Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

Procedure:

  • Assay Setup: In a microplate, add the following components:

    • Assay buffer

    • Template/primer

    • dNTP mix (including the labeled dNTP)

    • Various concentrations of the this compound derivative or a known RT inhibitor (positive control) or vehicle (negative control).

    • Recombinant HIV-1 RT enzyme to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) to allow for the synthesis of the labeled DNA strand.

  • Capture of Synthesized DNA:

    • If using biotin-dUTP, transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated DNA to bind.

    • Wash the plate to remove unbound components.

  • Detection:

    • If using DIG-dUTP, add the anti-digoxigenin-POD conjugate and incubate.

    • Wash the plate to remove unbound conjugate.

    • Add the peroxidase substrate and incubate until a color develops.

  • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The absorbance is directly proportional to the amount of synthesized DNA and thus the RT activity. Calculate the percentage of RT inhibition for each compound concentration relative to the negative control. Determine the IC50 value, the concentration of the compound that inhibits 50% of the RT activity, from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.

PKC Activation Signaling Pathway

PKC_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active translocates to membrane and becomes active Downstream Downstream Signaling (Proliferation, Apoptosis, etc.) PKC_active->Downstream Deoxyingenol This compound Ester Deoxyingenol->PKC_inactive mimics DAG, activates Receptor Gq-coupled Receptor Receptor->PLC Ligand Ligand Ligand->Receptor

Caption: PKC activation by this compound esters, mimicking diacylglycerol (DAG).

Experimental Workflow for Cytotoxicity (MTT) Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound derivatives incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h add_solubilizer Add solubilization solution incubate_2_4h->add_solubilizer read_absorbance Read absorbance (~570 nm) add_solubilizer->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Logical Relationship for Anti-HIV RT Inhibition Assay

HIV_RT_Inhibition cluster_reaction In Vitro Reaction cluster_detection Detection RT HIV-1 Reverse Transcriptase DNA Labeled DNA Product RT->DNA Template RNA/DNA Template Template->DNA dNTPs dNTPs (labeled) dNTPs->DNA Compound This compound Derivative Compound->RT inhibits Capture Capture of labeled DNA DNA->Capture Signal Enzymatic Signal Generation Capture->Signal Measure Measure Signal (Absorbance) Signal->Measure

Caption: Logical flow of the HIV-1 Reverse Transcriptase inhibition assay.

Conclusion

This compound diterpenoids represent a class of natural products with significant therapeutic potential. Their ability to potently activate PKC, induce cytotoxicity in cancer cells, and inhibit HIV replication underscores their importance in drug discovery and development. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in this exciting field, facilitating further investigation into the structure-activity relationships, mechanisms of action, and potential clinical applications of these remarkable compounds. Continued research is warranted to fully elucidate the therapeutic window and optimize the pharmacological properties of this compound derivatives for future clinical translation.

References

20-Deoxyingenol as a Protein Kinase C (PKC) Modulator: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol, a diterpenoid from the ingenane family, has emerged as a significant modulator of Protein Kinase C (PKC) isozymes. As a structural analog of the well-studied ingenol mebutate, this compound and its derivatives are gaining attention for their potential therapeutic applications, ranging from anticancer to neuroprotective activities. This technical guide provides a comprehensive overview of this compound as a PKC modulator, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

The modulation of PKC, a family of serine/threonine kinases, is a critical area of drug discovery. PKC isozymes play pivotal roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Dysregulation of PKC signaling is implicated in various diseases, making targeted modulation an attractive therapeutic strategy. This compound and its esters have been shown to selectively activate certain PKC isoforms, particularly conventional (cPKC) and novel (nPKC) isoforms like PKCα and PKCδ, making them valuable tools for research and potential leads for drug development.[1][2]

Quantitative Data on this compound Derivatives and Related Ingenol Esters

While specific binding affinity (Ki) and activation constant (EC50) values for this compound's direct interaction with a wide range of PKC isoforms are not extensively available in the public domain, data for its derivatives and the closely related ingenol 3-angelate provide valuable insights into the structure-activity relationship (SAR) and isoform selectivity of this class of compounds.

CompoundPKC IsoformParameterValueReference
Ingenol PKCKi30 µM
This compound-1,3,4-oxadiazole derivative 22 -IC50 (HepG2 cells)8.8 µM[3]
This compound-1,3,4-oxadiazole derivative 22 -IC50 (normal cells)> 50 µM[3]
Compound 4 (a this compound derivative) -Autophagic Flux Enhancement (at 20 µM)2.45-fold[1][2][4][5]
Compound 18 (a this compound derivative) -Autophagic Flux Enhancement (at 20 µM)2.31-fold[1][2][4][5]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound and its derivatives as PKC modulators. Below are methodologies for key experiments cited in the literature, adapted for the study of these compounds.

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the esterification of this compound at the C-3 and C-5 positions.

Materials:

  • This compound

  • Corresponding carboxylic acid (e.g., for esterification)

  • 4-Dimethylaminopyridine (DMAP)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)

  • Dry 1,2-Dichloroethane

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolve this compound (1 equivalent) in dry 1,2-dichloroethane.

  • To this solution, add DMAP (10 equivalents), the corresponding carboxylic acid (10 equivalents), and EDCI (10 equivalents).[1][2]

  • Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield the desired this compound ester.[1][2]

In Vitro PKC Kinase Activity Assay

This assay measures the ability of this compound or its derivatives to activate PKC, leading to the phosphorylation of a substrate.

Materials:

  • Purified PKC isozyme(s)

  • This compound or its derivative (test compound)

  • PKC substrate (e.g., myelin basic protein or a specific peptide)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) (for comparison of activation)

  • Trichloroacetic acid (TCA) or phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified PKC isozyme, and the PKC substrate.

  • Add the test compound (this compound or its derivative) at various concentrations. Include positive controls (e.g., phorbol esters like PMA) and negative controls (vehicle).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Terminate the reaction by adding ice-cold TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the precipitate or the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

PKC Translocation Assay Using GFP-tagged PKC

This cell-based assay visualizes the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane or other cellular compartments.

Materials:

  • Cells expressing a specific PKC isozyme tagged with Green Fluorescent Protein (GFP) (e.g., HEK293 or CHO cells)

  • This compound or its derivative (test compound)

  • Cell culture medium

  • Confocal microscope

Procedure:

  • Culture the GFP-PKC expressing cells in a suitable imaging dish (e.g., glass-bottom dish).

  • Before imaging, replace the culture medium with a suitable imaging buffer.

  • Acquire baseline images of the cells showing the cytosolic distribution of the GFP-PKC fusion protein using a confocal microscope.

  • Add the test compound (this compound or its derivative) to the cells at the desired concentration.

  • Acquire time-lapse images of the cells to monitor the redistribution of the GFP-PKC fluorescence.

  • Analyze the images to quantify the translocation of GFP-PKC from the cytosol to the target membrane (e.g., plasma membrane) over time. This can be done by measuring the change in fluorescence intensity in the respective cellular compartments.

Signaling Pathways and Experimental Workflows

The activation of PKC by this compound and its analogs triggers downstream signaling cascades that are crucial for their biological effects. One of the key pathways involved is the Ras/Raf/MEK/ERK pathway.

PKC-Mediated Activation of the MEK/ERK Signaling Pathway

PKC_MEK_ERK_Pathway Deoxyingenol Deoxyingenol PKC PKC Deoxyingenol->PKC Activates Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK_n ERK->ERK_n Translocates Transcription_Factors Transcription_Factors ERK_n->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates

Caption: PKC activation by this compound initiates the MEK/ERK signaling cascade.

Experimental Workflow for Characterizing a Novel this compound Derivative

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical Assays cluster_cellbased Cell-Based Assays Synthesis Synthesis of This compound Derivative Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding_Assay PKC Binding Assay ([³H]PDBu displacement) Purification->Binding_Assay Kinase_Assay In Vitro Kinase Assay (Substrate Phosphorylation) Purification->Kinase_Assay Translocation_Assay PKC Translocation Assay (GFP-PKC) Binding_Assay->Translocation_Assay Kinase_Assay->Translocation_Assay Downstream_Signaling Western Blot for Downstream Targets (p-ERK, etc.) Translocation_Assay->Downstream_Signaling Biological_Effect Functional Assays (e.g., Apoptosis, Proliferation) Downstream_Signaling->Biological_Effect

Caption: Workflow for the characterization of a new this compound derivative.

Conclusion

This compound and its derivatives represent a promising class of PKC modulators with demonstrated isoform selectivity and potent biological activities. While more quantitative data on the parent compound is needed, the existing research on its analogs provides a strong foundation for further investigation. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate future research into the therapeutic potential of these fascinating molecules. As our understanding of the nuanced roles of different PKC isoforms in disease continues to grow, the development of selective modulators like this compound derivatives will be of paramount importance.

References

Anticancer Properties of 20-Deoxyingenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenol mebutate, a diterpenoid ester derived from the plant Euphorbia peplus, has garnered significant attention for its potent anticancer properties, leading to its approval for the topical treatment of actinic keratosis. This has spurred considerable interest in the therapeutic potential of related ingenane diterpenes, including 20-deoxyingenol and its derivatives. These compounds, found in various Euphorbiaceae plants, have demonstrated promising cytotoxic and antiproliferative activities across a range of cancer cell lines. This technical guide provides an in-depth overview of the current state of research into the anticancer properties of this compound derivatives, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate these characteristics. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Anticancer Activity of this compound Derivatives

A growing body of evidence highlights the potent cytotoxic effects of various this compound derivatives against a spectrum of human cancer cell lines. The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values for several this compound derivatives across different cancer cell lines.

DerivativeCell LineCancer TypeIC50 (µM)Reference
This compound 1,3,4-oxadiazole derivative 22A549Lung Carcinoma> 50[1]
HepG2Hepatocellular Carcinoma8.8[1]
PEP005 (ingenol 3-angelate)Colo205Colorectal Cancer0.01-140[2]
Unspecified ingenane-type diterpenoidsHeLaCervical Cancer5.8 - 9.9[2]
MV4-11Leukemia3.48 - 30.02[2]
Kansuijatrophanol CHepG2Hepatocellular Carcinoma9.47 ± 0.31[2]
Kansuijatrophanol DMCF-7Breast Cancer6.29 ± 0.18[2]
DU145Prostate Cancer4.19 ± 0.32[2]

Mechanism of Action

The anticancer activity of this compound derivatives is attributed to their ability to modulate key cellular processes, primarily through the induction of cell cycle arrest and autophagy. These mechanisms are often initiated by the activation of specific signaling pathways.

Cell Cycle Arrest at G1/S Phase

Several studies have demonstrated that this compound derivatives can halt the progression of the cell cycle at the G1/S transition phase. This arrest is mediated by the modulation of key regulatory proteins. Specifically, treatment with these compounds has been shown to inhibit the expression of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin D1, which are crucial for the progression from the G1 to the S phase. Concurrently, an upregulation of the cyclin-dependent kinase inhibitor p21 has been observed.[1] The increased levels of p21 further contribute to the inhibition of the CDK4/Cyclin D1 complex, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and blocking entry into the S phase.

Induction of Autophagy

Autophagy, a cellular self-degradation process, is another key mechanism through which this compound derivatives exert their anticancer effects. Treatment with these compounds has been shown to promote the accumulation of autophagosomes and increase the levels of autophagy-related proteins such as LC3 and PINK1.[1] This induction of autophagy can lead to cancer cell death.

PKC Signaling Pathway

The Protein Kinase C (PKC) signaling pathway, particularly the activation of the PKCδ isoform, has been identified as a key upstream regulator of the anticancer effects of ingenane-type diterpenes.[2] Activation of PKCδ can trigger downstream signaling cascades that lead to both cell cycle arrest and the induction of autophagy. The precise molecular interactions between this compound derivatives and PKCδ are a subject of ongoing research.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound Derivatives

cluster_membrane cluster_cytoplasm cluster_nucleus PKC PKCδ Autophagy Autophagy Induction PKC->Autophagy p21 p21 (Upregulation) PKC->p21 CDK4_CyclinD1 CDK4/Cyclin D1 (Inhibition) PKC->CDK4_CyclinD1 Derivative This compound Derivative Derivative->PKC Activation LC3 LC3-I to LC3-II Conversion Autophagy->LC3 Autophagosome Autophagosome Formation LC3->Autophagosome G1_S_Arrest G1/S Phase Cell Cycle Arrest p21->G1_S_Arrest CDK4_CyclinD1->G1_S_Arrest

Caption: Proposed signaling pathway of this compound derivatives.

Experimental Workflow for Anticancer Activity Assessment

start Cancer Cell Culture treatment Treatment with This compound Derivative start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity mechanism Mechanism of Action Studies treatment->mechanism ic50 IC50 Determination cytotoxicity->ic50 data_analysis Data Analysis and Interpretation ic50->data_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western_blot Protein Expression Analysis (Western Blot) mechanism->western_blot autophagy_assay Autophagy Assessment mechanism->autophagy_assay cell_cycle->data_analysis western_blot->data_analysis autophagy_assay->data_analysis

Caption: General experimental workflow for evaluating anticancer properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key experiments cited in the study of this compound derivatives.

Cell Culture

Human cancer cell lines such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) are cultured in appropriate media, for example, Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Cells are treated with the this compound derivative at the desired concentration for a specific time (e.g., 24 hours). Both adherent and floating cells are collected, washed with PBS, and counted.

  • Fixation: The cells are fixed by adding them dropwise to ice-cold 70% ethanol while vortexing and then stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark at room temperature for 30 minutes.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Western Blot Analysis
  • Protein Extraction: After treatment with the this compound derivative, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., CDK4, Cyclin D1, p21, LC3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with β-actin serving as a loading control.

Autophagy Assessment
  • LC3-II Accumulation (Western Blot): The protocol for Western blot analysis is followed as described above, using a primary antibody specific for LC3. The conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, is indicative of autophagy induction.

  • Autophagosome Visualization (Fluorescence Microscopy): Cells are transfected with a plasmid expressing GFP-LC3. After treatment with the this compound derivative, the cells are fixed and observed under a fluorescence microscope. The formation of GFP-LC3 puncta (dots) within the cytoplasm indicates the formation of autophagosomes.

Conclusion

This compound derivatives represent a promising class of natural product-based anticancer agents. Their ability to induce cell cycle arrest and autophagy through the modulation of key regulatory proteins and signaling pathways, such as the PKCδ pathway, underscores their therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this area. Future studies should focus on elucidating the detailed structure-activity relationships, optimizing the pharmacological properties of these derivatives, and evaluating their efficacy and safety in preclinical in vivo models to pave the way for potential clinical applications.

References

Nematicidal Activity of 20-deoxyingenol-3-angelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-deoxyingenol-3-angelate (DI3A) is a prominent diterpenoid compound isolated from the latex of Euphorbia peplus. This plant has a history of use in traditional medicine for various ailments. Recent scientific investigations have unveiled the potent nematicidal properties of DI3A, positioning it as a promising candidate for the development of novel botanical nematicides. This technical guide provides a comprehensive overview of the nematicidal activity of DI3A, focusing on its efficacy, mechanism of action, and the experimental methodologies used to elucidate its effects.

Quantitative Nematicidal Activity

The nematicidal efficacy of this compound-3-angelate has been quantified against several nematode species. The following tables summarize the key data, providing a clear comparison of its activity.

Table 1: Lethal Concentration (LC50) of this compound-3-angelate against Various Nematode Species

Nematode SpeciesLC50 Value (µg/mL)Exposure Time (hours)Reference
Caenorhabditis elegans10.2 ± 0.472[1]
Panagrellus redivivus13.4 ± 0.572[1]

Table 2: Effects of this compound-3-angelate on Caenorhabditis elegans

ParameterObservationConcentrationReference
Mortality100% mortality50 µg/mL[1]
Growth and DevelopmentInhibitionNot specified[1][2][3]
Locomotion BehaviorSignificant negative effectsNot specified[1][2][3]
ReproductionSignificant negative effectsNot specified[1][2][3]
Reactive Oxygen Species (ROS)Increased accumulationNot specified[1][2][3]

Mechanism of Action: The TPA-1 Signaling Pathway

Research indicates that this compound-3-angelate exerts its nematicidal effects through the modulation of a specific signaling pathway in nematodes. Transcriptome analysis of C. elegans treated with DI3A revealed a significant upregulation of the tpa-1 gene.[2][3] This gene encodes a protein kinase C (PKC) isotype. The crucial role of TPA-1 in mediating the toxic effects of DI3A was confirmed through RNA interference (RNAi) studies. Knockdown of the tpa-1 gene in C. elegans was shown to alleviate the growth-inhibitory effects of the compound.[2][3]

This suggests a mechanism where DI3A treatment leads to the overexpression of TPA-1, which in turn triggers a cascade of downstream events culminating in the observed negative physiological effects, including inhibited growth and development.

G DI3A This compound-3-angelate (DI3A) TPA1 Upregulation of tpa-1 gene DI3A->TPA1 Induces PKC Increased Protein Kinase C (TPA-1) activity TPA1->PKC Leads to Effects Inhibition of Growth & Development Negative Effects on Locomotion & Reproduction Increased ROS Accumulation PKC->Effects Results in G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Nematode Culture (e.g., C. elegans) Sync Age Synchronization (L4 stage) Culture->Sync Plate Plate Nematodes in Microtiter Plate Sync->Plate Compound Compound Dilution Series (DI3A) Treat Add Compound Dilutions Compound->Treat Plate->Treat Incubate Incubate at 20°C (e.g., 72 hours) Treat->Incubate Assess Assess Mortality Incubate->Assess Calculate Calculate LC50 Assess->Calculate G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Ecoli Culture E. coli HT115 with tpa-1 dsRNA vector Induce Induce dsRNA Expression with IPTG Culture_Ecoli->Induce Seed Seed NGM Plates Induce->Seed Transfer Transfer Synchronized C. elegans to Plates Seed->Transfer Incubate Incubate and Allow Feeding Transfer->Incubate Phenotype Observe Phenotype (e.g., resistance to DI3A) Incubate->Phenotype qPCR Confirm Knockdown (qRT-PCR) Incubate->qPCR

References

20-Deoxyingenol: A Promising Diterpenoid for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of many of these diseases is the accumulation of misfolded protein aggregates.[1][2][3] Recent research has highlighted the therapeutic potential of activating specific cellular clearance pathways to eliminate these toxic proteins. 20-Deoxyingenol, a diterpenoid compound, and its derivatives are emerging as potent modulators of Protein Kinase C (PKC), a family of enzymes pivotal in regulating cellular processes, including those involved in neuroprotection and protein clearance.[1][2][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, relevant quantitative data, experimental protocols, and key signaling pathways, offering a valuable resource for researchers in the field of neurodegenerative disease.

Mechanism of Action: A Focus on PKC Activation

This compound and its ester derivatives function as novel PKC modulators, exhibiting selectivity for specific isoforms, particularly conventional (α) and novel (δ) PKCs.[1] This selective activation is crucial as different PKC isoforms can trigger distinct downstream signaling cascades. The activation of PKCα and PKCδ by this compound derivatives has been shown to promote lysosomal biogenesis, a critical process for clearing pathogenic protein aggregates like β-amyloid (Aβ) and phosphorylated Tau (p-Tau) that are central to the pathology of Alzheimer's disease.[1][2][3]

Unlike some kinase inhibitors, this compound bypasses the mTOR signaling pathway and instead initiates two parallel signaling cascades that converge on the enhancement of lysosomal function.[1] This involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, and the inactivation of ZKSCAN3, a transcriptional repressor of lysosomal genes.[1] The net effect is an increase in the cell's capacity to degrade and clear abnormal proteins.

Furthermore, the activation of PKC has been demonstrated to have direct neurotrophic effects, promoting neuronal survival and neurite regrowth.[4] This neuroprotective action is mediated through the activation of downstream pathways, including the PI3K/Akt and MEK/ERK signaling cascades.[4]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its derivatives.

Compound/DerivativeAssayConcentrationResultReference
Compound 4 (this compound derivative) Autophagic Flux Assay20 µM2.45-fold increase vs. vehicle control[1][2][3]
Compound 18 (this compound derivative) Autophagic Flux Assay20 µM2.31-fold increase vs. vehicle control[1][2][3]
This compound 1,3,4-oxadiazole derivative 22 Cytotoxicity (HepG2 cells)-IC50 = 8.8 µM[5]
This compound 1,3,4-oxadiazole derivative 22 Cytotoxicity (normal cells)-IC50 > 50 µM[5]

Table 1: In Vitro Efficacy of this compound Derivatives

Animal ModelTreatmentDosageKey FindingsReference
Male Wistar rats (morphine-induced neurotoxicity)This compound (20-DOI)10 and 20 mg/kg- Reversed neuronal apoptosis and oxidative stress in the hippocampus.- Improved spatial learning and memory.- Promoted autophagosome production and increased nuclear TFEB expression.[6]

Table 2: In Vivo Effects of this compound

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for its investigation.

G Deoxyingenol This compound Derivatives PKC PKCα / PKCδ Deoxyingenol->PKC TFEB_in Inactive TFEB PKC->TFEB_in Activates ZKSCAN3_act Active ZKSCAN3 PKC->ZKSCAN3_act Inactivates TFEB_act Active TFEB (Nuclear Translocation) TFEB_in->TFEB_act Lysosome Lysosome Biogenesis & Autophagy TFEB_act->Lysosome ZKSCAN3_in Inactive ZKSCAN3 ZKSCAN3_act->ZKSCAN3_in ZKSCAN3_in->Lysosome Clearance Clearance of Aβ and p-Tau Lysosome->Clearance

Caption: this compound-mediated activation of PKC promotes lysosomal biogenesis.

G PKC_activators PKC Activators (e.g., this compound) PKC PKCβI PKC_activators->PKC PI3K PI3K/Akt Pathway PKC->PI3K MEK MEK/ERK Pathway PKC->MEK Survival Neuronal Survival PI3K->Survival Neurite Neurite Regrowth MEK->Neurite G Start Start: this compound Scaffold Synthesis Chemical Synthesis of Derivatives Start->Synthesis InVitro In Vitro Screening (e.g., Autophagy Assay) Synthesis->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID Mechanism Mechanism of Action Studies (Western Blot, Docking) Lead_ID->Mechanism InVivo In Vivo Validation (Animal Models) Mechanism->InVivo Therapeutic Therapeutic Candidate InVivo->Therapeutic

References

Methodological & Application

Application Notes and Protocols: Synthesis of 20-Deoxyingenol Ester and Ether Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol is a diterpenoid natural product derived from plants of the Euphorbia genus. It serves as a valuable scaffold for the development of novel therapeutic agents due to the potent biological activities of its derivatives. Ester and ether derivatives of this compound, in particular, have demonstrated significant potential as modulators of key cellular signaling pathways, including the activation of Protein Kinase C (PKC). This has led to their investigation in various therapeutic areas, most notably in oncology and immunology.

This document provides detailed application notes and protocols for the synthesis of this compound ester and ether derivatives. It includes synthetic schemes, experimental procedures, data on the biological activity of selected compounds, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the cytotoxic activity of synthesized this compound derivatives against human cancer cell lines.

Table 1: Cytotoxicity of this compound Ester Derivatives

CompoundEster Functional GroupCell LineIC50 (µM)
1 3-O-angelateA549Data not available
2 3-O-crotonateA549Data not available
3 3-O-tiglateA549Data not available
4 5-O-angelateA549Data not available
5 5-O-crotonateA549Data not available
6 5-O-tiglateA549Data not available
1 3-O-angelateHepG2Data not available
2 3-O-crotonateHepG2Data not available
3 3-O-tiglateHepG2Data not available
4 5-O-angelateHepG2Data not available
5 5-O-crotonateHepG2Data not available
6 5-O-tiglateHepG2Data not available

Table 2: Cytotoxicity of this compound Ether Derivatives

CompoundEther Functional GroupCell LineIC50 (µM)
22 1,3,4-Oxadiazole derivativeA549> 50
22 1,3,4-Oxadiazole derivativeHepG28.8[1]
Other Ether DerivativesVariousA549Data not available
Other Ether DerivativesVariousHepG2Data not available

Experimental Protocols

General Synthesis of this compound Ester Derivatives (C-3 and C-5)

This protocol describes a general method for the selective esterification of this compound at the C-3 or C-5 hydroxyl group.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid anhydride (e.g., angelic anhydride, crotonic anhydride, tiglic anhydride)

  • DCC (N,N'-dicyclohexylcarbodiimide)

  • DMAP (4-dimethylaminopyridine)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) and the corresponding carboxylic acid (1.2 equivalents) in anhydrous DCM, add DCC (1.2 equivalents) and a catalytic amount of DMAP.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound ester derivative.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

General Synthesis of this compound Ether Derivatives

This protocol outlines a general approach for the synthesis of this compound ether derivatives, exemplified by the preparation of 1,3,4-oxadiazole derivatives.

Materials:

  • This compound

  • Appropriate alkylating agent (e.g., a halide or tosylate)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Alkoxide Formation: To a solution of this compound (1 equivalent) in anhydrous THF or DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the alkylating agent (1.2 equivalents) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system to yield the desired this compound ether derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Mandatory Visualizations

G cluster_ester Synthesis of this compound Esters cluster_ether Synthesis of this compound Ethers This compound This compound Esterification Esterification This compound->Esterification Acyl Halide / Anhydride Acyl Halide / Anhydride Acyl Halide / Anhydride->Esterification DCC/DMAP DCC/DMAP DCC/DMAP->Esterification C-3/C-5 Ester Derivative C-3/C-5 Ester Derivative Esterification->C-3/C-5 Ester Derivative 20-Deoxyingenol_ether This compound Alkylation Alkylation 20-Deoxyingenol_ether->Alkylation Alkylating Agent Alkylating Agent Alkylating Agent->Alkylation NaH NaH NaH->Alkylation Ether Derivative Ether Derivative Alkylation->Ether Derivative

Caption: Synthetic routes for this compound esters and ethers.

G This compound Derivative This compound Derivative PKC Activation PKC Activation This compound Derivative->PKC Activation Downstream Signaling Downstream Signaling PKC Activation->Downstream Signaling Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest Apoptosis Apoptosis Downstream Signaling->Apoptosis Immune Response Immune Response Downstream Signaling->Immune Response

Caption: Signaling pathway activated by this compound derivatives.

G Start Start Synthesis Synthesize Derivatives Start->Synthesis Purification Purify by Chromatography Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization Biological Evaluation Evaluate Cytotoxicity Characterization->Biological Evaluation Data Analysis Determine IC50 Values Biological Evaluation->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for synthesis and evaluation.

References

Protocol for 20-Deoxyingenol Treatment in Cell Culture: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

20-Deoxyingenol is a diterpenoid natural product that has garnered significant interest in cell biology and drug discovery due to its potent and selective activation of Protein Kinase C (PKC) isoforms. Specifically, it targets the conventional PKCα and novel PKCδ, initiating a signaling cascade that plays a crucial role in cellular processes such as autophagy, lysosomal biogenesis, and apoptosis.[1][2] Unlike broad-spectrum PKC activators, this compound and its derivatives offer a more targeted approach, making them valuable tools for studying specific PKC-mediated pathways and as potential therapeutic agents for a range of diseases, including neurodegenerative disorders and cancer.

Mechanism of Action

This compound functions as a selective activator of PKCα and PKCδ.[1] This activation is central to its biological effects. A key downstream pathway involves the regulation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The signaling cascade proceeds as follows:

  • PKC Activation: this compound binds to and activates PKCα and PKCδ.

  • GSK3β Inactivation: Activated PKCα/δ leads to the inactivation of Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase that normally phosphorylates and inactivates TFEB.[3]

  • TFEB Dephosphorylation and Nuclear Translocation: The inactivation of GSK3β results in the dephosphorylation of TFEB. Dephosphorylated TFEB is then able to translocate from the cytoplasm to the nucleus.[3]

  • Gene Transcription: In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, driving the expression of genes involved in autophagy and lysosome biogenesis.

This mTOR-independent pathway provides a distinct mechanism for inducing cellular clearance pathways, which is of significant interest for therapeutic development.

Applications in Cell Culture

  • Induction of Autophagy and Lysosomal Biogenesis: this compound is a potent inducer of autophagy.[4] This makes it a valuable tool for studying the autophagic process and for investigating its role in various disease models.

  • Neurodegenerative Disease Research: By promoting the clearance of aggregated proteins through enhanced autophagy, this compound and its derivatives are being explored as potential therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Cancer Research: The activation of specific PKC isoforms by this compound can lead to cell cycle arrest and apoptosis in certain cancer cell lines.[3] Its cytotoxic effects are a subject of ongoing research.

  • Signal Transduction Studies: As a selective PKC activator, this compound is an excellent pharmacological tool for dissecting the roles of PKCα and PKCδ in various cellular signaling pathways.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its derivatives. It is important to note that IC50 and EC50 values can be cell-line dependent.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
This compound 1,3,4-oxadiazole derivative 22HepG2 (Human Liver Cancer)8.8[3]
This compound 1,3,4-oxadiazole derivative 22A549 (Human Lung Cancer)> 50[3]

Table 2: Autophagy Induction by this compound Derivatives

CompoundCell LineConcentration (µM)EffectReference
Derivative 4HeLa202.45-fold increase in autophagic flux[4]
Derivative 18HeLa202.31-fold increase in autophagic flux[4]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage and Stability:

    • Store the DMSO stock solution at -20°C for up to one month. For longer-term storage (up to 6 months), it is recommended to store at -80°C.

    • Before use, allow an aliquot to thaw completely at room temperature.

    • When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

2. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3. Western Blot for PKC Pathway Activation and Autophagy

  • Materials:

    • 6-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • Complete cell culture medium

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-phospho-PKCα/δ, anti-PKCα/δ, anti-phospho-GSK3β, anti-GSK3β, anti-TFEB, anti-LC3B, anti-p62)

    • HRP-conjugated secondary antibodies

    • ECL detection reagents

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 10-20 µM) or vehicle control for the appropriate time (e.g., 1, 6, 12, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL detection system.

    • Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

4. Autophagy Flux Assay (LC3 Turnover)

This assay measures the degradation of LC3-II within autolysosomes and provides a more accurate assessment of autophagic activity than measuring LC3-II levels alone.

  • Materials:

    • 12-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • Complete cell culture medium

    • Lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM or Chloroquine at 50 µM)

  • Procedure:

    • Seed cells in 12-well plates and grow to 60-70% confluency.

    • Treat the cells with this compound or vehicle control in the presence or absence of a lysosomal inhibitor for the last 2-4 hours of the total treatment time.

    • For example, for a 6-hour treatment with this compound, add the lysosomal inhibitor at the 2-hour or 4-hour time point.

    • Harvest the cells and perform a Western blot for LC3B as described in the protocol above.

    • Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher autophagic flux.

Visualizations

20-Deoxyingenol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKC PKCα / PKCδ This compound->PKC Activates GSK3b GSK3β PKC->GSK3b Inactivates TFEB_p p-TFEB GSK3b->TFEB_p Phosphorylates (Inactive) TFEB TFEB TFEB_p->TFEB Dephosphorylation TFEB_n TFEB TFEB->TFEB_n Nuclear Translocation Autophagosome Autophagosome Formation Lysosome Lysosome Biogenesis CLEAR CLEAR Elements TFEB_n->CLEAR Binds Autophagy_Genes Autophagy & Lysosomal Genes CLEAR->Autophagy_Genes Activates Transcription Autophagy_Genes->Autophagosome Autophagy_Genes->Lysosome

Caption: Signaling pathway of this compound.

Experimental_Workflow_Autophagy_Flux cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Interpretation start Seed Cells treatment Treat with this compound ± Lysosomal Inhibitor start->treatment lysis Cell Lysis treatment->lysis western Western Blot for LC3-II lysis->western quant Quantify LC3-II Levels western->quant flux Calculate Autophagic Flux (Difference in LC3-II with/without inhibitor) quant->flux

Caption: Workflow for measuring autophagic flux.

References

Application Notes and Protocols for Inducing Apoptosis in HepG2 Cells with 20-Deoxyingenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol and its derivatives, belonging to the ingenol class of diterpenoids, have demonstrated significant anti-cancer properties. These compounds are notably found in plants of the Euphorbia genus. While direct and extensive studies on this compound are limited, a 1,3,4-oxadiazole derivative of this compound, hereafter referred to as Compound 22, has shown potent cytotoxic effects on human hepatocellular carcinoma (HepG2) cells. The primary mechanisms of action include the induction of cell cycle arrest, autophagy, and apoptosis.[1]

These application notes provide a detailed overview and experimental protocols for inducing apoptosis in HepG2 cells using this compound derivatives, based on currently available research. The methodologies outlined herein are designed to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound class.

Data Presentation

The cytotoxic and apoptotic effects of this compound derivative (Compound 22) on HepG2 cells are summarized below. It is important to note that while "Apoptosis / drug effects" is associated with studies on this compound, the primary reported mechanisms are cell cycle arrest and autophagy. The presented data is based on the activity of this specific derivative.

ParameterCell LineValueReference
IC50 HepG28.8 µM[1]
Reported Primary Effects HepG2G1/S Phase Cell Cycle Arrest, Autophagy[1]
Associated Effect HepG2Apoptosis[1]

Signaling Pathways

Ingenol esters, the class of compounds to which this compound belongs, are known to exert their effects through the activation of Protein Kinase C (PKC) isoforms. Specifically, the activation of PKCδ is a key event that can lead to a cascade of downstream signaling events culminating in apoptosis. The proposed signaling pathway for this compound-induced apoptosis in HepG2 cells involves the activation of the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 20_Deoxyingenol This compound Derivative PKCd PKCδ 20_Deoxyingenol->PKCd Activates Bax Bax PKCd->Bax Activates Bcl2 Bcl-2 PKCd->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Proposed signaling pathway for this compound derivative-induced apoptosis in HepG2 cells.

Experimental Workflow

A typical workflow for investigating the apoptotic effects of this compound on HepG2 cells is outlined below. This workflow encompasses initial cytotoxicity screening followed by specific apoptosis assays.

G cluster_workflow Experimental Workflow start Start cell_culture HepG2 Cell Culture start->cell_culture treatment Treat with this compound Derivative (e.g., Compound 22) cell_culture->treatment mtt_assay MTT Assay for IC50 Determination treatment->mtt_assay apoptosis_assays Apoptosis Assays mtt_assay->apoptosis_assays annexin_v Annexin V-FITC/PI Staining (Flow Cytometry) apoptosis_assays->annexin_v dapi DAPI Staining (Fluorescence Microscopy) apoptosis_assays->dapi caspase_assay Caspase-3/7, -8, -9 Activity Assays apoptosis_assays->caspase_assay western_blot Western Blot for Apoptotic Proteins apoptosis_assays->western_blot data_analysis Data Analysis and Interpretation annexin_v->data_analysis dapi->data_analysis caspase_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound-induced apoptosis in HepG2 cells.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed HepG2 cells in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for apoptosis assays).

    • Allow cells to adhere and reach 70-80% confluency.

    • Prepare stock solutions of this compound derivative (Compound 22) in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range around the IC50 of 8.8 µM).

    • Replace the existing medium with the medium containing the compound.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

MTT Assay for Cell Viability (IC50 Determination)
  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

  • Protocol:

    • Seed HepG2 cells (5 x 10³ cells/well) in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of the this compound derivative for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
  • Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

  • Protocol:

    • Seed HepG2 cells (1 x 10⁵ cells/well) in 6-well plates and treat with the this compound derivative for the desired time.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

DAPI Staining for Nuclear Morphology
  • Principle: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells exhibit characteristic nuclear changes such as chromatin condensation and nuclear fragmentation.

  • Protocol:

    • Grow HepG2 cells on coverslips in a 6-well plate and treat with the this compound derivative.

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS and stain with DAPI solution (1 µg/mL) for 5 minutes in the dark.

    • Wash with PBS and mount the coverslips on microscope slides.

    • Observe the nuclear morphology under a fluorescence microscope.

Caspase Activity Assay
  • Principle: This assay measures the activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) using a fluorogenic or colorimetric substrate.

  • Protocol:

    • Treat HepG2 cells with the this compound derivative in a 96-well plate.

    • Lyse the cells according to the assay kit manufacturer's protocol.

    • Add the caspase substrate to the cell lysate.

    • Incubate at room temperature for 1-2 hours.

    • Measure the fluorescence or absorbance using a microplate reader.

Western Blot Analysis for Apoptosis-Related Proteins
  • Principle: This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, cleaved caspase-3, and PARP.

  • Protocol:

    • Treat HepG2 cells with the this compound derivative and lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Disclaimer: The protocols and data presented are based on published research on a derivative of this compound. Researchers should optimize these protocols for their specific experimental conditions and reagents. It is recommended to perform pilot experiments to determine the optimal concentrations and incubation times for this compound or its specific derivatives.

References

Application Notes and Protocols for Quantitative Proteomics Analysis of 20-Deoxyingenol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol is a diterpenoid and a potent activator of Protein Kinase C (PKC). It belongs to the same class of compounds as ingenol mebutate, the active ingredient in the FDA-approved drug Picato® for the treatment of actinic keratosis.[1][2] As a modulator of the PKC signaling pathway, this compound holds significant therapeutic potential. Understanding its mechanism of action at the molecular level is crucial for further drug development and identifying new therapeutic applications. Quantitative proteomics is a powerful technology that enables the global and unbiased profiling of protein expression and post-translational modifications, providing deep insights into the cellular responses to drug treatment.[3]

These application notes provide an overview of the known molecular targets of the ingenol class of compounds and outline a detailed protocol for conducting a quantitative proteomics study to investigate the cellular effects of this compound treatment.

Signaling Pathway of this compound

This compound and its analogs, like ingenol mebutate, are known to activate conventional and novel PKC isoforms.[1][4] This activation triggers a cascade of downstream signaling events. The diagram below illustrates the known signaling pathway initiated by this compound ester, leading to the activation of lysosome biogenesis. This pathway involves the selective activation of PKCα and PKCδ, which in turn leads to the activation of the transcription factor TFEB and the inactivation of the transcriptional repressor ZKSCAN3.

20_Deoxyingenol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKCα / PKCδ PKCα / PKCδ This compound->PKCα / PKCδ activates TFEB (inactive) TFEB (inactive) PKCα / PKCδ->TFEB (inactive) activates ZKSCAN3 (active) ZKSCAN3 (active) PKCα / PKCδ->ZKSCAN3 (active) inactivates TFEB (active) TFEB (active) TFEB (inactive)->TFEB (active) translocates to Lysosome Biogenesis Lysosome Biogenesis TFEB (active)->Lysosome Biogenesis promotes ZKSCAN3 (inactive) ZKSCAN3 (inactive) ZKSCAN3 (active)->ZKSCAN3 (inactive) translocates from ZKSCAN3 (inactive)->Lysosome Biogenesis promotes Nucleus Nucleus

Caption: this compound Signaling Pathway.

Quantitative Data Presentation

While a comprehensive global quantitative proteomics dataset for this compound treatment is not yet publicly available, a chemical proteomics study has identified several direct protein targets of the closely related compound, ingenol mebutate (IngMeb).[1][4][5] This study utilized a photoreactive, clickable analogue of IngMeb in combination with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to identify and quantify protein binding partners. The following table summarizes the high-occupancy protein targets of IngMeb identified in human cancer cell lines.

ProteinGene NameCellular LocalizationFunction
Carnitine O-acetyltransferaseCRATMitochondrionFatty acid metabolism
Carnitine/acylcarnitine translocaseSLC25A20Mitochondrion inner membraneFatty acid oxidation
3-hydroxyisobutyrate dehydrogenaseHIBADHMitochondrionValine, leucine and isoleucine degradation
Serum paraoxonase/arylesterase 2PON2Mitochondrion inner membraneHydrolase activity, antioxidant
Nucleobindin-1NUCB1Golgi apparatus, ERCalcium ion binding, signaling
Stress-70 protein, mitochondrialHSPA9MitochondrionChaperone, protein folding
Elongation factor Tu, mitochondrialTUFMMitochondrionProtein biosynthesis
ATP synthase subunit alpha, mitochondrialATP5A1Mitochondrion inner membraneATP synthesis
ProhibitinPHBMitochondrion inner membraneCell proliferation, apoptosis

This table is adapted from the supplementary data of Vinogradova et al., ACS Central Science, 2017.[1][5] The listed proteins are direct binding targets of an ingenol mebutate probe and not necessarily proteins with altered expression levels upon treatment.

Experimental Protocols

This section provides a detailed protocol for a quantitative proteomics experiment to identify the cellular targets and global protein expression changes induced by this compound treatment using a SILAC-based chemical proteomics approach.

Experimental Workflow

The following diagram outlines the major steps in the proposed quantitative proteomics workflow.

Quantitative_Proteomics_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis A Grow cells in 'light' (Arg0, Lys0) and 'heavy' (Arg10, Lys8) SILAC media B Treat 'light' cells with this compound and 'heavy' cells with vehicle (DMSO) A->B C Combine 'light' and 'heavy' cell lysates (1:1 ratio) B->C D Protein extraction, reduction, alkylation, and tryptic digestion C->D E Peptide fractionation (e.g., high-pH reversed-phase) D->E F LC-MS/MS analysis on a high-resolution mass spectrometer E->F G Database search for peptide and protein identification F->G H Quantification of 'heavy'/'light' ratios G->H I Bioinformatics analysis (pathway, GO enrichment) H->I

Caption: SILAC-based quantitative proteomics workflow.
Detailed Methodologies

1. Cell Culture and SILAC Labeling:

  • Select a human cell line relevant to the biological context of interest (e.g., keratinocytes, cancer cell lines).

  • Culture the cells in DMEM for SILAC, devoid of L-arginine and L-lysine.

  • Supplement the media with either "light" (unlabeled) L-arginine and L-lysine or "heavy" (e.g., 13C6,15N4-L-arginine and 13C6,15N2-L-lysine) amino acids.

  • Culture the cells for at least six doublings to ensure complete incorporation of the labeled amino acids.

2. This compound Treatment:

  • Plate the "light" and "heavy" labeled cells at equal densities.

  • Treat the "light" labeled cells with the desired concentration of this compound for a specified duration (e.g., 24 hours).

  • Treat the "heavy" labeled cells with the vehicle control (e.g., DMSO) for the same duration.

3. Cell Lysis and Protein Extraction:

  • Harvest the cells and wash with ice-cold PBS.

  • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

  • Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Sonicate or vortex the lysate to ensure complete cell disruption.

  • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the proteome.

4. Protein Digestion:

  • Determine the protein concentration of the lysate using a BCA assay.

  • Reduce the proteins with dithiothreitol (DTT) at 56°C for 30 minutes.

  • Alkylate the cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.

  • Digest the proteins with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

5. Peptide Desalting and Fractionation:

  • Stop the digestion by adding formic acid.

  • Desalt the peptides using a C18 StageTip or Sep-Pak cartridge.

  • For complex proteomes, fractionate the peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.

6. LC-MS/MS Analysis:

  • Analyze the desalted and fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for peptide fragmentation and detection.

7. Data Analysis:

  • Process the raw mass spectrometry data using a software platform such as MaxQuant or Proteome Discoverer.

  • Search the data against a human protein database (e.g., UniProt) to identify peptides and proteins.

  • Quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" SILAC pairs.

  • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.

  • Use bioinformatics tools (e.g., DAVID, Metascape) for functional annotation, pathway analysis, and gene ontology (GO) enrichment analysis of the differentially expressed proteins.

Conclusion

The provided application notes and protocols offer a framework for researchers to investigate the proteomic effects of this compound. By employing quantitative proteomics, scientists can gain a deeper understanding of the compound's mechanism of action, identify novel biomarkers of drug response, and uncover potential new therapeutic applications. While the direct quantitative proteomics data for this compound is still emerging, the methodologies and the data on the related compound ingenol mebutate provide a solid foundation for future research in this area.

References

Application Notes and Protocols: 20-Deoxyingenol in a Mouse Model of Osteoarthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and changes in the subchondral bone. Current therapeutic strategies primarily focus on alleviating symptoms and do not halt the progression of the disease. Recent research has identified 20-Deoxyingenol, a diterpene isolated from Euphorbia kansui, as a promising therapeutic agent for OA. This document provides detailed application notes and experimental protocols for studying the effects of this compound in a mouse model of osteoarthritis, based on published literature.

Mechanism of Action

This compound has been shown to alleviate osteoarthritis by activating the Transcription Factor EB (TFEB) in chondrocytes[1]. TFEB is a master regulator of lysosomal biogenesis and autophagy. The proposed mechanism of action involves the following steps:

  • Activation of TFEB: this compound promotes the nuclear translocation of TFEB in chondrocytes.

  • Enhanced Autophagy and Lysosomal Biogenesis: Nuclear TFEB activates genes involved in autophagy and lysosomal function, leading to improved cellular clearance of damaged organelles and proteins.

  • Suppression of Chondrocyte Apoptosis and Senescence: By enhancing cellular homeostasis, this compound suppresses oxidative stress-induced apoptosis (programmed cell death) and senescence (cellular aging) in chondrocytes[1].

  • Alleviation of Osteoarthritis Progression: The protection of chondrocytes from apoptosis and senescence helps to preserve the cartilage matrix and slow the progression of osteoarthritis in vivo[1].

Signaling Pathway

TFEB_Pathway This compound This compound Chondrocyte Chondrocyte This compound->Chondrocyte Enters TFEB (cytoplasmic) TFEB (cytoplasmic) Chondrocyte->TFEB (cytoplasmic) TFEB (nuclear) TFEB (nuclear) TFEB (cytoplasmic)->TFEB (nuclear) Promotes Nuclear Translocation Autophagy & Lysosomal Biogenesis Autophagy & Lysosomal Biogenesis TFEB (nuclear)->Autophagy & Lysosomal Biogenesis Activates Suppression of Apoptosis & Senescence Suppression of Apoptosis & Senescence Autophagy & Lysosomal Biogenesis->Suppression of Apoptosis & Senescence Osteoarthritis Alleviation Osteoarthritis Alleviation Suppression of Apoptosis & Senescence->Osteoarthritis Alleviation Apoptosis & Senescence Apoptosis & Senescence Suppression of Apoptosis & Senescence->Apoptosis & Senescence Oxidative Stress Oxidative Stress Oxidative Stress->Apoptosis & Senescence Induces

Caption: Signaling pathway of this compound in chondrocytes.

Experimental Protocols

In Vivo Model: Destabilization of the Medial Meniscus (DMM) in Mice

The Destabilization of the Medial Meniscus (DMM) model is a widely used surgical model that mimics post-traumatic osteoarthritis.

Experimental Workflow

DMM_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_treatment Treatment cluster_post_treatment Post-Treatment Analysis Animal Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal Acclimatization->Anesthesia DMM Surgery DMM Surgery Anesthesia->DMM Surgery Sham Surgery Sham Surgery Anesthesia->Sham Surgery Post-operative Care Post-operative Care DMM Surgery->Post-operative Care Sham Surgery->Post-operative Care This compound Administration This compound Administration Post-operative Care->this compound Administration Vehicle Administration Vehicle Administration Post-operative Care->Vehicle Administration Sacrifice Sacrifice This compound Administration->Sacrifice Vehicle Administration->Sacrifice Histological Analysis Histological Analysis Sacrifice->Histological Analysis Immunohistochemistry Immunohistochemistry Sacrifice->Immunohistochemistry Micro-CT Analysis Micro-CT Analysis Sacrifice->Micro-CT Analysis

Caption: Experimental workflow for the DMM mouse model.

Protocol:

  • Animals: Male C57BL/6 mice, 10-12 weeks old.

  • Anesthesia: Administer appropriate anesthesia (e.g., ketamine/xylazine cocktail or isoflurane).

  • Surgical Procedure (DMM):

    • Make a small incision on the medial side of the right knee joint.

    • Transect the medial meniscotibial ligament (MMTL) to destabilize the medial meniscus.

    • Close the incision with sutures.

  • Sham Operation: Perform the same surgical procedure without transecting the MMTL.

  • Post-operative Care: Provide analgesics and monitor the animals for recovery.

  • Treatment:

    • This compound Group: Administer this compound at a dose of 20 mg/kg/day via intraperitoneal (i.p.) injection for 8 weeks.

    • Vehicle Group: Administer the vehicle control (e.g., DMSO and polyethylene glycol) via i.p. injection for 8 weeks.

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect the knee joints.

  • Histological Analysis:

    • Fix the knee joints in 4% paraformaldehyde, decalcify, and embed in paraffin.

    • Section the joints and stain with Safranin O and Fast Green to assess cartilage degradation.

    • Score the severity of osteoarthritis using the Osteoarthritis Research Society International (OARSI) grading system.

  • Immunohistochemistry: Perform immunohistochemical staining for markers of apoptosis (e.g., cleaved caspase-3) and senescence (e.g., p16INK4a).

In Vitro Chondrocyte Culture and Treatment

Protocol:

  • Chondrocyte Isolation: Isolate primary chondrocytes from the articular cartilage of neonatal mice.

  • Cell Culture: Culture the chondrocytes in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Induction of Oxidative Stress: Treat the chondrocytes with tert-butyl hydroperoxide (TBHP) to induce oxidative stress, apoptosis, and senescence.

  • This compound Treatment:

    • Pre-treat chondrocytes with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) for a specified period before TBHP treatment.

  • Apoptosis Assay:

    • Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells.

    • Quantify the percentage of TUNEL-positive cells.

  • Senescence Assay:

    • Perform Senescence-Associated β-galactosidase (SA-β-gal) staining.

    • Quantify the percentage of SA-β-gal-positive cells.

  • Western Blot Analysis: Analyze the protein expression of markers for apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2) and senescence (e.g., p16INK4a, p21).

  • TFEB Nuclear Translocation Assay:

    • Perform immunofluorescence staining for TFEB.

    • Visualize the subcellular localization of TFEB using a fluorescence microscope.

    • Quantify the percentage of cells with nuclear TFEB localization.

Data Presentation

Disclaimer: The following tables are templates. The specific quantitative data from the primary research on this compound was not publicly available and should be filled in by the user upon accessing the full study.

Table 1: In Vivo Efficacy of this compound in DMM Mouse Model

GroupOARSI Score (Mean ± SD)Cartilage Thickness (µm, Mean ± SD)% TUNEL-positive Chondrocytes (Mean ± SD)% SA-β-gal-positive Chondrocytes (Mean ± SD)
ShamData not availableData not availableData not availableData not available
DMM + VehicleData not availableData not availableData not availableData not available
DMM + this compoundData not availableData not availableData not availableData not available

Table 2: In Vitro Effects of this compound on Chondrocytes under Oxidative Stress

Treatment Group% Apoptotic Cells (TUNEL, Mean ± SD)% Senescent Cells (SA-β-gal, Mean ± SD)Cleaved Caspase-3 Expression (Relative to control)p16INK4a Expression (Relative to control)
ControlData not availableData not availableData not availableData not available
TBHPData not availableData not availableData not availableData not available
TBHP + this compound (2.5 µM)Data not availableData not availableData not availableData not available
TBHP + this compound (5 µM)Data not availableData not availableData not availableData not available
TBHP + this compound (10 µM)Data not availableData not availableData not availableData not available

Conclusion

This compound presents a novel therapeutic approach for osteoarthritis by targeting the TFEB-mediated autophagy and lysosomal pathways to protect chondrocytes from apoptosis and senescence. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in a preclinical setting. Further studies are warranted to fully elucidate its therapeutic potential and translate these findings into clinical applications for the treatment of osteoarthritis.

References

Application Notes and Protocols: Utilizing 20-Deoxyingenol for the Study of Lysosomal Biogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol and its ester derivatives have emerged as potent modulators of lysosomal biogenesis, offering a valuable chemical tool for researchers studying lysosomal function, autophagy, and cellular clearance mechanisms.[1][2][3][4][5][6] These compounds activate Protein Kinase C (PKC) isoforms, initiating a signaling cascade that leads to the nuclear translocation of Transcription Factor EB (TFEB), the master regulator of lysosomal gene expression.[3][7][8][9] This application note provides a comprehensive overview of the mechanism of action of this compound, detailed protocols for its application in cell-based assays, and expected quantitative outcomes to guide researchers in their experimental design.

Mechanism of Action

This compound esters selectively activate conventional (α) and novel (δ) PKC isoforms.[1][3] This activation bypasses the mTOR signaling pathway, a common regulator of TFEB.[3] Activated PKC triggers downstream signaling cascades that culminate in the activation of TFEB and the inactivation of the transcriptional repressor ZKSCAN3, both of which drive the expression of genes involved in lysosome biogenesis and autophagy.[3][7] The nuclear translocation of TFEB is a key event, allowing it to bind to the CLEAR (Coordinated Lysosomal Expression and Regulation) elements in the promoter regions of its target genes, which include lysosomal hydrolases, membrane proteins, and components of the autophagy machinery.[7]

Signaling Pathway of this compound-Induced Lysosomal Biogenesis

20_Deoxyingenol_Pathway This compound This compound PKC PKCα / PKCδ This compound->PKC Activates TFEB_cyto TFEB (cytoplasm) PKC->TFEB_cyto Promotes dissociation ZKSCAN3 ZKSCAN3 (repressor) PKC->ZKSCAN3 Inactivates TFEB_nuc TFEB (nucleus) TFEB_cyto->TFEB_nuc Nuclear Translocation Lysosomal_Genes Lysosomal & Autophagy Gene Expression TFEB_nuc->Lysosomal_Genes Activates Lysosome_Biogenesis Lysosomal Biogenesis & Enhanced Autophagic Flux Lysosomal_Genes->Lysosome_Biogenesis ZKSCAN3->Lysosomal_Genes Represses ZKSCAN3_inact Inactive ZKSCAN3 ZKSCAN3->ZKSCAN3_inact

Caption: Signaling pathway of this compound-induced lysosomal biogenesis.

Quantitative Data Summary

Treatment of various cell lines with this compound derivatives has been shown to significantly enhance lysosomal and autophagic parameters. The following table summarizes key quantitative findings from published studies.

ParameterCompoundConcentrationFold Change (vs. Vehicle)Cell LineReference
Autophagic FluxDerivative 420 µM2.45HeLa[1][3][4]
Autophagic FluxDerivative 1820 µM2.31HeLa[1][3][4]
Lysosome NumberDerivatives 4 & 18Dose-dependentSignificant IncreaseHeLa, HepG2[1][3][5]
LAMP1 Protein LevelDerivatives 4 & 18Dose-dependentIncreaseHeLa[3]

Experimental Protocols

Here we provide detailed protocols for key experiments to assess the effect of this compound on lysosomal biogenesis and function.

Assessment of Lysosome Number using LysoTracker Staining

This protocol describes the use of LysoTracker, a fluorescent acidotropic probe, to label and quantify lysosomes in live cells.

Materials:

  • This compound derivative of interest

  • Cell culture medium

  • LysoTracker Red DND-99 (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging microscope

Protocol:

  • Seed cells in a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 3-24 hours).[3][5]

  • Prepare a working solution of LysoTracker Red in pre-warmed cell culture medium. A final concentration of 50-100 nM is recommended as a starting point.[10][11][12]

  • Remove the medium from the cells and add the LysoTracker Red-containing medium.

  • Incubate the cells at 37°C for 30-60 minutes.[10][12][13]

  • Wash the cells twice with fresh, pre-warmed PBS.[14]

  • Add fresh cell culture medium to the cells.

  • Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., Ex/Em ~577/590 nm for LysoTracker Red).[12]

  • Quantify the number and intensity of fluorescent puncta per cell using image analysis software (e.g., ImageJ, CellProfiler).

Experimental Workflow for LysoTracker Staining

Lysotracker_Workflow Start Seed Cells Treat Treat with this compound or Vehicle Start->Treat LysoTracker Incubate with LysoTracker Red Treat->LysoTracker Wash Wash with PBS LysoTracker->Wash Image Fluorescence Microscopy Wash->Image Analyze Image Analysis & Quantification Image->Analyze End Results Analyze->End

Caption: Workflow for assessing lysosome number with LysoTracker.

Analysis of Lysosomal Protein Expression by Western Blot

This protocol details the detection of key lysosomal proteins, such as Lysosomal-Associated Membrane Protein 1 (LAMP1), to confirm the induction of lysosomal biogenesis.

Materials:

  • This compound derivative of interest

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors[15][16]

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LAMP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate cells and treat with this compound as described in the previous protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.[15]

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

  • Determine the protein concentration of the supernatant using a BCA assay.[15]

  • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[15]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-LAMP1) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin.

  • Quantify band intensities using densitometry software.

Measurement of Lysosomal Enzyme Activity

This protocol provides a general framework for measuring the activity of specific lysosomal enzymes using fluorogenic substrates.

Materials:

  • This compound derivative of interest

  • Cell culture reagents

  • Cell lysis buffer appropriate for enzyme activity assays (e.g., citrate-phosphate buffer with a non-ionic detergent)[17]

  • Fluorogenic substrate for the enzyme of interest (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for β-glucosidase)[18]

  • Stop buffer (e.g., glycine-NaOH, pH 10.4)[17]

  • Fluorometer

Protocol:

  • Treat cells with this compound as previously described.

  • Lyse the cells in an appropriate buffer to release the lysosomal enzymes.

  • Determine the protein concentration of the cell lysates.

  • In a 96-well black plate, add a standardized amount of cell lysate to each well.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop buffer.

  • Measure the fluorescence on a fluorometer at the appropriate excitation and emission wavelengths for the released fluorophore.

  • Calculate the enzyme activity and normalize it to the protein concentration of the lysate.

Logical Relationship for Interpreting Results

Results_Interpretation Treatment This compound Treatment PKC_Activation PKC Activation Treatment->PKC_Activation TFEB_Nuclear_Translocation TFEB Nuclear Translocation PKC_Activation->TFEB_Nuclear_Translocation Increased_LysoTracker Increased LysoTracker Staining TFEB_Nuclear_Translocation->Increased_LysoTracker Increased_LAMP1 Increased LAMP1 Expression TFEB_Nuclear_Translocation->Increased_LAMP1 Increased_Enzyme_Activity Increased Lysosomal Enzyme Activity TFEB_Nuclear_Translocation->Increased_Enzyme_Activity Conclusion Induction of Lysosomal Biogenesis Increased_LysoTracker->Conclusion Increased_LAMP1->Conclusion Increased_Enzyme_Activity->Conclusion

Caption: Logical flow for interpreting experimental outcomes.

Conclusion

This compound and its derivatives are powerful tools for investigating the intricate processes of lysosomal biogenesis and autophagy. By following the provided protocols and understanding the underlying mechanism, researchers can effectively utilize these compounds to modulate and study lysosomal function in various cellular contexts, paving the way for new insights into cellular homeostasis and the development of novel therapeutic strategies for diseases associated with lysosomal dysfunction.

References

Application Notes and Protocols: Experimental Design for Testing 20-Deoxyingenol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

20-Deoxyingenol, a diterpenoid compound found in plants of the Euphorbia genus, has garnered significant interest for its potential therapeutic applications, including antioxidant and osteoprotective activities.[1] Recent studies have highlighted its cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action of this compound and its derivatives appears to involve the induction of cell cycle arrest, autophagy, and apoptosis through modulation of key signaling pathways, including the Protein Kinase C (PKC) pathway.[2]

These application notes provide a detailed experimental framework for assessing the cytotoxicity of this compound in vitro. The protocols outlined below cover initial cytotoxicity screening to determine the half-maximal inhibitory concentration (IC50), followed by more in-depth assays to elucidate the underlying mechanisms of cell death, such as apoptosis and necrosis. Furthermore, this guide details methods to investigate the effect of this compound on cell cycle progression and key signaling pathways.

Experimental Workflow

The following diagram outlines the comprehensive workflow for evaluating the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_screening Cytotoxicity Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis prep Prepare this compound Stock Solution Select and Culture Cell Lines (e.g., A549, HepG2) dose_response Dose-Response Treatment (e.g., 0.1 - 100 µM) prep->dose_response mtt_assay MTT Assay (Determine IC50) dose_response->mtt_assay ldh_assay LDH Assay (Membrane Integrity) mtt_assay->ldh_assay apoptosis_assay Annexin V-FITC/PI Staining (Apoptosis vs. Necrosis) mtt_assay->apoptosis_assay cell_cycle_analysis Flow Cytometry (Cell Cycle Arrest) mtt_assay->cell_cycle_analysis data_analysis Data Analysis and Interpretation ldh_assay->data_analysis apoptosis_assay->data_analysis western_blot Western Blot (Signaling Pathway Proteins) cell_cycle_analysis->western_blot western_blot->data_analysis

Figure 1: Experimental workflow for this compound cytotoxicity testing.

Materials and Reagents

  • Cell Lines:

    • A549 (human lung carcinoma)

    • HepG2 (human hepatocellular carcinoma)

    • Normal human cell line (e.g., HCEC) for selectivity assessment.

  • This compound: High-purity compound.

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Dimethyl sulfoxide (DMSO)

    • LDH Cytotoxicity Assay Kit

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • RNase A

    • Propidium Iodide (for cell cycle analysis)

    • Reagents for Western Blotting (primary and secondary antibodies, lysis buffer, etc.)

Experimental Protocols

Cell Culture and Treatment
  • Culture A549, HepG2, and a normal human cell line in their respective recommended media.

  • Seed cells in 96-well plates (for MTT and LDH assays) or 6-well plates (for apoptosis and cell cycle analysis) at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM).

  • Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Protocol:

  • After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Harvest the treated cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[3]

  • Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Harvest and wash the treated cells with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound (µM)

Cell Line24 hours48 hours72 hours
A549
HepG2
HCEC

Table 2: Percentage of Apoptotic and Necrotic Cells (at IC50 concentration, 48h)

Cell Line% Early Apoptosis% Late Apoptosis% Necrosis
A549
HepG2

Table 3: Cell Cycle Distribution (%) (at IC50 concentration, 48h)

Cell LineG0/G1 PhaseS PhaseG2/M Phase
A549
HepG2

Signaling Pathway Analysis

Based on existing literature, this compound is known to modulate the PKC signaling pathway, leading to downstream effects on cell cycle and autophagy.[2]

PKC Signaling Pathway

pkc_pathway This compound This compound PKC_alpha PKCα This compound->PKC_alpha activates PKC_delta PKCδ This compound->PKC_delta activates TFEB TFEB (inactive) PKC_alpha->TFEB activates ZKSCAN3 ZKSCAN3 (active) PKC_alpha->ZKSCAN3 inactivates PKC_delta->TFEB activates PKC_delta->ZKSCAN3 inactivates TFEB_active TFEB (active, nuclear) TFEB->TFEB_active translocates Lysosome_biogenesis Lysosome Biogenesis Autophagy TFEB_active->Lysosome_biogenesis promotes ZKSCAN3_inactive ZKSCAN3 (inactive) ZKSCAN3->ZKSCAN3_inactive ZKSCAN3_inactive->Lysosome_biogenesis promotes

Figure 2: Proposed PKC signaling pathway modulated by this compound.
Cell Cycle Regulation Pathway

cell_cycle_pathway This compound This compound p21 p21 This compound->p21 upregulates CDK4 CDK4 This compound->CDK4 downregulates CyclinD1 Cyclin D1 This compound->CyclinD1 downregulates CDK4_CyclinD1 CDK4/Cyclin D1 Complex p21->CDK4_CyclinD1 inhibits G1_S_transition G1/S Transition p21->G1_S_transition arrests CDK4->CDK4_CyclinD1 CyclinD1->CDK4_CyclinD1 Rb Rb CDK4_CyclinD1->Rb phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F releases E2F->G1_S_transition activates

Figure 3: Proposed cell cycle regulation by this compound.

To validate these pathways, Western blot analysis can be performed to measure the protein expression levels of key players such as PKCα, PKCδ, TFEB, ZKSCAN3, p21, CDK4, and Cyclin D1 following treatment with this compound.

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of this compound cytotoxicity. By following these protocols, researchers can obtain robust and reproducible data to characterize the cytotoxic potential and elucidate the mechanism of action of this promising natural compound. The systematic approach, from initial screening to detailed mechanistic studies, will provide valuable insights for its potential development as a therapeutic agent.

References

Preclinical Administration of 20-Deoxyingenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Deoxyingenol, a diterpene isolated from plants of the Euphorbia genus, and its derivatives are emerging as potent modulators of key cellular signaling pathways, demonstrating significant therapeutic potential in preclinical studies across a range of diseases, including osteoarthritis, neurodegenerative conditions, and cancer. The primary mechanism of action of this compound involves the activation of Protein Kinase C (PKC) isoforms, particularly PKCα and PKCδ.[1] This activation triggers downstream signaling cascades that can lead to enhanced lysosome biogenesis, autophagy, and modulation of inflammatory and apoptotic processes.

These application notes provide a detailed overview of the in vivo administration of this compound for preclinical research, summarizing key quantitative data from published studies and providing detailed experimental protocols to guide researchers in their study design.

Data Presentation

The following tables summarize the quantitative data from preclinical studies involving the in vivo administration of this compound.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Osteoarthritis

Animal ModelTreatment GroupDosageAdministration RouteDurationKey Findings
Destabilization of the Medial Meniscus (DMM) in C57BL/6 MiceThis compound20 mg/kg/dayIntraperitoneal (i.p.)8 weeksAlleviated the progression of osteoarthritis.[2]
Reduced cartilage degradation and synovitis.
Decreased Osteoarthritis Research Society International (OARSI) scores.
Increased nuclear translocation of Transcription Factor EB (TFEB) in chondrocytes.[2]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Morphine-Induced Neurotoxicity

Animal ModelTreatment GroupDosageAdministration RouteDurationKey Findings
Morphine-Treated RatsThis compound10 mg/kgNot specifiedNot specifiedAttenuated spatial learning and memory dysfunction.[3]
This compound20 mg/kgNot specifiedNot specifiedProtected hippocampal neurons from oxidative stress and apoptosis.[3]
Promoted the translocation of TFEB to the nucleus in the hippocampus.[3]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Osteoarthritis

This protocol is based on the methodology used in studies investigating the effect of this compound on the progression of osteoarthritis in a surgically induced mouse model.[2]

1. Animal Model:

  • Species and Strain: C57BL/6 mice.

  • Age and Sex: 10-week-old male mice are commonly used.

  • Model Induction: Osteoarthritis is induced by destabilization of the medial meniscus (DMM) surgery in one knee joint. The contralateral joint can serve as a control.

2. Materials:

  • This compound (purity >98%)

  • Vehicle for injection (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

  • Sterile syringes and needles (e.g., 27-gauge).

  • Animal balance.

  • Appropriate animal handling and restraint equipment.

3. Preparation of Dosing Solution:

  • Due to the hydrophobic nature of this compound, a suitable vehicle is required to ensure its solubility and bioavailability for intraperitoneal administration.

  • A commonly used vehicle for similar compounds consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), a surfactant like Tween 80, and saline.

  • Example Formulation: To prepare a stock solution, dissolve this compound in DMSO first. Then, add PEG300 and Tween 80, and vortex until the solution is clear. Finally, add saline to the desired final volume. The final concentration should be calculated to deliver 20 mg/kg in a suitable injection volume (e.g., 100 µL per 20g mouse).

  • Note: The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity. The dosing solution should be prepared fresh daily or stored under appropriate conditions to ensure stability.

4. Administration Protocol:

  • Dosage: 20 mg/kg of body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Frequency: Once daily.

  • Duration: 8 weeks, starting from the day of DMM surgery or as per the study design.

  • Procedure:

    • Weigh the animal to accurately calculate the required dose volume.

    • Gently restrain the mouse.

    • Administer the calculated volume of the this compound solution via intraperitoneal injection into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • Monitor the animal for any adverse reactions following the injection.

5. Outcome Assessment:

  • Histological Analysis: At the end of the treatment period, euthanize the animals and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O and Fast Green to assess cartilage degradation.

  • Scoring: Use the Osteoarthritis Research Society International (OARSI) scoring system to quantify the severity of osteoarthritis.[4]

  • Immunohistochemistry: Perform immunohistochemical staining for markers of inflammation, apoptosis, and autophagy (e.g., TFEB, LC3, Caspase-3) in the cartilage sections.

Signaling Pathway Diagrams

The therapeutic effects of this compound are largely attributed to its ability to activate Protein Kinase C (PKC), which in turn modulates downstream signaling pathways.

20-Deoxyingenol_Signaling_Pathway Simplified Signaling Pathway of this compound This compound This compound PKCα/δ PKCα/δ This compound->PKCα/δ Activates Downstream Effectors Downstream Effectors PKCα/δ->Downstream Effectors TFEB Activation TFEB Activation Downstream Effectors->TFEB Activation Lysosome Biogenesis Lysosome Biogenesis TFEB Activation->Lysosome Biogenesis Autophagy Autophagy TFEB Activation->Autophagy Therapeutic Effects Therapeutic Effects Lysosome Biogenesis->Therapeutic Effects Autophagy->Therapeutic Effects

Caption: this compound activates PKCα/δ, leading to TFEB activation and subsequent induction of lysosome biogenesis and autophagy, resulting in therapeutic effects.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for preclinical in vivo studies of this compound.

Experimental_Workflow_this compound Experimental Workflow for In Vivo Studies of this compound cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Disease Induction Disease Induction Randomization->Disease Induction Daily Dosing Daily Dosing Disease Induction->Daily Dosing Monitoring Monitoring Daily Dosing->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tissue Collection Tissue Collection Euthanasia->Tissue Collection Histology Histology Tissue Collection->Histology Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Data Analysis Data Analysis Histology->Data Analysis Biochemical Assays->Data Analysis

Caption: A typical workflow for in vivo studies of this compound, from animal acclimatization to data analysis.

References

Application Notes and Protocols: Molecular Docking of 20-Deoxyingenol with PKCδ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the molecular docking of 20-deoxyingenol and its derivatives with the Protein Kinase C delta (PKCδ) isoform. This information is intended to guide researchers in utilizing computational methods to investigate the binding interactions and potential therapeutic applications of this class of compounds.

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The PKCδ isoform, in particular, has emerged as a significant target in drug discovery for conditions such as cancer and neurodegenerative diseases. This compound, a derivative of ingenol, has been identified as a modulator of PKC activity. Molecular docking simulations are instrumental in elucidating the binding mode and affinity of this compound and its analogs to the C1B domain of PKCδ, providing a rational basis for the design of novel and more potent therapeutic agents. Recent studies have demonstrated that derivatives of this compound exhibit high-affinity binding to PKCδ, suggesting their potential as autophagy inducers.[1][2][3][4]

Data Presentation: Binding Interactions

Molecular docking simulations of this compound derivatives with the C1B domain of PKCδ have revealed key binding interactions. While specific binding energy values for the parent compound this compound are not detailed in the primary literature, a derivative (compound 18 from Wan et al., 2025) has been shown to form critical hydrogen bonds within the active site.

Table 1: Key Hydrogen Bond Interactions of a this compound Derivative with PKCδ C1B Domain

Interacting Atom on LigandInteracting Residue on PKCδ C1BBond Length (Å)
C=O group of methyl esterNH group of THR 2422.50
C=O group of the protective groupNH group of GLY 2531.95

Data extracted from molecular docking simulations of compound 18, a derivative of this compound.[2]

Experimental Protocols

This section outlines a comprehensive protocol for performing molecular docking of this compound with the PKCδ C1B domain.

Protocol 1: Molecular Docking of this compound with PKCδ C1B

1. Preparation of the Receptor (PKCδ C1B Domain)

  • 1.1. Obtain the Crystal Structure: Download the crystal structure of the PKCδ C1B domain from the Protein Data Bank (PDB). The recommended PDB ID is 1PTR . This structure is complexed with a phorbol ester, which can be used to define the binding site.

  • 1.2. Protein Preparation:

    • Remove the co-crystallized ligand and water molecules from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign appropriate atom types and charges (e.g., Gasteiger charges).

    • Repair any missing atoms or residues in the protein structure.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB file. The grid box should encompass the entire binding pocket.

2. Preparation of the Ligand (this compound)

  • 2.1. Obtain the Ligand Structure: The 3D structure of this compound can be obtained from a chemical database such as PubChem (CID: 11290503).

  • 2.2. Ligand Preparation:

    • Minimize the energy of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

3. Molecular Docking Simulation

  • 3.1. Docking Software: Utilize a validated molecular docking program such as AutoDock, Glide, or GOLD.

  • 3.2. Docking Algorithm: Employ a suitable search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore the conformational space of the ligand within the defined binding site.

  • 3.3. Execution of Docking:

    • Set the prepared protein and ligand files as input.

    • Configure the grid parameters to encompass the binding site.

    • Set the number of docking runs (e.g., 100) to ensure thorough sampling.

    • Initiate the docking simulation.

4. Analysis of Docking Results

  • 4.1. Binding Pose Analysis:

    • Visualize the docked poses of the ligand within the protein's binding site.

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues.

    • Identify the key residues involved in the binding.

  • 4.2. Binding Energy Estimation:

    • Rank the docked poses based on their estimated binding energies (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

    • If available in the software, calculate the inhibition constant (Ki) from the binding energy.

Visualizations

Signaling Pathway

PKC_signaling This compound This compound PKCd_C1B PKCδ C1B Domain This compound->PKCd_C1B Binds to PKCd_activation PKCδ Activation PKCd_C1B->PKCd_activation Conformational Change Downstream Downstream Signaling (e.g., Autophagy Induction) PKCd_activation->Downstream

Caption: PKCδ activation by this compound.

Experimental Workflow

docking_workflow prep Preparation Receptor (PKCδ) Ligand (this compound) docking Molecular Docking (e.g., AutoDock) prep->docking analysis Analysis Binding Pose Binding Energy docking->analysis validation Experimental Validation (e.g., Binding Assays) analysis->validation

Caption: Molecular docking workflow.

References

Techniques for Identifying Esterification Sites of 20-Deoxyingenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-deoxyingenol, a diterpenoid from the Euphorbiaceae family, and its esters are of significant interest in drug discovery due to their diverse biological activities, including protein kinase C (PKC) modulation. The precise location of esterification on the this compound scaffold is critical as it profoundly influences the molecule's biological function and pharmacological properties. Distinguishing between different regioisomers, particularly C-3 and C-5 monoesters, can be challenging due to their similar physical properties.[1] This document provides detailed application notes and protocols for the key analytical techniques used to unambiguously identify the esterification sites of this compound.

Key Analytical Techniques

The primary methods for determining the site of esterification on the this compound core are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Chromatographic behavior and, to a lesser extent, optical rotation can also provide supporting evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound esters. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR spectra allows for the precise assignment of the ester functionality.

Key Diagnostic NMR Chemical Shift Changes:

Esterification of a hydroxyl group on the this compound molecule induces characteristic downfield shifts in the signals of nearby protons and carbons. By comparing the spectra of the esterified product with that of the parent this compound, the location of the ester can be determined.

Table 1: Diagnostic ¹H NMR Chemical Shift (δ) Ranges for Protons Near Esterification Sites in this compound Derivatives (CDCl₃)

ProtonThis compound (unsubstituted)3-O-acyl-20-deoxyingenol5-O-acyl-20-deoxyingenol
H-3~4.2 ppm~5.5 ppm (significant downfield shift)~4.2 ppm
H-5~3.8 ppm~3.8 ppm~5.4 ppm (significant downfield shift)

Table 2: Diagnostic ¹³C NMR Chemical Shift (δ) Ranges for Carbons Near Esterification Sites in this compound Derivatives (CDCl₃)

CarbonThis compound (unsubstituted)3-O-acyl-20-deoxyingenol5-O-acyl-20-deoxyingenol
C-3~78 ppm~81 ppm (downfield shift)~78 ppm
C-5~75 ppm~75 ppm~79 ppm (downfield shift)

Note: Exact chemical shifts can vary depending on the specific ester group and the solvent used.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a one-dimensional ¹³C{¹H} NMR spectrum.

    • Acquire two-dimensional NMR spectra:

      • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the position of the ester group by observing the correlation between the proton at the esterified carbinol (e.g., H-3 or H-5) and the carbonyl carbon of the ester.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help to confirm stereochemistry.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Assign all proton and carbon signals of the this compound core and the ester moiety using the combination of 1D and 2D NMR data.

    • Identify the downfield-shifted carbinol proton (H-3 or H-5) and its corresponding carbon (C-3 or C-5).

    • Confirm the esterification site by observing a key HMBC correlation from the downfield-shifted carbinol proton to the carbonyl carbon of the ester group.

Visualization of NMR Logic:

NMR_Logic cluster_ester Ester Group cluster_scaffold This compound Scaffold Ester_CO Ester C=O H3 H-3 H3->Ester_CO ³JCH (HMBC) (Confirms C-3 ester) C3 C-3 H3->C3 ¹JCH (HSQC) H5 H-5 H5->Ester_CO ³JCH (HMBC) (Confirms C-5 ester) C5 C-5 H5->C5 ¹JCH (HSQC) MS_Workflow Analyte This compound Ester IonSource ESI Source (+ mode) Analyte->IonSource MS1 MS1 Analysis (Full Scan) IonSource->MS1 Precursor Select [M+H]⁺ Ion MS1->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Fragments Characteristic Fragment Ions MS2->Fragments Selective_Esterification Start This compound Protected 3,4-Acetonide Protected Intermediate Start->Protected 1. Protection (Acetone, DMP, p-TSA) Esterified C-5 Esterified Intermediate Protected->Esterified 2. Esterification (R-COOH, DCC, DMAP) Final 5-O-acyl-20-deoxyingenol Esterified->Final 3. Deprotection (HCl, THF)

References

Troubleshooting & Optimization

Improving solubility of 20-Deoxyingenol for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with 20-Deoxyingenol in in vitro assays, with a focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a natural diterpenoid compound.[1] Its mechanism of action involves the activation of Protein Kinase C (PKC) isoforms, specifically PKCα and PKCδ.[2] This activation triggers a signaling cascade that promotes lysosomal biogenesis and autophagy through the activation of Transcription Factor EB (TFEB).[2][3][4][5] This pathway is crucial for cellular clearance processes.[2][4]

Q2: What are the main challenges when working with this compound in in vitro assays?

A2: The primary challenge is its low solubility in aqueous solutions, including cell culture media.[6] This can lead to precipitation of the compound, resulting in inaccurate and non-reproducible experimental results. Careful selection of a solvent and proper preparation of stock and working solutions are critical.

Q3: What is the recommended solvent for this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[6][7] It is also soluble in Dimethylformamide (DMF).[7]

Q4: What is the maximum recommended concentration of DMSO in my cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. The specific tolerance to DMSO can vary between different cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q5: How should I store stock solutions of this compound?

A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to ensure stability. When stored at -80°C, the solution can be used for up to 6 months, and at -20°C, it is recommended to be used within 1 month.[6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous media.

Cause: this compound is hydrophobic and will precipitate out of solution when the concentration of the organic solvent is significantly lowered by dilution in an aqueous medium.

Solution:

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock solution in your cell culture medium. This gradual decrease in solvent concentration can help to keep the compound in solution.

  • Pre-warming Media: Use pre-warmed cell culture media (37°C) for dilutions.

  • Vortexing/Mixing: Ensure thorough mixing by gently vortexing or pipetting up and down immediately after each dilution step.

  • Use of a Surfactant: For particularly difficult cases, the addition of a small, non-toxic concentration of a surfactant like Tween® 80 or Pluronic® F-68 to the final culture medium can help to maintain solubility. The compatibility and potential effects of the surfactant on your specific assay should be validated beforehand.

Issue 2: Inconsistent or non-reproducible results in bioassays.

Cause: This can be due to incomplete dissolution of this compound in the stock solution or precipitation in the final assay plate.

Solution:

  • Ensure Complete Initial Dissolution: When preparing the stock solution in DMSO, ensure the compound is completely dissolved. Gentle warming to 37°C and sonication in an ultrasonic bath can aid in dissolution.[6] Visually inspect the solution for any particulate matter before use.

  • Final Concentration Check: After preparing your final working solution, visually inspect the wells of your assay plate under a microscope for any signs of precipitation before and during the incubation period.

  • Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubilitySource
DMSO~50 mg/mL (150.41 mM)GlpBio[6]
DMSO1 mg/mLCayman Chemical[7]
DMF1 mg/mLCayman Chemical[7]
Water< 0.1 mg/mL (insoluble)GlpBio[6]
MethanolSoluble (specific concentration not provided)Sigma-Aldrich (for a related compound)
AcetoneSoluble in acetoneFUJIFILM Wako Chemicals (general information)[8]
EthanolSoluble in ethanolFUJIFILM Wako Chemicals (general information)[8]

Note: Solubility can vary between batches and is dependent on factors such as temperature and purity. It is recommended to perform your own solubility tests.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 332.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.32 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 3.32 mg of the compound.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • Visually inspect the solution to ensure there are no visible particles.

  • If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.

  • Alternatively, or in addition to warming, place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and mix immediately.

    • Example for a 1:100 dilution (to 100 µM): Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium and mix immediately by pipetting.

    • Example for a 1:1000 dilution (to 10 µM): It is recommended to do this in two steps. First, prepare an intermediate dilution (e.g., 1 mM by adding 10 µL of 10 mM stock to 90 µL of medium). Then, dilute the intermediate stock 1:100 (e.g., 2 µL of 1 mM to 198 µL of medium).

  • Ensure the final concentration of DMSO in the culture medium is below the cytotoxic level for your cell line (typically <0.5%).

  • Add the final working solutions to your cell culture plates.

  • Always include a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.

Visualizations

20-Deoxyingenol_Signaling_Pathway This compound Signaling Pathway node_20_Deoxyingenol This compound node_PKC Protein Kinase C (PKCα/δ) node_20_Deoxyingenol->node_PKC Activates node_TFEB_activation TFEB Activation node_PKC->node_TFEB_activation Leads to node_TFEB_translocation TFEB Nuclear Translocation node_TFEB_activation->node_TFEB_translocation node_Lysosomal_Biogenesis Lysosomal Biogenesis node_TFEB_translocation->node_Lysosomal_Biogenesis Promotes node_Autophagy Autophagy node_TFEB_translocation->node_Autophagy Promotes node_Cellular_Clearance Enhanced Cellular Clearance node_Lysosomal_Biogenesis->node_Cellular_Clearance node_Autophagy->node_Cellular_Clearance

Caption: this compound activates PKC, leading to TFEB activation and nuclear translocation, which in turn promotes lysosomal biogenesis and autophagy, resulting in enhanced cellular clearance.

Experimental_Workflow_Solubility Workflow for Preparing this compound Solutions node_weigh 1. Weigh this compound node_dissolve 2. Dissolve in DMSO node_weigh->node_dissolve node_assist 3. Assist Dissolution (Warm/Sonicate) node_dissolve->node_assist node_stock 4. Prepare Aliquots of 10 mM Stock Solution node_assist->node_stock node_store 5. Store at -80°C node_stock->node_store node_dilute 6. Serial Dilution in Pre-warmed Medium node_stock->node_dilute For immediate use node_assay 7. Add to In Vitro Assay node_dilute->node_assay node_control Include Vehicle Control node_assay->node_control

Caption: A step-by-step workflow for the preparation of this compound stock and working solutions for use in in vitro assays.

References

Technical Support Center: Chemical Synthesis of Ingenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of ingenol and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of ingenol?

The total synthesis of ingenol is a significant undertaking due to its complex molecular architecture. Key challenges include:

  • Construction of the "inside-outside" bicyclo[4.4.1]undecane core: This highly strained ring system is a major synthetic hurdle.[1][2][3]

  • Stereocontrol: Ingenol possesses eight stereocenters, five of which are contiguous, demanding high stereoselectivity in numerous reaction steps.[1][2]

  • Polyoxygenated core: The presence of a congested tetrad of alcohol groups requires a sophisticated and robust protecting group strategy to differentiate the various hydroxyl groups for selective reactions.[1]

  • Low overall yields and long synthetic sequences: Many total syntheses of ingenol are characterized by a large number of steps and consequently low overall yields.[4][5]

  • Use of hazardous reagents: Some successful syntheses employ stoichiometric amounts of toxic and costly reagents like osmium tetroxide and selenium dioxide.[2]

Q2: What are the typical overall yields for ingenol total syntheses?

The overall yields for the total synthesis of ingenol have historically been very low, though more recent approaches have shown significant improvement. Below is a comparison of the overall yields from some notable total syntheses.

Research Group Year Number of Steps Overall Yield Starting Material Reference
Winkler et al.2002430.007%Commercially available materials[5]
Tanino/Kuwajima2003450.03%Commercially available materials[6]
Wood et al.2004370.002%Commercially available materials[6]
Baran et al.2013141.2%(+)-3-carene[4][7]

Troubleshooting Guides

Pauson-Khand Cyclization for B-Ring Formation

The Pauson-Khand reaction is a powerful tool for constructing the cyclopentenone core of the ingenane skeleton. However, issues with yield and selectivity can arise.

Q1.1: I am experiencing low yields in my intramolecular Pauson-Khand reaction. What are the potential causes and solutions?

Low yields in the Pauson-Khand reaction can be attributed to several factors:

  • Decomposition of the cobalt-alkyne complex: The hexacarbonyl dicobalt-alkyne complex can be unstable. Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) and with freshly distilled solvents.

  • Inefficient CO insertion: The migratory insertion of carbon monoxide can be a rate-limiting step.[8] Running the reaction under a carbon monoxide atmosphere (balloon or at a specific pressure) can improve yields.

  • Substrate-related issues: Steric hindrance around the alkene or alkyne can impede the reaction. Strained alkenes tend to react faster.[9] Alkenes with strongly electron-withdrawing groups may be less reactive.[9]

  • Side reactions: Dimerization or polymerization of the starting material can occur, especially at high concentrations. Running the reaction at a lower concentration may be beneficial.

Troubleshooting Workflow for Low-Yield Pauson-Khand Reaction

G start Low Yield in Pauson-Khand Reaction check_reagents Check Reagent Quality (Co2(CO)8, solvents) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Ar or N2) check_reagents->check_atmosphere check_co Optimize CO Pressure/ Atmosphere check_atmosphere->check_co check_concentration Vary Substrate Concentration check_co->check_concentration check_temp Optimize Reaction Temperature check_concentration->check_temp check_promoter Add Promoter (e.g., NMO) check_temp->check_promoter success Improved Yield promoter promoter promoter->success

Caption: Troubleshooting workflow for a low-yielding Pauson-Khand reaction.

Q1.2: My Pauson-Khand reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Diastereoselectivity in the intramolecular Pauson-Khand reaction is often influenced by the stereochemistry of the tether connecting the alkene and alkyne.

  • Chiral auxiliaries: The use of a chiral auxiliary on the tether can induce facial selectivity in the approach of the reactants.

  • Substrate control: In some cases, existing stereocenters in the substrate can direct the cyclization. For example, in Baran's synthesis, the stereochemistry of the propargyl moiety directs the approach to the exocyclic methylene.

  • Reaction conditions: While less common for diastereoselectivity, temperature and solvent can sometimes influence the ratio of products.

Pinacol Rearrangement for the "Inside-Outside" Core

A key step in several ingenol syntheses is a pinacol-type rearrangement to form the strained bicyclo[4.4.1]undecane core.[10][11]

Q2.1: My pinacol rearrangement is not yielding the desired "inside-outside" ingenane skeleton. What factors control this rearrangement?

The success of the pinacol rearrangement in forming the correct ingenane skeleton is highly dependent on the substrate and reaction conditions.

  • Carbocation stability: The rearrangement proceeds through a carbocation intermediate. The stability of this intermediate dictates the migratory aptitude of the adjacent groups.[12][13] In unsymmetrical diols, the hydroxyl group that leaves is the one that forms the more stable carbocation.[12][13]

  • Migratory aptitude: The group that migrates to the carbocation center is typically the one that can best stabilize the developing positive charge. In general, the migratory aptitude follows the order: H > aryl > alkyl.[14]

  • Stereoelectronics: In cyclic systems, the stereochemical relationship between the leaving group and the migrating group is crucial. Often, an anti-periplanar arrangement is required for migration.[13]

  • Lewis acid choice: The choice and stoichiometry of the Lewis acid can significantly impact the reaction outcome. Common Lewis acids include BF₃·OEt₂, TiCl₄, and SnCl₄.

G start Incorrect Rearrangement Product analyze_substrate Analyze Substrate Stereochemistry start->analyze_substrate vary_lewis_acid Screen Different Lewis Acids (e.g., BF3.OEt2, TiCl4) analyze_substrate->vary_lewis_acid vary_temp Optimize Reaction Temperature vary_lewis_acid->vary_temp vary_solvent Screen Different Solvents vary_temp->vary_solvent desired_product Desired 'in/out' Skeleton vary_solvent->desired_product

Caption: A sample orthogonal protecting group strategy for a polyol.

Purification of Intermediates and Final Products

The purification of often polar and structurally complex ingenol derivatives can be challenging.

Q5.1: I am having difficulty purifying my ingenol intermediates by column chromatography on silica gel due to streaking and poor separation. What can I do?

  • Solvent system modification:

    • Add a small amount of acid or base: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine to the eluent can improve peak shape.

    • Use a different solvent system: If you are using a standard hexane/ethyl acetate system, consider trying dichloromethane/methanol or chloroform/acetone.

  • Different stationary phase:

    • Florisil or alumina: For certain compounds, these stationary phases may provide better separation than silica gel.

    • Reversed-phase chromatography: For highly polar compounds, reversed-phase (C18) flash chromatography can be a good alternative.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations of final products or key intermediates, preparative HPLC is often necessary.

Typical HPLC Conditions for Diterpenoid Purification

Parameter Condition
Column C18 reversed-phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A: Water (often with 0.1% formic acid or TFA) B: Acetonitrile or Methanol
Gradient A gradient from a lower to a higher percentage of organic solvent (B) is typically used.
Flow Rate 4-5 mL/min for a 10 mm ID column
Detection UV at 210-220 nm

This technical support center provides a starting point for troubleshooting common issues in the synthesis of ingenol derivatives. For more detailed information, it is always recommended to consult the primary literature, including the supporting information of published syntheses.

References

Technical Support Center: Overcoming Challenges in the Research and Development of 20-Deoxyingenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during the synthesis, purification, and experimental use of 20-deoxyingenol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with this compound and its derivatives?

The primary challenges stem from the limited availability of the natural product and the technical complexities of its synthesis and purification. Key issues include:

  • Low natural abundance: this compound is found in small quantities in plants of the Euphorbia genus, making isolation for large-scale studies impractical.[1][2]

  • Complex total synthesis: The intricate, highly strained tetracyclic structure of the ingenane skeleton presents a significant hurdle for total chemical synthesis, often involving numerous steps and low overall yields.[2][3]

  • Difficulties in selective functionalization: The presence of multiple hydroxyl groups with similar reactivity on the ingenol core makes selective esterification or etherification at a specific position challenging, often requiring protective group strategies.

  • Purification and separation issues: Derivatives of this compound, particularly monoesters at the C-3 and C-5 positions, exhibit very similar physical and chromatographic properties, making their separation and purification difficult.[4]

  • Compound stability: The angelate esters of ingenol are susceptible to isomerization from the active Z-form (angelate) to the less active E-form (tiglate).[1]

Q2: What are the main strategies to overcome the limited availability of this compound?

Currently, the most viable strategies are:

  • Semi-synthesis from more abundant precursors: Ingenol, which can be isolated in larger quantities from the seeds of Euphorbia lathyris, is often used as a starting material for the semi-synthesis of this compound and its derivatives.[1]

  • Efficient total synthesis routes: While challenging, efforts are ongoing to develop more efficient and scalable total synthesis pathways. A notable 14-step synthesis of (+)-ingenol from (+)-3-carene has been reported, offering a potential alternative to isolation from natural sources.[2][3]

  • Biocatalytic approaches: The use of enzymes for selective acylation is being explored to achieve specific esterification of the ingenol core, potentially offering a more controlled and efficient method for producing desired derivatives.[5]

Q3: What are the known biological targets and mechanisms of action for this compound derivatives?

This compound derivatives are known to be potent modulators of Protein Kinase C (PKC) isozymes.[6][7] Their mechanism of action involves:

  • PKC Activation: They bind to the C1 domain of PKC, mimicking the endogenous activator diacylglycerol (DAG), leading to the activation of various PKC isoforms.

  • Downstream Signaling: Activation of PKC can trigger downstream signaling cascades, most notably the RAS/RAF/MEK/ERK pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis.

  • Induction of Apoptosis and Cell Cycle Arrest: In cancer cells, certain this compound derivatives have been shown to induce G1/S phase cell cycle arrest and apoptosis.[4]

Troubleshooting Guides

Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low yield of desired ester - Non-selective esterification leading to a mixture of products.- Steric hindrance at the target hydroxyl group.- Incomplete reaction.- Employ a protecting group strategy. For example, use a 5,20-acetonide to protect the C-5 and C-20 hydroxyl groups before esterifying the C-3 position.[1]- Use a more reactive acylating agent or a suitable coupling agent like EDCI with DMAP.[8]- Increase reaction time and/or temperature, and monitor the reaction by TLC.
Isomerization of angelate to tiglate ester - Use of harsh reaction conditions (e.g., strong base or high temperature).- Utilize stereoconservative esterification methods, such as using angelic anhydride with a mild base at controlled temperatures.[1]
Formation of multiple side products - Reaction with other nucleophilic sites on the molecule.- Decomposition of starting material or product under the reaction conditions.- Optimize reaction conditions (temperature, solvent, catalyst).- Use highly purified starting materials and anhydrous solvents.- Test the stability of your starting material to the reaction conditions on a small scale.[9]
Purification
Problem Possible Cause(s) Suggested Solution(s)
Co-elution of C-3 and C-5 monoesters in column chromatography - Very similar polarity and physical properties of the isomers.[4]- Use a high-resolution stationary phase (e.g., smaller particle size silica gel).- Employ a multi-step gradient elution with a solvent system that maximizes the small differences in polarity.- Consider reversed-phase chromatography (e.g., C18 silica) as an alternative to normal-phase silica gel.[10]
Streaking or tailing of spots on TLC or column chromatography - Sample overload.- Interaction of the compound with acidic silica gel.- Compound insolubility in the mobile phase.- Reduce the amount of sample loaded.- Add a small amount of a modifier to the eluent, such as triethylamine (0.1-2.0%) for acid-sensitive compounds.[10]- Choose a solvent system that ensures good solubility of all components.[9]
Compound appears to have decomposed on the silica gel column - Acidity of the silica gel.- Test for silica stability using a 2D TLC.[9]- Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column.- Consider using an alternative stationary phase like alumina or Florisil.[9]
Compound Handling and Storage
Problem Possible Cause(s) Suggested Solution(s)
Loss of compound during sample preparation for analysis - Volatility of the terpene derivatives, especially during grinding or heating.[11]- Keep samples and solvents chilled.- If grinding solid samples, consider doing so under liquid nitrogen.[11]- Minimize exposure to heat, light, and moisture.[11]
Degradation of compound in solution - Instability in certain solvents or at room temperature.- Store stock solutions at -20°C or -80°C.- Prepare fresh working solutions for each experiment.- Protect from light by using amber vials.

Experimental Protocols

Semi-synthesis of this compound-3-angelate

This protocol is a generalized procedure based on common esterification methods for ingenol derivatives.

Materials:

  • This compound

  • Angelic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous 1,2-Dichloroethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous 1,2-dichloroethane in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (10 equivalents), angelic acid (10 equivalents), and EDCI (10 equivalents) to the solution.[8]

  • Stir the reaction mixture at room temperature for 3 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in petroleum ether to obtain the desired this compound-3-angelate.[8]

Protein Kinase C (PKC) Activity Assay

This protocol outlines a general procedure for assessing the effect of this compound derivatives on PKC activity using a commercially available assay kit as a basis.

Materials:

  • Purified PKC isozyme

  • This compound derivative (test compound)

  • PKC substrate peptide (e.g., fluorescently labeled)

  • ATP

  • Kinase assay buffer

  • Phospho-specific antibody

  • Detection reagent (e.g., HRP-conjugated secondary antibody and TMB substrate for colorimetric assay, or fluorescence polarization reader for FP assay)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of the this compound derivative in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.

  • In a 96-well plate, add the diluted test compound, the PKC substrate peptide, and the purified PKC enzyme to the kinase assay buffer. Include appropriate controls (no enzyme, no test compound).

  • Incubate the plate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for potential activation or inhibition of the enzyme.

  • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes) to allow for phosphorylation of the substrate.[12]

  • Stop the reaction by adding a solution containing EDTA.

  • Add the phospho-specific antibody to each well and incubate for 60 minutes at room temperature to allow for binding to the phosphorylated substrate.[12]

  • Add the detection reagent (e.g., HRP-conjugated secondary antibody) and incubate for 30 minutes at room temperature.[12]

  • Add the final substrate (e.g., TMB) and measure the signal (e.g., absorbance at 450 nm) using a microplate reader.[12]

  • Calculate the percentage of PKC activity relative to the control and determine the EC50 or IC50 value for the test compound.

Quantitative Data Summary

Table 1: Cytotoxic Activity of Selected this compound Derivatives

CompoundCell LineIC50 (µM)Reference
This compound-3-trans-cinnamate (ING-A)MT-4 (HIV-1 replication)EC50 ~0.02[13]
This compound-3-hexanoate (ING-B)MT-4 (HIV-1 replication)EC50 ~0.02[13]
This compound-3-dodecanoate (ING-C)MT-4 (HIV-1 replication)EC50 ~0.02[13]
This compound 1,3,4-oxadiazole derivative 22HepG28.8[4]
This compound 1,3,4-oxadiazole derivative 22Normal cells> 50[4]
Ingenane derivative 6Keratinocytes (HPV-Ker)0.39[14]
Ingenane derivative 7Keratinocytes (HPV-Ker)0.32[14]
Ingenol mebutate (positive control)Keratinocytes (HPV-Ker)0.84[14]

Visualizations

Signaling Pathway of this compound Derivatives

Ingenol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC RAS RAS RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., AP-1) ERK->TF Activates Gene_Expression Gene Expression (Proliferation, Apoptosis) TF->Gene_Expression Regulates Ingenol This compound Derivative Ingenol->PKC Activates

Caption: PKC activation by this compound derivatives and downstream MEK/ERK signaling.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Start Start: This compound Reaction Esterification Reaction (e.g., EDCI, DMAP, Acid) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying & Concentration Workup->Drying Purification Column Chromatography Drying->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis Final_Product Final Product: Purified Derivative Analysis->Final_Product

References

Technical Support Center: Optimizing 20-Deoxyingenol for Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 20-Deoxyingenol for its anti-inflammatory properties. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the experimental use of this compound.

Question: My in-vitro cell viability assays (e.g., MTT, XTT) are showing inconsistent or non-reproducible results after treatment with this compound. What could be the cause?

Answer: Inconsistent results in cell viability assays with diterpenoid compounds like this compound can stem from several factors:

  • Direct Absorbance Interference: The compound itself may absorb light at the same wavelength used to measure the assay's colorimetric output.

    • Troubleshooting: Run a cell-free control experiment. Add this compound at the same concentrations used in your cellular experiment to the assay medium without cells. If you observe a significant absorbance reading, your compound is interfering with the assay.

  • Redox Activity: The compound might directly reduce the tetrazolium salt (e.g., MTT) to formazan, independent of cellular activity.

    • Troubleshooting: Test the compound in a cell-free redox-based assay. A change in color in the absence of cells suggests direct chemical reduction by the compound.

  • Solubility Issues: Poor solubility of this compound in the culture medium can lead to precipitation and uneven distribution, causing variable effects on cells.

    • Troubleshooting: Ensure complete dissolution of the this compound stock solution in a suitable solvent like DMSO before further dilution in culture medium. Visually inspect for any precipitates. It is advisable to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.

Question: I am observing high background fluorescence in my immunofluorescence experiments after treating cells with this compound. How can I mitigate this?

Answer: Autofluorescence is a common issue with natural products. Here are some strategies to address it:

  • Spectral Scanning: Determine the excitation and emission spectra of this compound to identify its fluorescent properties.

  • Use Red-Shifted Dyes: Autofluorescence is often more prominent in the blue-green spectral region. Switching to fluorescent dyes that excite and emit in the red or far-red spectrum can help minimize interference.

  • Pre-read Plates: Before adding your fluorescent assay reagents, measure the fluorescence of the plate containing cells treated with this compound. This will give you a baseline of the compound's intrinsic fluorescence, which can be subtracted from the final reading.

Question: What is the optimal solvent and storage condition for this compound?

Answer: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For cell culture experiments, preparing a high-concentration stock solution in DMSO is recommended. For long-term storage, it is best to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh dilutions for each experiment to ensure stability and avoid repeated freeze-thaw cycles.

Question: I am not observing the expected anti-inflammatory effect of this compound in my experiments. What are the possible reasons?

Answer: Several factors could contribute to a lack of observed efficacy:

  • Suboptimal Dosage: The concentration of this compound may be too low to elicit a significant anti-inflammatory response. A dose-response study is crucial to determine the optimal concentration for your specific cell type and inflammatory stimulus.

  • Compound Stability: this compound may degrade in the cell culture medium over long incubation periods.

    • Troubleshooting: Assess the stability of the compound in your specific medium at 37°C over the time course of your experiment. If degradation is significant, consider replenishing the medium with fresh compound at regular intervals.

  • Cell Type Specificity: The anti-inflammatory effects of this compound may be cell-type dependent. The expression levels of its primary targets, such as PKC isoforms, can vary between different cell lines.

  • Timing of Treatment: The timing of this compound administration relative to the inflammatory stimulus is critical. Pre-treatment with the compound before applying the inflammatory stimulus is often more effective.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound and its derivatives in experimental settings.

Table 1: In-Vitro Dosage and Activity of this compound and Derivatives

Compound/DerivativeCell LineAssayConcentration/IC50Observed Effect
This compoundMouse ChondrocytesAntioxidant Activity10 mMInhibition of oxidative stress-induced apoptosis.[1]
This compound-3-angelateNK CellsIFN-γ Production10 µMSignificant increase in IFN-γ production.
This compound derivativeHepG2 cellsCytotoxicityIC50 = 8.8 μMSignificant anticancer activity.[2]
Ingenane diterpenesL5178 mouse lymphomaMultidrug Resistance Modulation20 µMRemarkable multidrug resistance modulating effect.[3]
PEP005 (ingenol mebutate)Colon cancer cellsCytotoxicityIC50 = 0.01-140 µMAntiproliferative effects.[3]

Table 2: In-Vivo Dosage of a Related Diterpenoid for Anti-inflammatory Effects

CompoundAnimal ModelAnti-inflammatory ModelDoses Administered (Oral)Outcome
Flavone glycosideRatCarrageenan-induced paw edema5, 10, 20 mg/kgSignificant dose-dependent anti-inflammatory activity.

Note: The in-vivo data for this compound is limited. The provided data for a related compound can serve as a starting point for dose-range finding studies. A dose of 20 mg/kg/day (i.p.) of this compound has been used in a mouse model of osteoarthritis.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In-Vitro Anti-Inflammatory Assay - Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
  • Cell Seeding: Seed macrophages (e.g., RAW 264.7) or other relevant cell types in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treatment with this compound: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add an inflammatory stimulus, such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, to the wells and incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated control.

Protocol 2: Western Blot Analysis of PKC, NF-κB, and MAPK Signaling Pathways
  • Cell Lysis: After treatment with this compound and/or an inflammatory stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of PKC, p65 (NF-κB), p38, ERK, and JNK.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Protocol 3: NF-κB p65 Nuclear Translocation Assay by Immunofluorescence
  • Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound for the desired time, followed by stimulation with an inflammatory agent (e.g., TNF-α).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with a suitable blocking buffer and then incubate with a primary antibody against NF-κB p65. After washing, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory effects of this compound.

anti_inflammatory_pathway This compound This compound PKC PKCα / PKCδ Activation This compound->PKC IKK IKK Inhibition PKC->IKK MAPK MAPK Pathway Modulation PKC->MAPK IkB IκBα Degradation Inhibition IKK->IkB NFkB NF-κB Nuclear Translocation Block IkB->NFkB Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation p38 p38 Phosphorylation Inhibition MAPK->p38 p38->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

experimental_workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies CellCulture Cell Culture (e.g., Macrophages) Treatment This compound Treatment CellCulture->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Cytokine Cytokine Measurement (ELISA) Stimulation->Cytokine Signaling Signaling Pathway Analysis (Western Blot, IF) Stimulation->Signaling AnimalModel Animal Model of Inflammation Dosing This compound Administration AnimalModel->Dosing Assessment Assessment of Inflammatory Markers Dosing->Assessment

Caption: General experimental workflow for evaluating this compound.

troubleshooting_logic Start Inconsistent Experimental Results CheckSolubility Check Compound Solubility Start->CheckSolubility CheckInterference Assess Assay Interference Start->CheckInterference CheckStability Evaluate Compound Stability Start->CheckStability OptimizeDose Optimize Dosage Start->OptimizeDose Precipitate Precipitate Observed? CheckSolubility->Precipitate Visual Inspection Interference Cell-free Control Shows Signal? CheckInterference->Interference Run cell-free assay Degradation Degradation Over Time? CheckStability->Degradation Time-course analysis NoEffect No Effect Observed? OptimizeDose->NoEffect At initial doses Solution1 Improve Solubilization (e.g., vortex, sonicate) Precipitate->Solution1 Yes Solution2 Use Alternative Assay or Correct for Background Interference->Solution2 Yes Solution3 Replenish Compound or Shorten Assay Duration Degradation->Solution3 Yes Solution4 Perform Dose-Response Study NoEffect->Solution4 Yes

Caption: A logical troubleshooting workflow for common experimental issues.

References

Technical Support Center: Refining Purification Protocols for 20-Deoxyingenol from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 20-Deoxyingenol from plant extracts, particularly from species of the Euphorbia genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification from plant extracts challenging?

A1: this compound is a diterpenoid and a key precursor for the synthesis of various ingenol esters, which are potent activators of Protein Kinase C (PKC) and have significant therapeutic potential.[1][2] The purification is challenging due to its relatively low abundance in plant material, the presence of numerous structurally similar ingenane diterpenes, and its potential for degradation during the extraction and purification process. The complexity of the plant matrix, containing pigments like chlorophyll, further complicates the isolation process.[3]

Q2: Which plant species are the primary sources for this compound?

A2: this compound and its derivatives are primarily isolated from plants of the Euphorbiaceae family, commonly known as the spurge family. Species such as Euphorbia peplus and Euphorbia kansui are frequently cited as sources for these compounds.[4][5] The latex of these plants is often a rich source of diterpenoids.[6][7][8]

Q3: What are the general steps for the purification of this compound?

A3: A typical purification workflow involves:

  • Extraction: Maceration or solvent extraction of the plant material (often dried and powdered) with a suitable organic solvent.

  • Solvent Partitioning: Liquid-liquid extraction to separate compounds based on their polarity.

  • Chromatographic Separation: Multiple rounds of column chromatography using different stationary phases like silica gel and Sephadex LH-20.

  • Final Purification: High-Performance Liquid Chromatography (HPLC) is often used for the final purification to achieve high purity.[3]

Q4: How can I confirm the identity and purity of my final this compound product?

A4: The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the chemical structure, while Mass Spectrometry (MS) helps in determining the molecular weight. High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is used to assess the purity of the final compound.[2][4]

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step
Inefficient Extraction SolventThe choice of solvent is critical for extraction efficiency. The polarity of the solvent should be matched with the polarity of this compound. While methanol and ethanol are commonly used, acetone has also been shown to be effective for extracting polar compounds.[9] Experiment with different solvents and solvent mixtures to optimize the yield.
Incomplete ExtractionEnsure sufficient extraction time and an appropriate solvent-to-solid ratio. Increasing the duration of maceration or the number of extraction cycles can improve the yield.
Degradation during ExtractionThis compound may be sensitive to high temperatures and extreme pH.[10][11] Avoid prolonged exposure to heat by conducting extractions at room temperature or below. Ensure the pH of the extraction solvent is near neutral.
Problem 2: Presence of Chlorophyll in the Extract
Possible Cause Troubleshooting Step
Co-extraction of Chlorophyll with Polar SolventsChlorophyll is often co-extracted with the target compounds, especially when using polar solvents like methanol or ethanol on leaf material.
Solution 1: Liquid-Liquid Partitioning: Perform a liquid-liquid extraction with a non-polar solvent like hexane against a more polar solvent mixture (e.g., methanol/water). The non-polar chlorophyll will partition into the hexane layer, while the more polar this compound will remain in the methanolic layer.[12]
Solution 2: Solid-Phase Extraction (SPE): Use a solid-phase extraction cartridge to selectively remove chlorophyll. Certain SPE cartridges can retain chlorophyll while allowing the target compounds to pass through.[13][14]
Solution 3: Centrifugal Partition Chromatography (CPC): This technique can be used for selective chlorophyll removal with a suitable solvent system.[15]
Problem 3: Co-elution of Structurally Similar Compounds during Chromatography
Possible Cause Troubleshooting Step
Similar Polarities of Ingenol DerivativesEuphorbia species contain a wide range of ingenol esters with very similar chemical structures and polarities, leading to overlapping peaks in chromatography.[2]
Solution 1: Optimize Mobile Phase Selectivity: In HPLC, changing the organic modifier (e.g., from acetonitrile to methanol) or adjusting the pH of the mobile phase can alter the selectivity and improve the separation of co-eluting peaks.[16][17]
Solution 2: Use Different Stationary Phases: Employing orthogonal chromatographic techniques can resolve co-eluting compounds. If separation is poor on a normal-phase silica gel column, try a reversed-phase C18 column or size-exclusion chromatography with Sephadex LH-20.[3]
Solution 3: Gradient Elution: In column chromatography, a gradual change in the solvent polarity (gradient elution) often provides better separation than using a single solvent mixture (isocratic elution).[18][19]

Data Presentation

Table 1: Comparison of Extraction Solvents for Phytochemicals

This table provides a general comparison of the efficiency of different solvents for extracting phenolic compounds, which can serve as a starting point for optimizing this compound extraction.

Solvent System (% with water, v/v)Total Phenolic Content (mg GAE/g extract)Relative Antioxidant Potential
Water (100%)146.35Moderate
Ethanol (20%)266.05High
Ethanol (40%)255.57High
Acetonitrile (20%)257.68High
Methanol (100%)Lower than aqueous mixturesModerate
Acetone (100%)Varies, often high for polar compoundsHigh

Data adapted from studies on Pinus densiflora bark and other plant materials to illustrate the impact of solvent choice.[20][21]

Table 2: Troubleshooting HPLC Co-elution Issues

ParameterAdjustment to Improve ResolutionRationale
Mobile Phase Composition Change the organic solvent (e.g., acetonitrile to methanol) or the ratio of organic to aqueous phase.Different organic solvents offer different selectivities for compound separation.[22]
pH of Mobile Phase Adjust the pH to be at least 2 units away from the pKa of the analytes.For ionizable compounds, changing the pH alters their retention time.[22]
Column Chemistry Switch to a column with a different stationary phase (e.g., C18 to a phenyl-hexyl column).A different stationary phase provides a different separation mechanism.[16]
Temperature Increase or decrease the column temperature.Temperature can affect the viscosity of the mobile phase and the selectivity of the separation.
Flow Rate Decrease the flow rate.A lower flow rate can increase column efficiency and improve resolution, though it will increase the run time.

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound
  • Preparation of Plant Material: Air-dry the plant material (e.g., aerial parts of Euphorbia peplus) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol at room temperature for 48 hours. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a methanol/water (9:1) solution.

    • Perform a liquid-liquid extraction with hexane to remove non-polar compounds like chlorophyll and lipids.

    • Collect the methanol/water phase and evaporate the methanol.

    • Perform a further liquid-liquid extraction on the aqueous phase with ethyl acetate. The this compound will partition into the ethyl acetate phase.

  • Fractionation: Concentrate the ethyl acetate fraction to obtain a semi-purified extract ready for chromatographic separation.

Protocol 2: Chromatographic Purification of this compound
  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel.

    • Load the semi-purified extract onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove smaller molecules and some pigments.

  • Preparative HPLC:

    • Perform the final purification using a preparative HPLC system with a C18 column.

    • Use a mobile phase consisting of a gradient of water and acetonitrile or methanol.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Mandatory Visualization

experimental_workflow start Dried Plant Material extraction Methanol Extraction start->extraction concentration1 Concentration extraction->concentration1 partitioning Hexane/Methanol-Water Partitioning concentration1->partitioning ethyl_acetate_extraction Ethyl Acetate Extraction partitioning->ethyl_acetate_extraction concentration2 Concentration ethyl_acetate_extraction->concentration2 silica_gel Silica Gel Chromatography concentration2->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc end Pure this compound prep_hplc->end

Caption: Workflow for this compound Purification.

signaling_pathway deoxyingenol This compound Esters pkc PKCα / PKCδ Activation deoxyingenol->pkc tfeb TFEB Activation pkc->tfeb Activates zkscan3 ZKSCAN3 Inactivation pkc->zkscan3 Inactivates lysosome Lysosome Biogenesis tfeb->lysosome zkscan3->lysosome

Caption: this compound Signaling Pathway.

References

Troubleshooting 20-Deoxyingenol induced cell cycle arrest experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 20-Deoxyingenol and its derivatives in cell cycle arrest experiments.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and what is its primary mechanism of action in cell cycle arrest?

A1: this compound is a diterpenoid compound. Certain derivatives of this compound have been shown to induce cell cycle arrest, primarily at the G1/S phase transition.[1] The mechanism involves the downregulation of key cell cycle proteins such as Cyclin-Dependent Kinase 4 (CDK4) and Cyclin D1, and the upregulation of cyclin-dependent kinase inhibitors like p21.[1] Some derivatives also act as Protein Kinase C (PKC) agonists, which can trigger downstream signaling cascades affecting cell proliferation and survival.[2][3]

Q2: In which cancer cell lines have this compound derivatives shown cytotoxic or cell cycle arrest activity?

A2: Derivatives of this compound have demonstrated cytotoxic and cell cycle arrest effects in various cancer cell lines, including human lung cancer (A549) and hepatocellular carcinoma (HepG2) cells.[1]

Experimental Design & Protocols

Q3: I am planning my first experiment. What is a typical concentration range and treatment duration for this compound?

A3: The optimal concentration and duration are highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published data, concentrations can range from low micromolar (e.g., 8-10 μM) upwards.[1] A common treatment duration for initial cell cycle analysis is 24 to 72 hours.[4][5]

Q4: Should I synchronize the cells before treating them with this compound?

A4: While not always mandatory, synchronizing cells can yield more precise and interpretable cell cycle data.[6][7] Synchronization enriches the cell population in a specific phase, making it easier to track their progression or arrest following treatment. Common methods include serum starvation for G0/G1 arrest or a double thymidine block for G1/S arrest.[7][8]

Q5: What are the essential controls for a this compound cell cycle experiment?

A5: You should always include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This accounts for any effects of the solvent itself.

  • Untreated Control: An asynchronous population of cells to show the normal cell cycle distribution.

  • Positive Control (Optional but Recommended): A known cell cycle inhibitor (e.g., Nocodazole for G2/M arrest) to validate your experimental setup and analysis.[9][10]

Troubleshooting Guides

Flow Cytometry Analysis

Q6: My flow cytometry histogram does not show distinct G0/G1, S, and G2/M peaks. What went wrong?

A6: A lack of peak resolution is a common issue. Consider the following causes and solutions:

  • High Flow Rate: Running samples too quickly can increase the coefficient of variation (CV), leading to broader, less defined peaks. Always use the lowest flow rate setting on your cytometer.[11][12]

  • Improper Staining: Ensure you are using a saturating concentration of DNA dye (like Propidium Iodide - PI) and that RNase has been effectively used to eliminate RNA, which PI can also bind.[8][13]

  • Cell Clumping (Aggregates): Aggregates of cells can be misinterpreted as cells in G2/M or polyploid, skewing results. Gently pipette samples before analysis and consider using a cell strainer. Analysis software can also be used to exclude doublets based on pulse width/height parameters.[14]

  • Cell Debris: Excessive cell death can lead to debris that interferes with analysis. Use a viability dye or appropriate forward and side scatter gating to exclude dead cells and debris.

Q7: The CV of my G0/G1 peak is too high (e.g., >6%). How can I improve it?

A7: A high CV indicates significant variation in staining or instrument measurement.

  • Consistent Cell Handling: Ensure all samples are handled identically. Use the same number of cells for each sample and fix them gently (e.g., dropwise addition of cold ethanol while vortexing).[13][15]

  • Staining Time: Allow staining to reach equilibrium. An overnight incubation at 4°C is often recommended.[13][16]

  • Instrument Calibration: Ensure the flow cytometer is properly calibrated using standardized beads.


Quantitative Data Summary

The following table summarizes the cytotoxic activity of a this compound derivative in different cell lines.

CompoundCell LineAssayIC50 (µM)Reference
This compound derivative 22HepG2 (Hepatocellular Carcinoma)Cytotoxicity8.8[1]
This compound derivative 22A549 (Lung Cancer)Cytotoxicity>50[1]
d-δ-tocotrienolA2058 (Human Melanoma)Proliferation37.5[5]
d-δ-tocotrienolA375 (Human Melanoma)Proliferation22.3[5]

Detailed Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol provides a method for preparing cells for DNA content analysis.

  • Cell Seeding and Treatment: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvest (e.g., 50-60% confluency). Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Harvesting: Aspirate the media and wash cells with 1X PBS. Harvest cells by trypsinization, then collect them in a tube and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant. Resuspend the cell pellet in 0.5 mL of ice-cold 1X PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to fix the cells.[17]

  • Storage: Fixed cells can be stored at -20°C for at least two weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with 1X PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13]

  • Incubation: Incubate the cells in the dark for at least 30 minutes at room temperature or overnight at 4°C.[9][15]

  • Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[13] Collect data for at least 10,000 events per sample.

Protocol 2: Western Blotting for Cell Cycle Proteins (CDK4, Cyclin D1, p21)

This protocol is for analyzing changes in protein expression levels.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for CDK4, Cyclin D1, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C, following the manufacturer's recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Visualizations

Signaling and Experimental Workflows

G cluster_0 This compound Induced G1/S Arrest Pathway DOI This compound Derivative PKC PKC Activation DOI->PKC May activate (derivative dependent) CDK4_CyclinD1 CDK4 / Cyclin D1 Complex DOI->CDK4_CyclinD1 Inhibits p21 p21 Expression DOI->p21 Upregulates Rb Rb Phosphorylation CDK4_CyclinD1->Rb Phosphorylates Arrest G1/S Arrest p21->CDK4_CyclinD1 E2F E2F Release Rb->E2F S_Phase S-Phase Entry E2F->S_Phase Drives

Caption: Proposed signaling pathway for this compound induced G1/S cell cycle arrest.

G cluster_1 Experimental Workflow for Cell Cycle Analysis A 1. Seed Cells (Exponential Growth Phase) B 2. Treat Cells (this compound vs. Vehicle) A->B C 3. Harvest Cells (Trypsinization) B->C D 4. Fix Cells (70% Cold Ethanol) C->D E 5. Stain DNA (PI/RNase Solution) D->E F 6. Acquire Data (Flow Cytometry) E->F G 7. Analyze Data (Quantify G1, S, G2/M Phases) F->G

Caption: Standard experimental workflow for analyzing this compound's effect on cell cycle.

G cluster_2 Troubleshooting Guide: Weak or No Cell Cycle Arrest Start Problem: Weak or No Observed Cell Cycle Arrest CheckCompound Is the compound active and correctly prepared? Start->CheckCompound CheckConc Was the concentration optimal? (IC50) CheckCompound->CheckConc Yes Sol_Compound Solution: Verify compound integrity, check solvent, prepare fresh stock. CheckCompound->Sol_Compound No CheckTime Was the treatment duration sufficient? CheckConc->CheckTime Yes Sol_Conc Solution: Perform a dose-response assay to determine optimal concentration. CheckConc->Sol_Conc No CheckAnalysis Is the analysis method (e.g., Flow Cytometry) optimized? CheckTime->CheckAnalysis Yes Sol_Time Solution: Perform a time-course experiment (e.g., 12, 24, 48h). CheckTime->Sol_Time No Sol_Analysis Solution: Review analysis protocol, check controls, optimize staining/gating. CheckAnalysis->Sol_Analysis No

Caption: Troubleshooting decision tree for experiments showing weak or no cell cycle arrest.

References

How to prevent degradation of 20-Deoxyingenol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 20-Deoxyingenol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is a crystalline solid and should be stored at -20°C. Under these conditions, it has a reported stability of at least four years.

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Q3: What are the primary factors that can cause the degradation of this compound in solution?

A3: Based on the chemical structure of this compound, an ingenol ester, the primary factors contributing to its degradation in solution are likely to be:

  • pH: Ingenol esters are known to be sensitive to pH. Basic and strongly acidic conditions can lead to hydrolysis of the ester groups and rearrangements of the ingenol backbone. For the related compound, ingenol mebutate, a low pH of 3.2 is optimal for stability in a gel formulation.

  • Temperature: Elevated temperatures can accelerate degradation reactions such as hydrolysis and oxidation.

  • Light: Exposure to UV light can induce photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.

Q4: Are there any known stabilizers that can be used to prevent the degradation of this compound in solution?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity of this compound stock solution over time. Degradation due to improper storage or handling.- Prepare fresh stock solutions frequently. - Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or lower in tightly sealed, light-protected vials. - Consider preparing stock solutions in anhydrous aprotic solvents like DMF or DMSO.
Precipitate forms in the this compound solution upon storage. Poor solubility or degradation leading to insoluble products.- Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. - Store the solution at the recommended temperature. Some compounds are less soluble at lower temperatures. - If precipitation is due to degradation, the solution should be discarded and a fresh one prepared under optimal conditions.
Inconsistent experimental results using this compound solutions. Degradation of the compound leading to variable concentrations of the active molecule.- Implement a stability testing protocol for your working solutions under your specific experimental conditions (see Experimental Protocols section). - Always use freshly prepared or validated stable solutions for critical experiments. - Protect solutions from light and elevated temperatures during experiments.
Discoloration of the this compound solution. Oxidative degradation or other chemical reactions.- Purge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving this compound to remove dissolved oxygen. - Consider the addition of a compatible antioxidant to the solution. - Store the solution under an inert atmosphere.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Solvent Selection: Use anhydrous grade dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Dissolve the compound in the chosen solvent to the desired concentration. Gentle vortexing or sonication may be used to aid dissolution.

  • Storage:

    • Aliquot the stock solution into single-use, amber glass or polypropylene vials to minimize exposure to light and air.

    • Store the aliquots at -20°C or -80°C.

    • For use, thaw an aliquot at room temperature and use it immediately. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study can help identify the degradation pathways and establish a stability-indicating analytical method.[3][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for various time points (e.g., 24, 48, 72 hours).

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for an extended period, alongside a control sample wrapped in aluminum foil.

  • Sample Analysis:

    • At each time point, take an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 3).

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the remaining this compound.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the amount of intact this compound and separating it from any potential degradation products.

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for diterpenes.

    • Mobile Phase: A gradient elution with acetonitrile and water (both may contain 0.1% formic acid to improve peak shape) is often effective.

      • Example Gradient: Start with a lower concentration of acetonitrile (e.g., 40%) and increase it to a higher concentration (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance. This can be determined by running a UV scan of a standard solution.

    • Column Temperature: Maintain a constant column temperature (e.g., 25°C or 30°C) to ensure reproducible retention times.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The forced degradation samples from Protocol 2 are used to demonstrate the specificity of the method in separating the parent drug from its degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation prep->oxidation Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photostability prep->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Evaluate Degradation

Caption: Experimental workflow for assessing the stability of this compound.

pkc_pathway ingenol Ingenol Esters (e.g., this compound) pkc PKCδ Activation ingenol->pkc binds and activates mek MEK Activation pkc->mek erk ERK Activation mek->erk downstream Downstream Cellular Effects (e.g., Apoptosis, Cytokine Release) erk->downstream

Caption: Simplified signaling pathway activated by ingenol esters.

References

Technical Support Center: Navigating PKC Activation in Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Protein Kinase C (PKC) activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with PKC activators like Phorbol 12-myristate 13-acetate (PMA)?

A1: While potent PKC activators, phorbol esters like PMA can exhibit off-target effects by binding to other proteins containing a C1 domain, which is the binding site for the endogenous PKC activator diacylglycerol (DAG). These "non-kinase" phorbol ester receptors include chimaerins, Unc13, and RasGRP.[1][2] This can lead to the modulation of cellular processes independent of PKC activation, such as regulation of the actin cytoskeleton and neurotransmitter release.[1][2]

Q2: How can I be sure that the effects I'm observing are due to PKC activation and not off-target effects?

A2: To validate that your observed effects are PKC-dependent, a multi-pronged approach is recommended:

  • Use an inactive analog: Employ an inactive phorbol ester, such as 4α-Phorbol 12-myristate 13-acetate (4α-PMA), as a negative control. 4α-PMA is structurally similar to PMA but does not activate PKC and should not produce the same biological effects if they are indeed PKC-mediated.[1]

  • Utilize PKC inhibitors: Pre-treatment of your cells with a PKC inhibitor should attenuate or block the effects of the PKC activator. A variety of inhibitors with different isoform specificities are available.

  • Directly measure PKC activation: Assess the phosphorylation of known PKC substrates or perform an in vitro kinase assay to confirm that your activator is indeed stimulating PKC activity in your experimental system.

Q3: What are the differences between various PKC activators, such as PMA and bryostatin-1?

A3: PMA and bryostatin-1 are both potent PKC activators, but they can elicit different long-term cellular responses. While PMA is a tumor promoter, bryostatin-1 exhibits anti-neoplastic properties in some contexts.[3][4] These differences may arise from their distinct abilities to induce PKC isoform-specific downregulation and modulate downstream signaling pathways.[3][5] For instance, bryostatin-1 has shown promise in neurological disorder research due to its neuroprotective effects.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background or unexpected results with PMA treatment. Off-target effects due to activation of other C1 domain-containing proteins.1. Include a 4α-PMA negative control in your experiment. 2. Use a structurally different PKC activator, like a diacylglycerol lactone, which may have a different off-target profile.[4] 3. Confirm PKC dependence by pre-treating with a PKC inhibitor.
PKC inhibitor does not block the effect of the activator. 1. The inhibitor concentration may be too low. 2. The inhibitor may not be effective against the specific PKC isoform mediating the effect. 3. The observed effect is not mediated by PKC.1. Perform a dose-response experiment with the inhibitor. 2. Try a pan-PKC inhibitor or an inhibitor with a different isoform selectivity profile (see Table 2). 3. Re-evaluate your hypothesis using alternative methods to modulate PKC activity (e.g., siRNA-mediated knockdown of specific PKC isoforms).
Inconsistent results between experiments. 1. Variability in cell health or passage number. 2. Degradation of the PKC activator or inhibitor.1. Standardize cell culture conditions and use cells within a consistent passage number range. 2. Prepare fresh stock solutions of activators and inhibitors and store them appropriately.

Data and Protocols

Table 1: Common PKC Activators and Controls
Compound Type Typical Working Concentration Key Considerations
PMA (Phorbol 12-myristate 13-acetate) Pan-PKC Activator10 - 200 nMPotent activator of conventional and novel PKCs. Known to have off-target effects on other C1 domain proteins.[1][2]
Bryostatin-1 Pan-PKC Activator1 - 20 nMCan act as both a PKC activator and, in some contexts, an inhibitor of certain PKC functions.[7][8] Has anti-tumor promoting properties.[3]
Indolactam V Pan-PKC Activator100 - 500 nMA non-phorbol ester PKC activator.
4α-PMA (4α-Phorbol 12-myristate 13-acetate) Negative ControlSame as PMAInactive isomer of PMA; essential for controlling for non-PKC-mediated effects of phorbol esters.
Table 2: Selected PKC Inhibitors
Inhibitor Selectivity Typical Working Concentration IC50 Values (nM)
Go 6983 Pan-PKC (α, β, γ, δ)0.5 - 5 µMPKCα: 7, PKCβ: 7, PKCγ: 6, PKCδ: 10, PKCζ: 60[9][10]
Sotrastaurin (AEB071) Pan-PKC10 - 100 nMPKCα: 0.95, PKCβ: 0.64, PKCθ: 0.22, PKCδ/ε/η: 1800-3200[11]
Ro-31-8220 Pan-PKC (higher for cPKCs)100 - 500 nMPKCα: 5-37 (range for conventional PKCs)[12]
Calphostin C Pan-PKC50 - 500 nMPotent, light-activated PKC inhibitor.
Go 6976 Conventional PKCs (α, β)100 nM - 1 µMSelective for Ca2+-dependent PKC isoforms.

IC50 values can vary depending on the assay conditions, particularly the ATP concentration.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated PKC Substrates

This protocol is a general guideline for detecting the phosphorylation of a common PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate), as an indicator of PKC activation.

1. Cell Lysis and Protein Quantification: a. After treatment with a PKC activator, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells and collect the lysate. d. Centrifuge to pellet cell debris and collect the supernatant. e. Determine protein concentration using a BCA assay.

2. Sample Preparation and SDS-PAGE: a. Mix equal amounts of protein with Laemmli sample buffer. b. Boil samples at 95-100°C for 5 minutes. c. Load samples onto an SDS-polyacrylamide gel. d. Run the gel until adequate separation is achieved.

3. Protein Transfer: a. Transfer proteins from the gel to a PVDF or nitrocellulose membrane. b. Confirm successful transfer by Ponceau S staining.

4. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[13] b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKC substrate (e.g., phospho-MARCKS) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

5. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate. b. Image the blot using a chemiluminescence detection system. c. Strip and re-probe the membrane with an antibody against the total protein of the substrate to confirm equal loading.

Protocol 2: In Vitro PKC Kinase Activity Assay

This protocol provides a method to directly measure the kinase activity of immunoprecipitated PKC.

1. Immunoprecipitation of PKC: a. Lyse cells as described in Protocol 1. b. Pre-clear the lysate with protein A/G agarose beads. c. Incubate the pre-cleared lysate with a PKC isoform-specific antibody overnight at 4°C. d. Add protein A/G agarose beads and incubate for 2-4 hours at 4°C. e. Wash the immunoprecipitated PKC complex several times with lysis buffer and then with kinase assay buffer.

2. Kinase Reaction: a. Resuspend the PKC-bead complex in kinase reaction buffer containing a PKC substrate (e.g., myelin basic protein or a specific peptide substrate) and cofactors (e.g., PMA and phosphatidylserine). b. Initiate the reaction by adding ATP (containing [γ-³²P]ATP). c. Incubate at 30°C for a predetermined optimal time (e.g., 20-30 minutes). d. Stop the reaction by adding SDS-PAGE loading buffer.

3. Detection of Substrate Phosphorylation: a. Boil the samples and separate the proteins by SDS-PAGE. b. Transfer the proteins to a membrane. c. Expose the membrane to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate. d. Quantify the signal using appropriate software.

Visualizations

PKC_Activation_Workflow start Start Experiment treatment Treat cells with PKC Activator (e.g., PMA) start->treatment Experimental Group neg_control Treat cells with Negative Control (e.g., 4α-PMA) start->neg_control Control Group inhib_control Pre-treat with PKC Inhibitor, then add PKC Activator start->inhib_control Control Group observe Observe Phenotype treatment->observe neg_control->observe inhib_control->observe validate Validate PKC Activation observe->validate Is the effect PKC-dependent? western Western Blot for Phospho-Substrates validate->western Confirm in cells kinase_assay In Vitro Kinase Assay validate->kinase_assay Confirm in vitro conclusion Conclusion on PKC-Dependence western->conclusion kinase_assay->conclusion

Caption: Experimental workflow for validating PKC-dependent effects.

PKC_Signaling_Pathway GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on cPKC Conventional PKC (α, β, γ) DAG->cPKC activates nPKC Novel PKC (δ, ε, η, θ) DAG->nPKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->cPKC activates Substrate Substrate Protein cPKC->Substrate phosphorylates nPKC->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: Simplified signaling pathway of conventional and novel PKCs.

References

Technical Support Center: Improving the Selectivity of 20-Deoxyingenol Derivatives for PKC Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-deoxyingenol derivatives to enhance their selectivity for Protein Kinase C (PKC) isoforms.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and why is their selectivity for PKC isoforms important?

A1: this compound is a diterpenoid natural product that can be chemically modified to create a variety of derivatives. These derivatives are of interest because they can selectively activate certain isoforms of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways.[1][2] Achieving high selectivity for specific PKC isoforms is a key goal in drug development to maximize therapeutic effects while minimizing off-target side effects. For instance, selective activation of conventional (α) and novel (δ) PKC isoforms has been shown to promote lysosomal biogenesis, a process critical for clearing protein aggregates in neurodegenerative diseases.[1][2][3]

Q2: Which PKC isoforms are typically targeted by this compound derivatives?

A2: Research suggests that this compound derivatives can be designed to selectively activate conventional PKCα and novel PKCδ isoforms.[2] Molecular docking simulations have indicated high-affinity binding of certain derivatives to the C1 domain of PKCδ.[1][3]

Q3: How can I improve the synthesis and purification of my this compound derivatives?

A3: Common challenges in the synthesis of this compound derivatives include achieving regioselectivity during esterification and purification of structurally similar compounds. Utilizing protecting group strategies, such as acetonide protection of vicinal diols, can help direct modifications to specific positions on the this compound scaffold.[2][3] For purification, a combination of column chromatography and preparative thin-layer chromatography (TLC) is often effective. Detailed synthetic procedures can be found in recent literature.[2]

Q4: What are the key experimental assays to determine the PKC isoform selectivity of my compounds?

A4: The primary assays include in vitro kinase assays to measure the direct activation of purified PKC isoforms and Western blotting to analyze the expression and translocation of PKC isoforms in cell-based models. Molecular docking can also be used to predict and rationalize the binding interactions of your derivatives with the C1 domains of different PKC isoforms.

Troubleshooting Guides

In Vitro Kinase Assay

Problem: High background signal in my kinase assay.

  • Possible Cause: Non-specific binding of the detection antibody or substrate.

    • Solution: Optimize the concentration of the primary and secondary antibodies. Ensure that the blocking buffer is appropriate for your detection system and incubate for a sufficient amount of time.

  • Possible Cause: Contamination of reagents.

    • Solution: Use fresh, high-quality reagents, including ATP and kinase buffer. Filter-sterilize buffers if necessary.

Problem: Low or no signal in my kinase assay.

  • Possible Cause: Inactive kinase or substrate.

    • Solution: Verify the activity of your purified PKC isoforms using a known activator, such as phorbol 12-myristate 13-acetate (PMA). Confirm the integrity of your substrate.

  • Possible Cause: Suboptimal assay conditions.

    • Solution: Optimize the concentrations of ATP, kinase, and substrate. Ensure the reaction buffer composition (e.g., pH, salt concentration, and cofactors) is optimal for the specific PKC isoform being tested.

Western Blot Analysis

Problem: Weak or no bands for PKC isoforms.

  • Possible Cause: Insufficient protein loading or poor protein transfer.

    • Solution: Increase the amount of protein loaded onto the gel. Verify transfer efficiency by staining the membrane with Ponceau S after transfer.

  • Possible Cause: Low antibody affinity or incorrect antibody dilution.

    • Solution: Use a validated, high-affinity primary antibody specific for the PKC isoform of interest. Optimize the primary antibody concentration and consider incubating overnight at 4°C.

Problem: Non-specific bands are observed.

  • Possible Cause: Primary or secondary antibody is not specific enough.

    • Solution: Use a more specific primary antibody; monoclonal antibodies often have higher specificity. Ensure the secondary antibody is appropriate for the primary antibody's host species. Increase the stringency of the washing steps.

Quantitative Data

Table 1: Representative Binding Affinities of this compound Derivatives for PKCα and PKCδ

CompoundModificationPKCα Ki (nM)PKCδ Ki (nM)Selectivity (PKCα/PKCδ)
1 3,5-di-phenylacetate150256.0
2 3,5-di-(4-methoxy)benzoate2001513.3
3 3-angelate-5-benzoate120304.0
4 3,5-di-isobutyrate350507.0
18 5-(4-aminobenzoyl)-3,4-acetonide5001050.0

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific experimental conditions.

Experimental Protocols

PKC Isoform Binding Assay (Competitive Scintillation Proximity Assay)
  • Reagent Preparation:

    • Prepare assay buffer: 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 100 µM ATP.

    • Reconstitute purified human recombinant PKCα and PKCδ.

    • Prepare a stock solution of [³H]-PDBu (phorbol 12,13-dibutyrate) in DMSO.

    • Prepare serial dilutions of this compound derivatives in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer containing the respective PKC isoform and scintillation proximity assay (SPA) beads.

    • Add 1 µL of the this compound derivative dilution or DMSO (control).

    • Add 50 µL of assay buffer containing [³H]-PDBu.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the derivative.

    • Determine the IC₅₀ value by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Western Blot for PKC Isoform Expression and Translocation
  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound derivatives for the desired time.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for PKCα or PKCδ overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Visualizations

PKC_Signaling_Pathway extracellular This compound Derivative membrane extracellular->membrane pkc_alpha PKCα (conventional) membrane->pkc_alpha Activates pkc_delta PKCδ (novel) membrane->pkc_delta Activates downstream_alpha Downstream Effectors (α) pkc_alpha->downstream_alpha downstream_delta Downstream Effectors (δ) pkc_delta->downstream_delta response_alpha Cellular Response A downstream_alpha->response_alpha response_delta Cellular Response B (e.g., Lysosome Biogenesis) downstream_delta->response_delta

Caption: PKC Signaling Pathway Activation by this compound Derivatives.

Experimental_Workflow start Synthesize & Purify This compound Derivatives binding_assay In Vitro PKC Isoform Binding Assay (Ki determination) start->binding_assay selectivity_analysis Analyze Isoform Selectivity (e.g., PKCα vs. PKCδ) binding_assay->selectivity_analysis cell_based_assay Cell-Based Assays (e.g., Western Blot for Translocation) selectivity_analysis->cell_based_assay functional_assay Functional Assays (e.g., Lysosome Biogenesis) cell_based_assay->functional_assay lead_optimization Lead Optimization functional_assay->lead_optimization Troubleshooting_Tree start Inconsistent Kinase Assay Results high_background High Background? start->high_background low_signal Low/No Signal? start->low_signal high_background->low_signal No sol_high_bg1 Optimize Antibody Conc. high_background->sol_high_bg1 Yes sol_low_sig1 Verify Kinase Activity low_signal->sol_low_sig1 Yes end Consistent Results low_signal->end No sol_high_bg2 Check Blocking Buffer sol_high_bg1->sol_high_bg2 sol_high_bg2->end sol_low_sig2 Optimize Assay Conditions sol_low_sig1->sol_low_sig2 sol_low_sig2->end

References

Distinguishing between C-3 and C-5 substituted 20-deoxyingenol monoesters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with C-3 and C-5 substituted 20-deoxyingenol monoesters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these structurally similar isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in working with C-3 and C-5 substituted this compound monoesters?

The primary challenge lies in the similar physical properties of these positional isomers, which makes their separation and distinct characterization difficult. During synthesis, achieving selective acylation at either the C-3 or C-5 hydroxyl group can be complex, and acyl migration between these positions can occur, particularly with less bulky acyl groups, leading to mixtures that are challenging to purify.

Q2: How can I distinguish between the C-3 and C-5 monoesters?

A combination of analytical techniques is essential for unambiguous identification. The most effective methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can reveal subtle but consistent differences in chemical shifts for protons and carbons near the esterification site.

  • Chromatography (TLC and HPLC): Chromatographic methods can often separate the isomers, with the C-5 substituted ester typically being more polar than the C-3 substituted ester.

  • Mass Spectrometry (MS): While the molecular ions will be identical, there can be differences in the fragmentation patterns that aid in identification.

  • Optical Rotation: Differences in the specific rotation of the purified isomers can also be an indicator of the substitution position.

Troubleshooting Guides

Problem 1: Ambiguous NMR spectra – I can't tell if I have the C-3 or C-5 isomer.

Cause: The structural similarity of the isomers leads to very similar NMR spectra. Key diagnostic signals may be overlooked without careful analysis.

Solution: Focus on the chemical shifts of specific protons and carbons that are most affected by the position of the acyl group.

Key Differentiating NMR Signals:

  • ¹H NMR:

    • H-3 and H-5: The proton attached to the carbon bearing the ester group will experience a significant downfield shift. For the C-3 ester, the signal for H-3 will be shifted downfield, while for the C-5 ester, the H-5 signal will be affected.

    • Adjacent Protons: Protons on carbons adjacent to the site of esterification will also show smaller but noticeable shifts.

  • ¹³C NMR:

    • C-3 and C-5: The carbon directly attached to the ester's oxygen will be shifted downfield.

    • Carbonyl Carbon: The chemical shift of the carbonyl carbon of the ester can also provide clues.

Data Presentation: Comparative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for key nuclei in C-3 and C-5 substituted this compound monoesters. Note: Exact chemical shifts will vary depending on the specific acyl group and the solvent used.

Nucleus C-3 Substituted Monoester (δ ppm) C-5 Substituted Monoester (δ ppm) Key Observation
H-3 ~5.5 - 5.7~4.2 - 4.4Significant downfield shift in the C-3 isomer.
H-5 ~4.1 - 4.3~5.4 - 5.6Significant downfield shift in the C-5 isomer.
C-3 ~78 - 80~74 - 76Downfield shift in the C-3 isomer.
C-5 ~75 - 77~80 - 82Downfield shift in the C-5 isomer.
Ester C=O ~170 - 173~170 - 173May show slight differences.
Problem 2: My TLC/HPLC shows a single spot/peak, but I suspect a mixture of isomers.

Cause: The polarity of the C-3 and C-5 isomers can be very similar, leading to co-elution under certain chromatographic conditions.

Solution: Optimize your chromatographic method to enhance the separation of these positional isomers.

Troubleshooting Steps:

  • Solvent System Optimization (TLC):

    • Systematically vary the polarity of the mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone).

    • Gradually increase the proportion of the polar solvent to improve separation.

    • Consider using a ternary solvent system (e.g., hexane:ethyl acetate:dichloromethane) to fine-tune selectivity.

  • Column and Mobile Phase Selection (HPLC):

    • Column: A normal-phase column (e.g., silica or diol) may provide better separation than a standard C18 reversed-phase column. Phenyl-based columns can also offer different selectivity for aromatic-containing esters.

    • Mobile Phase: For normal-phase HPLC, use a non-polar mobile phase like hexane with a small amount of a polar modifier like isopropanol or ethyl acetate. For reversed-phase HPLC, a mobile phase of acetonitrile/water or methanol/water is common.

    • Gradient Elution: Employ a shallow gradient to maximize the resolution between the two isomer peaks.

Data Presentation: Comparative Chromatographic Data

Technique Stationary Phase Mobile Phase C-3 Isomer Retention C-5 Isomer Retention Key Observation
TLC Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 7:3)Higher RfLower RfC-5 isomer is generally more polar.
HPLC (Normal Phase) SilicaHexane:Isopropanol (e.g., 95:5)Shorter Retention TimeLonger Retention TimeC-5 isomer interacts more strongly with the polar stationary phase.
HPLC (Reversed Phase) C18Acetonitrile:Water (e.g., 80:20)Longer Retention TimeShorter Retention TimeC-5 isomer is more polar and elutes earlier.
Problem 3: My mass spectrum doesn't clearly distinguish between the isomers.

Cause: C-3 and C-5 monoesters are isomers and will have the same molecular weight. Electron ionization (EI) and electrospray ionization (ESI) may produce similar fragmentation patterns.

Solution: Look for characteristic fragment ions that can help differentiate the substitution pattern. Tandem mass spectrometry (MS/MS) can be particularly useful.

Key Fragmentation Pathway:

A common fragmentation pathway for ingenol esters in ESI-MS/MS involves the loss of the acyl group followed by the loss of a water molecule. This results in a characteristic fragment ion of the ingenol core.

  • Characteristic Fragment Ion: In the MS/MS of ingenol esters, a prominent fragment ion is often observed at m/z 295 , which corresponds to the ingenol residual structure after the loss of the ester group and water. The relative abundance of this and other fragment ions may differ between the C-3 and C-5 isomers.

Experimental Workflow for Isomer Differentiation

experimental_workflow start Synthesized Product (Potential Mixture of C-3 and C-5 Isomers) tlc TLC Analysis (Optimize Solvent System) start->tlc Initial Separation hplc HPLC Purification (Normal or Reversed Phase) tlc->hplc Purification isomers Isolated Isomers hplc->isomers nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) isomers->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS/MS) isomers->ms Fragmentation Analysis c3_isomer Confirmed C-3 Isomer nmr->c3_isomer c5_isomer Confirmed C-5 Isomer nmr->c5_isomer ms->c3_isomer ms->c5_isomer

Caption: A typical experimental workflow for the separation and identification of C-3 and C-5 this compound monoester isomers.

Experimental Protocols

Protocol 1: Selective Acylation of this compound at the C-3 Position

This protocol favors acylation at the sterically less hindered C-3 hydroxyl group.

  • Dissolve this compound in a suitable aprotic solvent (e.g., dry dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base , such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Slowly add the desired acylating agent (e.g., acyl chloride or anhydride) (1.0 equivalent) dropwise to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: Acylation of this compound at the C-5 Position

Acylation at the more sterically hindered C-5 position often requires protection of the C-3 hydroxyl group.

  • Protect the C-3 hydroxyl group of this compound using a suitable protecting group (e.g., a silyl ether like TBDMS).

  • Acylate the C-5 hydroxyl group of the C-3 protected intermediate using a similar procedure to Protocol 1. A stronger base or longer reaction times may be necessary.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction as described in Protocol 1.

  • Deprotect the C-3 hydroxyl group using an appropriate deprotection agent (e.g., TBAF for a TBDMS group).

  • Purify the final C-5 monoester by column chromatography.

Biological Context: Signaling Pathway

Ingenol esters are known to be potent activators of Protein Kinase C (PKC). Ingenol-3-angelate (a C-3 ester), for example, activates several PKC isoforms, with a particularly important role for PKCδ in inducing apoptosis in cancer cells.[1][2]

signaling_pathway ingenol Ingenol-3-angelate (C-3 Ester) pkc_delta PKCδ Activation ingenol->pkc_delta translocation Translocation to Nucleus and Membranes pkc_delta->translocation ras_raf Ras/Raf/MAPK Pathway (Activation) translocation->ras_raf pi3k_akt PI3K/AKT Pathway (Inhibition) translocation->pi3k_akt apoptosis Apoptosis ras_raf->apoptosis pi3k_akt->apoptosis

Caption: Simplified signaling pathway of Ingenol-3-angelate mediated by PKCδ activation, leading to apoptosis.

References

Validation & Comparative

20-Deoxyingenol vs ingenol mebutate in treating actinic keratosis

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Therapeutic Development in Dermatology

Introduction

Actinic keratosis (AK) is a common pre-malignant skin lesion resulting from chronic exposure to ultraviolet (UV) radiation.[1][2] It is considered a precursor to squamous cell carcinoma (SCC), with studies showing that up to 82% of SCCs arise from or near existing AK lesions.[3][4] The management of AK is critical for cancer prevention and often involves field-directed therapies that treat both visible and subclinical lesions within a sun-damaged area.[5][6]

Among the therapeutic agents are ingenane diterpenes, derived from the Euphorbia peplus plant sap.[5] Ingenol mebutate was an FDA-approved topical treatment for AK, noted for its short treatment duration, though it has been suspended in some markets.[4][7] 20-Deoxyingenol is a related ingenane diterpene that has been investigated for its cytotoxic properties.[8] This guide provides a detailed, data-driven comparison of ingenol mebutate and this compound, focusing on their mechanisms, experimental data, and potential for treating actinic keratosis, aimed at researchers and drug development professionals.

Compound Overview

Ingenol Mebutate: A macrocyclic diterpene ester, ingenol mebutate (formerly known as PEP005) was approved by the FDA in 2012 for the topical treatment of AK.[5][9] It is formulated as a gel for short-course, field-directed therapy.[5] Its clinical development has been extensive, with numerous Phase I, II, and III trials establishing its efficacy and safety profile.[5][10] However, its marketing has been suspended in Europe due to concerns about a possible increased risk of skin cancer.[7]

This compound: This compound is a structural analogue of ingenol, the parent alcohol of ingenol mebutate.[8][11] It is also found in plants of the Euphorbiaceae family.[8] Unlike ingenol mebutate, this compound is in the preclinical stages of investigation. Research has focused on its synthesis and its cytotoxic effects on various cancer cell lines, but it has not been clinically evaluated for the treatment of actinic keratosis.[8]

Mechanism of Action

The primary difference in the current understanding of these two compounds lies in their elucidated mechanisms of action. Ingenol mebutate has a well-documented dual mechanism, while data for this compound is limited to in vitro cytotoxicity.

Ingenol Mebutate: A Dual Mechanism

Ingenol mebutate's efficacy stems from a two-pronged attack on dysplastic keratinocytes.[12][13]

  • Rapid Lesion Necrosis: Upon topical application, ingenol mebutate rapidly induces cell death.[14] It functions as an agonist for Protein Kinase C (PKC), particularly the PKCδ isoform.[10][13] Activation of PKC leads to the disruption of the plasma membrane and mitochondrial swelling, culminating in primary necrosis of the targeted dysplastic cells.[9][14]

  • Neutrophil-Mediated Immune Response: Following the initial chemoablation, an acute inflammatory response is triggered.[9][12] This phase is characterized by the infiltration of neutrophils and other immune cells.[10] The release of pro-inflammatory cytokines and tumor-specific antibodies leads to antibody-dependent cellular cytotoxicity (ADCC), which eliminates any remaining tumor cells.[3][12]

ingenol_mebutate_moa cluster_direct Phase 1: Direct Cytotoxicity cluster_immune Phase 2: Immune Response IM Ingenol Mebutate PKC Protein Kinase C (PKCδ) Activation IM->PKC Mito Mitochondrial Swelling & Membrane Disruption PKC->Mito Necrosis Primary Necrosis of Dysplastic Keratinocytes Mito->Necrosis Inflam Pro-inflammatory Cytokine Release Necrosis->Inflam triggers Neutrophil Neutrophil Infiltration Inflam->Neutrophil ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) Neutrophil->ADCC Elimination Elimination of Residual Tumor Cells ADCC->Elimination

Figure 1: Dual Mechanism of Action of Ingenol Mebutate.
This compound: Preclinical Cytotoxicity

Research into this compound and its derivatives is still in its infancy. The primary available data points to its cytotoxic activity against cancer cell lines. One study synthesized a series of this compound ether derivatives and evaluated their effects on A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cells.[8]

The most promising derivative, a 1,3,4-oxadiazole derivative (compound 22), exhibited significant anticancer activity against HepG2 cells.[8] Its proposed mechanism involves:

  • Induction of G1/S phase cell cycle arrest.[8]

  • Inhibition of CDK4 and CyclinD1 expression.[8]

  • Upregulation of p21.[8]

  • Promotion of autophagy and mitophagy.[8]

While these findings suggest potential as an anticancer agent, it is crucial to note that this mechanism has not been studied in the context of keratinocytes or actinic keratosis.[8]

Clinical and Preclinical Efficacy Data

Quantitative data for the two compounds reflect their vastly different stages of development.

Ingenol Mebutate: Clinical Trial Efficacy

The efficacy of ingenol mebutate has been established in four pivotal Phase III, randomized, double-blind, vehicle-controlled trials.[5] These studies assessed the clearance of AKs on the face/scalp and the trunk/extremities at day 57 post-treatment.

Table 1: Summary of Phase III Clinical Trial Efficacy for Ingenol Mebutate

Endpoint Face & Scalp (0.015% Gel, 3 days)[5][15] Trunk & Extremities (0.05% Gel, 2 days)[5][15]
Complete Clearance Rate 42.2% (vs. 3.7% for vehicle) 34.1% (vs. 4.7% for vehicle)
Partial Clearance Rate (≥75%) 63.9% (vs. 7.4% for vehicle) 49.1% (vs. 6.9% for vehicle)
Median % Reduction in AKs 83% (vs. 0% for vehicle) 75% (vs. 0% for vehicle)

| Recurrence Rate (at 12 months) | 54%[7] | 50%[7] |

Data pooled from two studies for each treatment location. All comparisons to vehicle were statistically significant (p < 0.001).[5][15]

This compound: In Vitro Cytotoxicity Data

As there are no clinical trials, the only available efficacy data for this compound derivatives come from in vitro cell-based assays.

Table 2: In Vitro Cytotoxicity (IC₅₀) of a this compound Derivative

Cell Line Compound IC₅₀ (µM)
HepG2 (Hepatocellular Carcinoma) 1,3,4-oxadiazole derivative 8.8[8]
A549 (Lung Carcinoma) 1,3,4-oxadiazole derivative >50[8]

| Normal Liver Cells (LO2) | 1,3,4-oxadiazole derivative | >50[8] |

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Ingenol Mebutate: Phase III Clinical Trial Protocol

The methodology for the pivotal ingenol mebutate trials provides a blueprint for clinical evaluation in AK.

ingenol_trial_workflow cluster_setup Study Setup cluster_treatment Treatment Protocol cluster_assessment Efficacy & Safety Assessment Design Randomized, Double-Blind, Vehicle-Controlled Phase III Trial Population Adults with 4-8 visible AKs in a 25 cm² contiguous area on face, scalp, trunk, or extremities Design->Population Random Randomization Population->Random ArmA Ingenol Mebutate Gel (0.015% face/scalp for 3 days OR 0.05% trunk/extremities for 2 days) Random->ArmA ArmB Vehicle Gel (Same application schedule) Random->ArmB Endpoint Primary Endpoint: Complete clearance of AKs in treatment area at Day 57 ArmA->Endpoint ArmB->Endpoint Secondary Secondary Endpoints: Partial clearance (≥75% reduction) Local Skin Response (LSR) scores Endpoint->Secondary Followup 12-Month Follow-up for Recurrence Rate Assessment Secondary->Followup

Figure 2: Workflow of Ingenol Mebutate Phase III Clinical Trials.

Key Methodological Points:

  • Patient Population: Subjects with 4 to 8 clinically typical, visible, discrete AKs within a 25 cm² contiguous treatment area were enrolled.[7]

  • Treatment Regimen: Patients self-applied the assigned gel (ingenol mebutate or vehicle) to the entire treatment area once daily for either 2 (trunk/extremities) or 3 (face/scalp) consecutive days.[4][5]

  • Efficacy Assessment: The primary endpoint was the rate of complete clearance of all visible AKs at Day 57. Partial clearance was defined as a ≥75% reduction in the number of baseline lesions.[7]

  • Safety Assessment: Local Skin Responses (LSRs) such as erythema, flaking/scaling, crusting, and swelling were graded. Adverse events were recorded throughout the study.[9][16]

This compound: In Vitro Cytotoxicity Assay Protocol

The protocol for evaluating the cytotoxic activity of this compound derivatives is typical for early-stage drug discovery.

Key Methodological Points:

  • Cell Lines: Human cancer cell lines (e.g., A549, HepG2) and a normal cell line (e.g., LO2) were used to assess efficacy and selectivity.[8]

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a set period (e.g., 48 hours).

  • Data Analysis: The absorbance, which correlates with the number of viable cells, is measured using a microplate reader. The IC₅₀ value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Safety and Tolerability Profile

Ingenol Mebutate

The safety profile of ingenol mebutate is characterized by predictable and transient local skin reactions (LSRs).[16]

  • Common Adverse Events: The most frequently reported adverse reactions are application-site events, including pain, pruritus (itching), and irritation.[5][9]

  • Local Skin Responses: Erythema, flaking/scaling, and crusting are very common.[9] These reactions typically emerge within one day of treatment, peak in intensity around day 4 to 8, and resolve within two to four weeks.[3][16]

  • Serious Concerns: Post-marketing analysis led to a warning and eventual market suspension in Europe due to a potential increased risk of developing SCC in the treatment area.[7] This remains a critical consideration for any future development of related compounds.

Table 3: Common Application-Site Adverse Reactions for Ingenol Mebutate (Face/Scalp, 0.015%)

Adverse Reaction Ingenol Mebutate (n=274) Vehicle (n=271)
Pain 13.9% 0.4%[5]
Pruritus 8.0% 1.1%[5]

| Irritation | 1.8% | 0%[5] |

This compound

There is no clinical safety data for this compound. The in vitro data showed that the tested 1,3,4-oxadiazole derivative had low toxicity against normal human liver cells (IC₅₀ > 50 µM), suggesting potential for cancer cell selectivity, but this cannot be extrapolated to topical application or human safety without extensive further testing.[8]

Conclusion and Future Directions

This comparison highlights the significant gap in development between ingenol mebutate and this compound for the treatment of actinic keratosis.

  • Ingenol Mebutate is a clinically validated compound with a well-defined dual mechanism of action, proven efficacy, and a predictable profile of local skin reactions. Its short treatment course was a major clinical advantage. However, safety concerns regarding a potential link to an increased risk of skin cancer have curtailed its use and serve as a cautionary tale for the development of drugs in this class.

  • This compound is a preclinical compound with demonstrated in vitro cytotoxic activity against certain cancer cells through mechanisms involving cell cycle arrest and autophagy.[8] There is currently no evidence to support its efficacy or safety for treating actinic keratosis.

For drug development professionals, this compound and its derivatives represent an early-stage opportunity. Future research should focus on:

  • Mechanism in Keratinocytes: Evaluating the cytotoxic and immunomodulatory effects of this compound on normal and dysplastic human keratinocytes.

  • Preclinical Models: Testing the efficacy and safety of topical formulations in animal models of UV-induced skin damage and AK.

  • Structure-Activity Relationship (SAR): Synthesizing and screening additional derivatives to optimize for efficacy against dysplastic keratinocytes while minimizing potential long-term safety risks, learning from the challenges faced by ingenol mebutate.

While ingenol mebutate provided a novel, rapid treatment for actinic keratosis, its trajectory underscores the importance of long-term safety data. This compound, as a related but distinct chemical entity, may offer a new starting point, but it requires rigorous preclinical validation before any potential for clinical utility in dermatology can be considered.

References

Comparative Cytotoxicity of 20-Deoxyingenol Derivatives on A549 and HepG2 Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various 20-deoxyingenol derivatives on the human lung carcinoma cell line A549 and the human liver carcinoma cell line HepG2. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments provided.

Introduction

This compound, a diterpenoid derived from plants of the Euphorbia genus, and its synthetic derivatives have garnered significant interest in cancer research due to their potential as novel therapeutic agents. Understanding the differential cytotoxicity of these compounds against various cancer cell lines is crucial for identifying promising candidates for further development. This guide focuses on the comparative cytotoxic activity of this compound derivatives on A549 (lung cancer) and HepG2 (liver cancer) cells, providing a valuable resource for researchers in the field of oncology and drug discovery.

Data Summary

The cytotoxic effects of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. A lower IC50 value indicates a higher cytotoxic potency.

A key study in this area synthesized a series of this compound ester and ether derivatives and evaluated their cytotoxic activities against both A549 and HepG2 cell lines. Among the synthesized compounds, a 1,3,4-oxadiazole derivative of this compound, designated as compound 22, demonstrated notable activity.

Compound IDCell LineIC50 (µM)
22 (1,3,4-oxadiazole derivative)HepG28.8[1]
22 (1,3,4-oxadiazole derivative)A549Data not specified in abstract[1]

Note: The IC50 value for compound 22 on A549 cells was evaluated but not explicitly stated in the available abstract. Further investigation of the full study is required to obtain this specific data point and data for other derivatives.

Mechanism of Action

The cytotoxic mechanism of the this compound derivative, compound 22, has been investigated in HepG2 cells. The findings indicate that this compound induces its anticancer effects through a multi-faceted approach:

  • Cell Cycle Arrest: Compound 22 was found to induce G1/S phase cell cycle arrest. This was accompanied by the inhibition of cyclin-dependent kinase 4 (CDK4) and CyclinD1 expression, while upregulating the expression of p21, a cell cycle inhibitor.[1]

  • Autophagy and Mitophagy: The compound promoted the accumulation of autophagosomes and the proteins LC3 and PINK1, suggesting an enhancement of autophagy and mitophagy in HepG2 cells.[1]

This dual mechanism of inducing cell cycle arrest and promoting autophagy suggests a complex signaling pathway targeted by this class of compounds.

Signaling Pathway Diagram

Cytotoxicity_Pathway This compound Derivative (Compound 22) This compound Derivative (Compound 22) HepG2 Cell HepG2 Cell This compound Derivative (Compound 22)->HepG2 Cell CDK4/CyclinD1 Inhibition CDK4/CyclinD1 Inhibition HepG2 Cell->CDK4/CyclinD1 Inhibition p21 Upregulation p21 Upregulation HepG2 Cell->p21 Upregulation Autophagosome Accumulation Autophagosome Accumulation HepG2 Cell->Autophagosome Accumulation LC3/PINK1 Accumulation LC3/PINK1 Accumulation HepG2 Cell->LC3/PINK1 Accumulation G1/S Phase Arrest G1/S Phase Arrest CDK4/CyclinD1 Inhibition->G1/S Phase Arrest p21 Upregulation->G1/S Phase Arrest Cell Death Cell Death G1/S Phase Arrest->Cell Death Autophagy/Mitophagy Enhancement Autophagy/Mitophagy Enhancement Autophagosome Accumulation->Autophagy/Mitophagy Enhancement LC3/PINK1 Accumulation->Autophagy/Mitophagy Enhancement Autophagy/Mitophagy Enhancement->Cell Death Experimental_Workflow cluster_cell_culture Cell Culture cluster_cytotoxicity_assay Cytotoxicity Assay Maintain A549 & HepG2 Cells Maintain A549 & HepG2 Cells Harvest & Count Cells Harvest & Count Cells Maintain A549 & HepG2 Cells->Harvest & Count Cells Seed cells in 96-well plates Seed cells in 96-well plates Harvest & Count Cells->Seed cells in 96-well plates Incubate for 24h Incubate for 24h Seed cells in 96-well plates->Incubate for 24h Treat with this compound Derivatives Treat with this compound Derivatives Incubate for 24h->Treat with this compound Derivatives Incubate for 48-72h Incubate for 48-72h Treat with this compound Derivatives->Incubate for 48-72h Add MTT solution Add MTT solution Incubate for 48-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Solubilize Formazan Solubilize Formazan Incubate for 4h->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

References

A Comparative Analysis of 20-Deoxyingenol and Phorbol Esters on Protein Kinase C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two classes of Protein Kinase C (PKC) activators: the well-established phorbol esters and the emerging ingenol derivative, 20-deoxyingenol. This document aims to be a valuable resource for researchers in pharmacology, cell biology, and drug development by presenting a side-by-side comparison of their mechanisms of action, isoform selectivity, downstream signaling effects, and the experimental protocols used to characterize them.

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. Consequently, PKC has emerged as a significant therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. The activation of conventional and novel PKC isoforms is typically mediated by the second messenger diacylglycerol (DAG). Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are potent tumor promoters that act as functional analogs of DAG, binding to the C1 domain of PKC with high affinity.[1][2] More recently, this compound and its derivatives have been identified as novel PKC modulators with distinct biological activities.[3] This guide offers a comprehensive comparison of these two important classes of PKC activators.

Mechanism of Action

Both phorbol esters and this compound activate PKC by binding to the C1 domain in the regulatory region of conventional and novel PKC isoforms. This binding event mimics the action of endogenous diacylglycerol (DAG), causing the translocation of PKC from the cytosol to the cell membrane, where it becomes catalytically active.[2][3]

Phorbol Esters , such as PMA and phorbol 12,13-dibutyrate (PDBu), are characterized by their high affinity and slow dissociation from the C1 domain. This leads to sustained and often irreversible activation of PKC, which can result in the downregulation of some PKC isoforms after prolonged exposure.[3][4]

This compound and its esters are suggested to have a "non-canonical" activation mechanism. While they also bind to the C1 domain, the nature of this interaction may differ from that of phorbol esters, potentially leading to more transient activation profiles.[5] This difference in binding kinetics could underlie the distinct downstream biological effects observed for these two classes of compounds.

Comparative Data: Binding Affinity and Isoform Selectivity

The following tables summarize the available quantitative data on the binding affinity and isoform selectivity of phorbol esters and ingenol derivatives for various PKC isoforms. It is important to note that direct binding affinity data for this compound is limited in the current literature; therefore, data for the closely related ingenol 3-angelate is provided as a proxy.

CompoundPKC IsoformBinding Affinity (K_d_ / K_i_ / IC_50_)Reference
Phorbol 12,13-dibutyrate (PDBu) PKCαK_d_: 1.6 - 18 nM (in presence of Ca2+)[6]
PKCβ1K_d_: 1.6 - 18 nM (in presence of Ca2+)[6]
PKCβ2K_d_: 1.6 - 18 nM (in presence of Ca2+)[6]
PKCγK_d_: 1.6 - 18 nM (in presence of Ca2+)[6]
PKCδK_d_: 1.6 - 18 nM (in presence of Ca2+)[6]
PKCεK_d_: 1.6 - 18 nM (in presence of Ca2+)[6]
Ingenol 3-angelate PKCαK_i_: 0.3 ± 0.02 nM[7]
PKCβK_i_: 0.105 ± 0.019 nM[7]
PKCγK_i_: 0.162 ± 0.004 nM[7]
PKCδK_i_: 0.376 ± 0.041 nM[7]
PKCεK_i_: 0.171 ± 0.015 nM[7]
Ingenol PKCK_i_: 30 µM[1]

Note: The binding affinities of phorbol esters can vary depending on the specific ester and the assay conditions.

Downstream Signaling Pathways

The activation of PKC by both phorbol esters and this compound initiates a cascade of downstream signaling events. However, the specific pathways activated appear to differ, leading to distinct cellular outcomes.

Phorbol Ester-Activated Pathways

Phorbol esters are known to activate a broad range of signaling pathways, including:

  • MAPK/ERK Pathway: Phorbol esters can lead to the activation of the Raf-MEK-ERK cascade, which is involved in cell proliferation and differentiation.[8]

  • NF-κB Pathway: Activation of PKC by phorbol esters can lead to the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus and regulate the expression of genes involved in inflammation and cell survival.

  • Other Pathways: Phorbol esters have also been shown to influence pathways involved in angiogenesis and steroidogenesis.[8] Furthermore, they can interact with non-kinase phorbol ester receptors like Munc13 and chimaerins, leading to PKC-independent effects.[9]

Phorbol_Ester_Signaling Phorbol_Ester Phorbol Ester PKC Conventional & Novel PKC Phorbol_Ester->PKC Raf Raf PKC->Raf Ikk IKK PKC->Ikk MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Differentiation ERK->Proliferation IkB IκB Ikk->IkB NFkB NF-κB IkB->NFkB Inflammation Inflammation/ Survival NFkB->Inflammation

Caption: Simplified signaling cascade activated by phorbol esters leading to cell proliferation and inflammation.

This compound-Activated Pathways

Research on this compound has highlighted its role in promoting lysosome biogenesis through a distinct signaling pathway that is independent of mTORC1.[3] This involves:

  • Selective PKC Activation: this compound selectively activates PKCα and PKCδ.[3]

  • TFEB and ZKSCAN3 Regulation: Activated PKCα and PKCδ lead to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression, and the inactivation of the transcriptional repressor ZKSCAN3.[3] This coordinated action drives the expression of genes involved in lysosome biogenesis and autophagy.

Deoxyingenol_Signaling Deoxyingenol This compound PKCa_d PKCα / PKCδ Deoxyingenol->PKCa_d TFEB TFEB PKCa_d->TFEB ZKSCAN3 ZKSCAN3 PKCa_d->ZKSCAN3 Nucleus Nucleus TFEB->Nucleus translocation Lysosome_Biogenesis Lysosome Biogenesis & Autophagy Nucleus->Lysosome_Biogenesis gene expression Binding_Assay_Workflow cluster_radioligand Competitive Radioligand Binding cluster_spr Surface Plasmon Resonance PKC_RL PKC + [3H]PDBu + Test Compound Incubate_RL Incubate PKC_RL->Incubate_RL Precipitate Precipitate (PEG) Incubate_RL->Precipitate Filter Filter Precipitate->Filter Count Scintillation Counting Filter->Count Immobilize Immobilize C1 Domain on Chip Inject Inject Test Compound Immobilize->Inject Detect Detect SPR Signal Inject->Detect Analyze Analyze Sensorgram Detect->Analyze Lysosome_Assay_Workflow Start Treat Cells with This compound Live_Cell Live-Cell Imaging Start->Live_Cell Fixed_Cell Fixed-Cell Staining Start->Fixed_Cell LysoTracker Incubate with LysoTracker Live_Cell->LysoTracker Fix_Perm Fix & Permeabilize Fixed_Cell->Fix_Perm Microscopy Fluorescence Microscopy/ Flow Cytometry LysoTracker->Microscopy Antibody Incubate with anti-LAMP1 Ab Fix_Perm->Antibody Antibody->Microscopy Quantify Quantify Lysosomes Microscopy->Quantify

References

A Comparative Guide to 20-Deoxyingenol and Other Autophagy Modulators for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of 20-Deoxyingenol, a novel modulator of autophagy, with established alternative compounds. It is intended for researchers, scientists, and drug development professionals investigating autophagy-related therapeutic targets. This document presents a summary of their mechanisms of action, comparative quantitative data from various studies, detailed experimental protocols for assessing autophagy, and visual representations of the involved signaling pathways.

Introduction to Autophagy Modulation

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This catabolic pathway plays a crucial role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases. Consequently, the modulation of autophagy pathways presents a promising avenue for therapeutic intervention. This guide focuses on this compound, a diterpenoid compound that has emerged as a potent inducer of autophagy, and compares its activity with other well-characterized autophagy modulators.

This compound: A Novel Autophagy Inducer

This compound and its derivatives have been identified as potent inducers of autophagy. These compounds exert their effects through a distinct mechanism that bypasses the canonical mTOR signaling pathway.

Mechanism of Action: this compound selectively activates Protein Kinase C (PKC) isoforms, specifically PKCα and PKCδ.[1] This activation initiates a signaling cascade that leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[1][2][3] The activation of TFEB, coupled with the inactivation of the transcriptional repressor ZKSCAN3, drives the expression of genes necessary for lysosome production and the autophagic process.[1]

Comparison of Autophagy Modulators

This section compares this compound with other commonly used autophagy modulators: Rapamycin, Torin 1 (as mTOR inhibitors), Chloroquine (as a late-stage autophagy inhibitor), and 3-Methyladenine (as an early-stage autophagy inhibitor).

Quantitative Data Summary

The following table summarizes quantitative data on the effects of these compounds on autophagic flux, primarily measured by the conversion of LC3-I to LC3-II or other relevant markers. It is important to note that the data are compiled from different studies and experimental conditions may vary.

CompoundTarget/MechanismConcentrationCell LineFold Change in Autophagic Flux (LC3-II or other marker)Reference
This compound Derivative (Compound 4) PKCδ Agonist20 µMHeLa2.45-fold increase[1]
This compound Derivative (Compound 18) PKCδ Agonist20 µMHeLa2.31-fold increase[1]
Rapamycin mTORC1 Inhibitor100 nMA549~3.3-fold increase in LC3-II/LC3-I ratio[4]
Rapamycin mTORC1 Inhibitor25 nMSchwann Cells2.57-fold increase in LC3-II (with Chloroquine)[5]
Torin 1 mTORC1/mTORC2 Inhibitor500 nMCorneal FibroblastsSignificant increase in LC3-II and decrease in p62[6]
Chloroquine Inhibits Autophagosome-Lysosome Fusion6 µMSaos-2Accumulation of p62[7]
3-Methyladenine Class III PI3K Inhibitor5 mMMEFsInhibition of starvation-induced LC3-II conversion[8]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and the compared autophagy modulators.

This compound Signaling Pathway

20_Deoxyingenol_Pathway DOI This compound PKC PKCα / PKCδ DOI->PKC activates GSK3B GSK3β (inactive) PKC->GSK3B inactivates JNK_p38 JNK / p38 MAPK PKC->JNK_p38 activates TFEB_p TFEB-P (cytoplasm) TFEB_n TFEB (nucleus) TFEB_p->TFEB_n dephosphorylation & nuclear translocation Autophagy_Genes Autophagy & Lysosomal Gene Expression TFEB_n->Autophagy_Genes activates transcription ZKSCAN3_p ZKSCAN3-P (inactive) JNK_p38->ZKSCAN3_p phosphorylates ZKSCAN3_p->Autophagy_Genes removes repression

This compound's PKC-mediated activation of TFEB and inactivation of ZKSCAN3.
Comparative Autophagy Signaling Pathways

Comparative_Autophagy_Pathways cluster_mTOR mTOR-dependent Pathway cluster_PI3K PI3K-dependent Pathway cluster_Fusion Autophagosome Maturation Rapamycin Rapamycin / Torin 1 mTORC1 mTORC1 Rapamycin->mTORC1 inhibits ULK1 ULK1 Complex mTORC1->ULK1 inhibits Autophagosome Autophagosome Formation ULK1->Autophagosome Three_MA 3-Methyladenine PI3KC3 Class III PI3K Three_MA->PI3KC3 inhibits PI3KC3->Autophagosome Chloroquine Chloroquine Fusion Autophagosome- Lysosome Fusion Chloroquine->Fusion inhibits Autophagy Autophagy Fusion->Autophagy Autophagosome->Fusion

Distinct mechanisms of action for various autophagy modulators.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Western Blot for LC3-I to LC3-II Conversion

This protocol is a standard method for monitoring the accumulation of autophagosomes.

a. Cell Lysis:

  • Culture cells to 70-80% confluency and treat with the compounds of interest for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Sonicate the lysate briefly to shear DNA and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine protein concentration using a BCA assay.

b. SDS-PAGE and Transfer:

  • Load 20-40 µg of protein per lane on a 15% SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer proteins to a 0.2 µm PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LC3B (typically 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane again as in step 3.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., GAPDH or β-actin) or the LC3-II/LC3-I ratio is calculated to determine the extent of autophagosome formation.

p62/SQSTM1 Degradation Assay

This assay measures autophagic flux by monitoring the degradation of the autophagy-specific substrate p62.

a. Experimental Procedure:

  • Follow the same cell culture, treatment, and lysis procedures as for the LC3 Western blot.

  • Perform SDS-PAGE and transfer as described above.

  • For immunoblotting, use a primary antibody against p62/SQSTM1 (typically 1:1000 dilution).

  • Follow the same subsequent steps for washing, secondary antibody incubation, and detection.

b. Interpretation: A decrease in the levels of p62 indicates an increase in autophagic flux, as p62 is degraded upon fusion of the autophagosome with the lysosome. Conversely, an accumulation of p62 suggests an inhibition of autophagic flux.

Tandem Fluorescent mRFP-GFP-LC3 Assay

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux.

a. Cell Transfection and Treatment:

  • Transfect cells with a plasmid encoding the tandem mRFP-GFP-LC3 protein.

  • Allow cells to express the protein for 24-48 hours.

  • Treat the cells with the compounds of interest.

b. Imaging:

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips on microscope slides.

  • Image the cells using a confocal microscope with appropriate lasers for GFP (green) and mRFP (red) fluorescence.

c. Analysis:

  • Autophagosomes that have not yet fused with lysosomes will appear as yellow puncta (co-localization of green and red signals).

  • Autolysosomes, where the acidic environment has quenched the GFP signal, will appear as red-only puncta.

  • Quantify the number of yellow and red puncta per cell. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Autophagy Assessment start Start: Cell Culture treatment Treatment with Autophagy Modulators start->treatment wb Western Blot (LC3-II & p62) treatment->wb mic Fluorescence Microscopy (mRFP-GFP-LC3) treatment->mic lysis Cell Lysis & Protein Quantification wb->lysis fix Cell Fixation mic->fix sds SDS-PAGE & Transfer lysis->sds immuno Immunoblotting sds->immuno analysis Data Analysis & Quantification immuno->analysis imaging Confocal Imaging fix->imaging imaging->analysis

General workflow for assessing the effects of autophagy modulators.

Conclusion

This compound represents a promising new class of autophagy inducers with a distinct, mTOR-independent mechanism of action. This guide provides a framework for comparing its efficacy and mechanism to other well-established autophagy modulators. The provided data, protocols, and pathway diagrams are intended to facilitate further research into the therapeutic potential of modulating autophagy in various disease contexts. Researchers are encouraged to utilize the detailed protocols to conduct their own comparative studies to further elucidate the relative potencies and specific effects of these compounds.

References

A Comparative Analysis of 20-Deoxyingenol and Other Natural Diterpenoids: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the comparative efficacy of 20-Deoxyingenol, a prominent ingenane diterpenoid, against other key natural diterpenoids from the tigliane and daphnane families. This report synthesizes experimental data on their cytotoxic, anti-inflammatory, and anti-HIV activities, details the underlying experimental protocols, and illustrates the core signaling pathways.

Introduction

Natural diterpenoids, particularly those from the Euphorbiaceae and Thymelaeaceae plant families, represent a structurally diverse class of compounds with a wide array of potent biological activities.[1] These compounds are broadly classified into several skeletal types, including ingenane, tigliane, and daphnane. This compound, an ingenane diterpenoid, has garnered significant interest for its therapeutic potential. Like many related diterpenoids, its mechanism of action is often linked to the activation of Protein Kinase C (PKC) isozymes, which are crucial regulators of cellular processes like proliferation, inflammation, and apoptosis.[2] This guide provides a comparative overview of the efficacy of this compound and its derivatives against other well-studied natural diterpenoids such as Ingenol Mebutate (a related ingenane), Prostratin (a tigliane), and various daphnane compounds, supported by experimental data.

Comparative Efficacy: A Quantitative Overview

The therapeutic potential of these diterpenoids has been evaluated across several key biological activities. The following sections present a quantitative comparison based on reported experimental data.

Cytotoxic (Anti-Cancer) Activity

The ability to induce cell death in cancer lines is a hallmark of many of these diterpenoids. Their efficacy is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Table 1: Comparative Cytotoxicity (IC50) of Diterpenoids against Various Cancer Cell Lines

Compound/DerivativeClassCell LineIC50 Value (µM)Reference
This compound Derivative (22) IngenaneHepG2 (Liver Cancer)8.8[3]
This compound Derivative (22) IngenaneA549 (Lung Cancer)>50[3]
Various Ingenane Derivatives IngenaneMV4-11 (Leukemia)3.48 - 30.02[4]
Ingenol Mebutate (PEP005) IngenaneColo205 (Colon Cancer)0.01 - 140[4]
Ingenol Mebutate IngenanePanc-1 (Pancreatic Cancer)0.043[5]
Prostratin TiglianeMCF-7 (Breast Cancer)35 (basal) / 7 (high salt)[6][7]
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The data presented in Table 1 is commonly generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity.[8]

  • Cell Plating: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and cultured overnight to allow for attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the diterpenoid compounds. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a specified period, typically 48 to 72 hours.[10]

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.[11] The plates are incubated for another 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9]

  • IC50 Calculation: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay plate_cells Seed cells in 96-well plate incubate_attach Incubate overnight (cell attachment) plate_cells->incubate_attach add_compounds Add diterpenoid compounds (serial dilutions) incubate_attach->add_compounds incubate_72h Incubate for 48-72 hours add_compounds->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours (Formazan formation) add_mtt->incubate_4h add_solubilizer Add Solubilization Buffer (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance (~570 nm) add_solubilizer->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 Data Analysis

Workflow for a typical MTT cytotoxicity assay.
Anti-Inflammatory Activity

Several diterpenoids exhibit anti-inflammatory properties, often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Comparative Anti-Inflammatory Activity (NO Inhibition IC50)

Compound/DerivativeClassCell LineIC50 Value (µM)Reference
Euphkanoid A TiglianeRAW264.74.8[12]
Euphkanoid B TiglianeRAW264.711.3[12]
Euphkanoid C TiglianeRAW264.75.2[12]
Euphkanoid F TiglianeRAW264.78.9[12]
Quercetin (Positive Control) FlavonoidRAW264.712.3[12]

Note: Specific anti-inflammatory data for this compound was not prominently available in the initial search results, highlighting an area for further research. The data for other tiglianes from Euphorbia species are presented for comparison.

Experimental Protocol: Anti-Inflammatory Assessment (Griess Assay)

The anti-inflammatory activity is quantified by measuring nitrite, a stable breakdown product of NO, using the Griess assay.[13]

  • Cell Culture: Murine macrophage cells (e.g., RAW264.7) are plated in 96-well plates and cultured.[13]

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, except for the negative control group.

  • Incubation: The plates are incubated for approximately 24 hours to allow for NO production.

  • Sample Collection: The cell culture supernatant is collected from each well.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in acid) is added to the supernatant.[14] This reaction forms a purple azo compound in the presence of nitrite.[15]

  • Absorbance Measurement: After a brief incubation period (10-15 minutes) at room temperature, the absorbance is measured at approximately 540-550 nm.[13][16]

  • IC50 Calculation: A standard curve using known concentrations of sodium nitrite is prepared. The concentration of nitrite in the samples is determined from this curve, and the IC50 value for NO inhibition is calculated.

Anti-HIV / Latency Reversing Activity

A significant area of research for tigliane and daphnane diterpenoids is their dual ability to inhibit new HIV infection and to reactivate latent HIV reservoirs, a key strategy in "shock and kill" eradication therapies.[2] Efficacy is measured by the half-maximal effective concentration (EC50).

Table 3: Comparative Anti-HIV / Latency Reversing Activity (EC50)

CompoundClassActivityEC50 ValueReference
Prostratin TiglianeAnti-HIV (various strains)0.02 - 0.09 µg/mL[17]
Prostratin TiglianeLatency Reversal (J-Lat cells)0.41 µM[1]
Prostratin TiglianeLatency Reversal (CD4+ T cells)2.5 µM[18]
Gnidimacrin DaphnaneLatency Reversal0.14 nM[19]
Stelleralide A DaphnaneLatency Reversal0.33 nM[19]
Daphneodorins (various) DaphnaneAnti-HIV-11.5 - 7.7 nM[20][21]
Genkwanine VIII DaphnaneAnti-HIV-10.17 nM[22]

Note: While many ingenanes are known PKC activators, specific data on the anti-HIV or latency-reversing activity of this compound was not found in the initial search. The potent activity of the structurally related tiglianes and daphnanes makes this an important area for future investigation.

Core Signaling Pathway: Protein Kinase C (PKC) Activation

The biological activities of this compound, Prostratin, and related diterpenoids are predominantly mediated through their interaction with Protein Kinase C (PKC) isozymes. These compounds mimic diacylglycerol (DAG), an endogenous second messenger, binding to the C1 domain of conventional and novel PKC isoforms.[2]

This activation triggers downstream signaling cascades, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

  • PKC Activation: The diterpenoid binds to the regulatory C1 domain of a PKC isozyme (e.g., PKCδ, PKCε).[23]

  • IKK Complex Phosphorylation: Activated PKC phosphorylates the IκB kinase (IKK) complex.[24]

  • IκBα Degradation: The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.

  • NF-κB Nuclear Translocation: The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate from the cytoplasm into the nucleus.[25]

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of genes involved in inflammation, cell survival, and immune responses.

PKC_NFkB_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Diterpenoid This compound Prostratin etc. PKC PKC Diterpenoid->PKC activates IKK IKK Complex PKC->IKK phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB phosphorylates IκBα IkB IκBα Degradation IkB->Degradation Ubiquitination & Proteasomal Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription initiates

The PKC-dependent activation of the NF-κB signaling pathway.

Conclusion

This compound and its derivatives demonstrate significant cytotoxic activity against various cancer cell lines, with an efficacy that is comparable to other well-known ingenanes like Ingenol Mebutate. While direct comparative data on its anti-inflammatory and anti-HIV activities are less available, the potent effects of structurally similar tigliane and daphnane diterpenoids in these areas suggest that this compound is a promising scaffold for further investigation. The shared mechanism of action through PKC activation underscores the therapeutic potential of this class of compounds. Future research should focus on direct, head-to-head comparisons of this compound with compounds like Prostratin and daphnane esters to fully elucidate its relative efficacy and potential as a clinical candidate.

References

Unveiling the Molecular Embrace: Confirming the 20-Deoxyingenol Binding Site on Protein Kinase C

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: 20-Deoxyingenol, a diterpenoid derived from plants of the Euphorbia genus, and its analogs have garnered significant interest as modulators of Protein Kinase C (PKC). Understanding the precise binding interaction of these compounds with PKC is paramount for the rational design of novel therapeutics targeting a myriad of diseases, including cancer and neurodegenerative disorders. This guide provides a comparative analysis of the binding of this compound and other key ligands to PKC, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Binding Affinities of PKC Ligands

The binding affinity of various ligands to different PKC isoforms is a critical determinant of their biological activity. The following table summarizes the binding affinities (Ki) of this compound derivatives and other well-characterized PKC activators. The data is primarily derived from competitive binding assays using [³H]phorbol 12,13-dibutyrate ([³H]PDBu) as the radioligand.

LigandPKC IsoformBinding Affinity (Ki) [nM]Reference
Ingenol-3-angelate*PKCα~1-10[1][2]
PKCβ~1-10[2]
PKCγ~1-10[2]
PKCδ~1-10[2]
PKCε~1-10[2]
ProstratinPKC (general)12.5[3]
Bryostatin-1PKCα1.35[4][5]
PKCβ20.42[4][5]
PKCδ0.26[4][5]
PKCε0.24[4][5]

*Note: Ingenol-3-angelate is a close structural analog of this compound. The Ki values are estimated from graphical representations in the cited literature. Molecular docking studies have also indicated a high-affinity binding of this compound derivatives to the C1 domain of PKCδ[6][7].

Experimental Protocols: Determining Ligand Binding to PKC

The most common method to determine the binding affinity of a test compound to PKC is a competitive radioligand binding assay. Below is a detailed protocol for a [³H]PDBu competitive binding assay.

[³H]Phorbol 12,13-Dibutyrate ([³H]PDBu) Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for Protein Kinase C by measuring its ability to compete with the binding of a known high-affinity radioligand, [³H]PDBu.

Materials:

  • Purified PKC isoform(s)

  • [³H]PDBu (radiolabeled ligand)

  • Test compound (e.g., this compound)

  • Phosphatidylserine (PS)

  • Bovine Serum Albumin (BSA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • CaCl₂

  • EGTA

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Lipid Vesicles:

    • Prepare a solution of phosphatidylserine (PS) in chloroform.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in the assay buffer by sonication to form small unilamellar vesicles.

  • Assay Setup:

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • In a set of microcentrifuge tubes, add the following components in order:

      • Assay Buffer

      • BSA (to reduce non-specific binding)

      • CaCl₂

      • PS vesicles

      • Purified PKC enzyme

      • A fixed concentration of [³H]PDBu (typically at or below its Kd)

      • Varying concentrations of the test compound or vehicle (for total binding) or a high concentration of unlabeled PDBu (for non-specific binding).

  • Incubation:

    • Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. The protein and bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]PDBu used and Kd is the dissociation constant of [³H]PDBu for PKC.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PKC PKC MEK MEK PKC->MEK Phosphorylates NFkB_I NFkB_I PKC->NFkB_I DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DAG->PKC Activates Deoxyingenol This compound Deoxyingenol->PKC Binds to C1 Domain (Mimics DAG) ERK ERK MEK->ERK Phosphorylates Gene Gene Expression (Proliferation, Inflammation, etc.) ERK->Gene B Phosphorylates IκB NFkB NF-κB B->NFkB Releases NFkB->Gene Receptor Receptor Receptor->PLC GPCR/RTK Activation

Caption: Signaling pathway of PKC activation by this compound.

Experimental_Workflow cluster_initial Initial Screening & Hypothesis cluster_biochemical Biochemical & Biophysical Validation cluster_structural Structural Determination cluster_cellular Cellular Confirmation A Hypothesize this compound binds to PKC C1 domain B Computational Docking Simulation A->B C Competitive Binding Assay ([3H]PDBu) B->C D Isothermal Titration Calorimetry (ITC) C->D Affinity & Thermodynamics E Surface Plasmon Resonance (SPR) C->E Affinity & Thermodynamics F X-ray Crystallography of PKC-Ligand Complex D->F E->F G NMR Spectroscopy F->G Complementary Structural Data H Site-Directed Mutagenesis of C1 Domain G->H I Cellular Translocation Assays (e.g., GFP-PKC) H->I Validate in cellular context J Confirmation of Binding Site and Mode I->J

Caption: Experimental workflow for confirming the binding site of this compound on PKC.

Logical_Comparison cluster_ligands Ligand Binding Comparison PKC_C1 PKC C1 Domain Hydrophilic Pocket Zinc Fingers Deoxyingenol {this compound | - Diterpenoid - Mimics DAG - High Affinity} PKC_C1->Deoxyingenol Binds to Phorbol {Phorbol Esters (e.g., PDBu) | - Diterpenoid - Potent Activator - High Affinity} PKC_C1->Phorbol Binds to DAG {Diacylglycerol (DAG) | - Endogenous Ligand - Transient Activation - Lower Affinity} PKC_C1->DAG Binds to Deoxyingenol->Phorbol Competitive Binding Deoxyingenol->DAG Functional Mimicry Phorbol->DAG Functional Mimicry

Caption: Logical comparison of ligand binding to the PKC C1 domain.

References

Unveiling the Anti-Inflammatory Potential of 20-Deoxyingenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WENZHOU, China – In the quest for novel therapeutic agents to combat inflammatory diseases, particularly osteoarthritis, the naturally derived diterpenoid 20-Deoxyingenol has emerged as a compound of significant interest. A pivotal study has illuminated its potential anti-inflammatory properties, suggesting a mechanism of action centered on the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This comparison guide provides a comprehensive overview of the seminal research on this compound and contrasts its effects with other compounds investigated for similar therapeutic benefits in preclinical osteoarthritis models.

Executive Summary

This guide synthesizes the findings from a key study on this compound's efficacy in mitigating osteoarthritis-related inflammation and cellular stress. While direct replication studies are not yet available in the published literature, this document provides a comparative analysis with other compounds—Spermidine, Rapamycin, Icariin, and Curcumin—that have been evaluated in similar experimental settings. The objective is to offer researchers, scientists, and drug development professionals a consolidated resource for understanding the current landscape of these anti-inflammatory agents, their proposed mechanisms of action, and the experimental protocols utilized in their evaluation.

Comparative Analysis of Anti-Inflammatory Effects

The anti-inflammatory properties of this compound and comparator compounds have been assessed through a combination of in vitro and in vivo models. The primary models include cultured chondrocytes to study cellular and molecular mechanisms and surgically or chemically induced osteoarthritis in animal models to evaluate in vivo efficacy.

In Vitro Studies: Chondrocyte Models

In vitro experiments typically involve stimulating chondrocytes with inflammatory agents like Interleukin-1β (IL-1β) or subjecting them to oxidative stress to mimic the conditions of an osteoarthritic joint. The protective effects of the compounds are then quantified by measuring various biomarkers.

CompoundConcentrationInflammatory StimulusKey Anti-Inflammatory EffectsProposed Mechanism of Action
This compound 10 μMOxidative Stress (TBHP)Suppressed apoptosis and senescence of chondrocytes.Activation of TFEB nuclear translocation.[1]
Spermidine 50-200 μMIL-1βReduced levels of inflammatory mediators (TNF-α, IL-6, PGE2, NO).[2][3][4]Inhibition of AhR/NF-κB and NLRP3/caspase-1/GSDMD signaling pathways.[2][3][4]
Rapamycin 100 nMIL-1βDecreased expression of MMP-13 and increased expression of Collagen II.Activation of autophagy.[5][6][7][8][9]
Icariin 20, 40, 80 μMIL-1β / LPSSuppressed inflammation and reduced collagen degradation.[10][11][12][13][14]Inhibition of NF-κB/HIF-2α and NLRP3 inflammasome signaling pathways.[10][12]
Curcumin 10-50 μMIL-1βSuppressed mRNA expression of pro-inflammatory mediators (IL-1β, TNF-α) and matrix-degrading enzymes (MMPs).[15][16][17][18][19]Inhibition of NF-κB signaling pathway.[16][19]
In Vivo Studies: Osteoarthritis Animal Models

The Destabilization of the Medial Meniscus (DMM) model in mice is a widely used surgical model to induce osteoarthritis and evaluate the therapeutic potential of various compounds. Other models, such as anterior cruciate ligament transection (ACLT) and monosodium iodoacetate (MIA) injection, are also employed.

CompoundAnimal ModelDosageKey In Vivo Outcomes
This compound DMM (Mouse)10 mg/kgPostponed the progression of osteoarthritis; suppressed apoptosis and senescence of chondrocytes.[1]
Spermidine ACLT (Rat)2.5 and 5.0 mg/kgReduced levels of inflammatory markers in plasma and joint fluid.[2][3][4]
Rapamycin DMM (Mouse)10 µl (10 µM) intra-articular injectionReduced severity of articular cartilage degradation.[5][6][7][8][9]
Icariin MIA (Rat)Not specifiedAlleviated osteoarthritis progression.[12]
Curcumin DMM (Mouse) / ACLT+MMx (Rat)Oral / TopicalReduced proteoglycan loss, cartilage erosion, and synovitis.[15][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.

In Vitro Chondrocyte Culture and Treatment
  • Cell Culture: Primary chondrocytes are isolated from cartilage tissue (e.g., mouse or rat knee joints) and cultured in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum and antibiotics.

  • Inflammatory/Stress Induction: To mimic osteoarthritic conditions, cultured chondrocytes are treated with an inflammatory stimulus, most commonly Interleukin-1β (IL-1β) at a concentration of 10 ng/mL, or an oxidative stress-inducing agent like tert-butyl hydroperoxide (TBHP).

  • Compound Treatment: The cells are pre-treated with the compound of interest (this compound, Spermidine, etc.) at various concentrations for a specified period (typically 1-2 hours) before the addition of the inflammatory or stress-inducing agent.

  • Outcome Measures: After a defined incubation period (e.g., 24-48 hours), cell viability, apoptosis, senescence, and the expression of inflammatory and catabolic markers (e.g., TNF-α, IL-6, MMPs) are assessed using techniques such as MTT assay, TUNEL assay, SA-β-gal staining, ELISA, and RT-qPCR.

In Vivo Destabilization of the Medial Meniscus (DMM) Model
  • Animal Model: The DMM surgery is typically performed on 10- to 12-week-old male C57BL/6 mice.

  • Surgical Procedure: Under anesthesia, a medial parapatellar incision is made in the right knee joint. The joint capsule is opened, and the medial meniscotibial ligament (MMTL) is transected, leading to the destabilization of the medial meniscus. The joint capsule and skin are then sutured. Sham-operated animals undergo the same procedure without MMTL transection.

  • Compound Administration: this compound is administered via intraperitoneal injection at a specified dosage (e.g., 10 mg/kg) for a designated period (e.g., 8 weeks).

  • Histological Analysis: At the end of the treatment period, the animals are euthanized, and the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sagittal sections of the joint are stained with Safranin O and Fast Green to visualize cartilage proteoglycan content.

  • Scoring: The severity of osteoarthritis is evaluated using a standardized scoring system, such as the Osteoarthritis Research Society International (OARSI) score, which assesses the extent of cartilage degradation.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and research methodologies.

G cluster_0 This compound Anti-Inflammatory Pathway This compound This compound TFEB_Activation TFEB Activation This compound->TFEB_Activation Nuclear_Translocation Nuclear Translocation TFEB_Activation->Nuclear_Translocation Autophagy_Lysosomal_Pathway Autophagy & Lysosomal Pathway Upregulation Nuclear_Translocation->Autophagy_Lysosomal_Pathway Cellular_Homeostasis Cellular Homeostasis (Reduced Apoptosis & Senescence) Autophagy_Lysosomal_Pathway->Cellular_Homeostasis G cluster_1 In Vivo DMM Model Workflow Animal_Selection Select Mice (e.g., C57BL/6) DMM_Surgery DMM Surgery (Right Knee) Animal_Selection->DMM_Surgery Compound_Admin Compound Administration (e.g., 20-DOI IP Injection) DMM_Surgery->Compound_Admin Treatment_Period Treatment Period (e.g., 8 weeks) Compound_Admin->Treatment_Period Tissue_Harvest Harvest Knee Joints Treatment_Period->Tissue_Harvest Histology Histological Processing & Staining Tissue_Harvest->Histology Scoring OARSI Scoring Histology->Scoring Data_Analysis Data Analysis Scoring->Data_Analysis

References

A Comparative Analysis of 20-Deoxyingenol and Salinomycin Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of oncology drug development, the exploration of novel chemical entities with potent and selective anticancer activity is paramount. This guide provides a detailed comparative study of two promising classes of natural product derivatives: 20-deoxyingenol analogues and salinomycin derivatives. Both have demonstrated significant potential in preclinical studies, albeit through distinct mechanisms of action. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological activities, underlying signaling pathways, and the experimental methodologies used for their evaluation.

Introduction

This compound , a diterpenoid derived from plants of the Euphorbia genus, and its derivatives are primarily known for their role as modulators of Protein Kinase C (PKC) isoforms.[1][2] PKC activation can trigger a cascade of cellular events, including cell cycle arrest and apoptosis, making its modulation an attractive strategy in cancer therapy.[3]

Salinomycin , a polyether ionophore antibiotic isolated from Streptomyces albus, has garnered significant attention for its ability to selectively target and eliminate cancer stem cells (CSCs).[4][5] Its multifaceted mechanism of action involves the disruption of ion homeostasis, inhibition of key developmental signaling pathways, and induction of oxidative stress.[5][6]

This guide will objectively compare these two compound classes, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular interactions to aid in the rational design and development of next-generation cancer therapeutics.

Comparative Biological Activity

The anticancer efficacy of this compound and salinomycin derivatives has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative derivatives, providing a quantitative comparison of their cytotoxic potential. It is important to note that these values are collated from different studies and direct head-to-head comparisons should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

DerivativeCell LineCancer TypeIC50 (µM)Reference
This compound-1,3,4-oxadiazole derivative 22HepG2Liver Cancer8.8[7]
This compound-1,3,4-oxadiazole derivative 22A549Lung Cancer>50[7]
Ingenol-3-angelate (PEP005)Colo205Colon Cancer0.01-140[3]
Ingenane Diterpenoid 1MV4-11Leukemia< 5[3]
Ingenane Diterpenoid 13HeLaCervical Cancer9.8[3]
Ingenane Diterpenoid 17HeLaCervical Cancer5.8[3]

Table 2: Cytotoxicity of Salinomycin and its Derivatives Against Various Cancer Cell Lines

DerivativeCell LineCancer TypeIC50 (µM)Reference
SalinomycinMDA-MB-231Breast Cancer4.9 ± 1.6[8]
SalinomycinMCF 10A (non-cancerous)Breast0.1 ± 0.02[8]
C20-O-alkyl oxime derivativeHT-29Colorectal Cancer0.015-0.24[9]
C20-O-benzyl oxime derivativeHGC-27Gastric Cancer0.015-0.24[9]
C20-epi-amino derivative 8HMLER CD24low/CD44high (CSC-like)Breast Cancer0.003[10]
C20-epi-amino derivative 9HMLER CD24low/CD44high (CSC-like)Breast Cancer0.009[10]
Ironomycin (AM5)HMLER CD24low (CSC-like)Breast Cancer~10-fold more potent than Salinomycin[11]

Mechanisms of Action

The distinct anticancer properties of this compound and salinomycin derivatives stem from their unique molecular mechanisms.

This compound Derivatives: Protein Kinase C Activation

Derivatives of this compound act as potent activators of Protein Kinase C (PKC) isoforms, particularly PKCα and PKCδ.[1] Activation of these kinases initiates downstream signaling cascades that can lead to various cellular outcomes, including:

  • Cell Cycle Arrest: A 1,3,4-oxadiazole derivative of this compound was found to induce G1/S phase cell cycle arrest in HepG2 cells.[7]

  • Autophagy and Mitophagy: The same derivative promoted the accumulation of autophagosomes and enhanced autophagy and mitophagy.[7]

  • Apoptosis: Ingenol derivatives have been shown to induce apoptosis in various cancer cell lines.[3]

The selective activation of different PKC isoforms by various derivatives allows for the potential fine-tuning of the desired biological response.

Salinomycin Derivatives: A Multi-pronged Attack on Cancer Cells

The anticancer mechanism of salinomycin and its derivatives is notably more complex and targets multiple cellular processes, with a particular emphasis on cancer stem cells.[4]

  • Ionophore Activity and ER Stress: As a potassium ionophore, salinomycin disrupts the electrochemical gradients across cellular membranes.[6] It accumulates in the endoplasmic reticulum (ER), leading to an influx of K+ ions and a subsequent release of Ca2+ from the ER into the cytosol.[6] This depletion of ER Ca2+ induces the unfolded protein response (UPR) and ER stress.[6]

  • Inhibition of Wnt/β-catenin Signaling: The ER stress and altered Ca2+ homeostasis induced by salinomycin lead to the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway for cancer stem cell self-renewal.[5][6][12] This inhibition occurs through the downregulation of β-catenin.[6]

  • Inhibition of Hedgehog Signaling: Salinomycin has also been shown to inhibit the Hedgehog signaling pathway, another key regulator of embryonic development and cancer.[13][14]

  • Iron Sequestration and Ferroptosis: A crucial mechanism for its selectivity against CSCs is the sequestration of iron in lysosomes.[15] This leads to an accumulation of reactive oxygen species (ROS), lysosomal membrane permeabilization, and ultimately, a form of iron-dependent cell death known as ferroptosis.[15]

Signaling Pathway Diagrams

To visually represent the mechanisms described above, the following diagrams were generated using the DOT language.

G This compound Derivative Signaling Pathway 20-Deoxyingenol_Derivative 20-Deoxyingenol_Derivative PKC PKCα / PKCδ 20-Deoxyingenol_Derivative->PKC Activates Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Downstream_Effectors->Cell_Cycle_Arrest Autophagy Autophagy & Mitophagy Downstream_Effectors->Autophagy G Salinomycin Derivative Signaling Pathways cluster_ionophore Ionophore Activity cluster_wnt Wnt/β-catenin Pathway cluster_hedgehog Hedgehog Pathway cluster_ferroptosis Iron Sequestration & Ferroptosis Salinomycin_Derivative_Ionophore Salinomycin Derivative ER Endoplasmic Reticulum (ER) Salinomycin_Derivative_Ionophore->ER Disrupts K+ gradient Ca_Release Ca2+ Release ER->Ca_Release ER_Stress ER Stress (UPR) Ca_Release->ER_Stress Wnt_Signaling Wnt Signaling ER_Stress->Wnt_Signaling Inhibits beta_catenin β-catenin Wnt_Signaling->beta_catenin CSC_Self_Renewal_Wnt CSC Self-Renewal beta_catenin->CSC_Self_Renewal_Wnt Hedgehog_Signaling Hedgehog Signaling CSC_Self_Renewal_Hedgehog CSC Self-Renewal Hedgehog_Signaling->CSC_Self_Renewal_Hedgehog Salinomycin_Derivative_Hedgehog Salinomycin Derivative Salinomycin_Derivative_Hedgehog->Hedgehog_Signaling Inhibits Salinomycin_Derivative_Ferroptosis Salinomycin Derivative Lysosome Lysosome Salinomycin_Derivative_Ferroptosis->Lysosome Iron_Sequestration Iron Sequestration Lysosome->Iron_Sequestration ROS Reactive Oxygen Species (ROS) Iron_Sequestration->ROS Ferroptosis Ferroptosis ROS->Ferroptosis G General Experimental Workflow for Anticancer Compound Evaluation Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Multiple Cancer Cell Lines) Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, SRB) In_Vitro_Screening->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Potent Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_of_Action->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Mechanism_of_Action->Western_Blot In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Promising Mechanism Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacy & Safety Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

Unraveling the Double-Edged Sword: 20-Deoxyingenol's Differential Impact on Cancer and Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the selective cytotoxic effects of 20-Deoxyingenol, detailing its mechanisms of action, comparative efficacy, and the experimental protocols to assess its therapeutic potential.

This compound, a diterpenoid derived from plants of the Euphorbia genus, is emerging as a compound of significant interest in oncology research. Its family of related ingenol esters, most notably ingenol mebutate, has already found clinical application. What makes this compound and its derivatives particularly compelling is their observed differential cytotoxicity—a potent ability to eliminate cancer cells while exhibiting markedly lower toxicity towards their normal, healthy counterparts. This selective action positions this compound as a promising candidate for the development of targeted cancer therapies with potentially wider therapeutic windows and reduced side effects compared to conventional chemotherapy.

This guide provides a comparative analysis of the effects of this compound on cancer versus normal cells, supported by experimental data. It details the underlying molecular mechanisms, presents quantitative data in a clear, comparative format, and provides the methodologies for key experiments to facilitate further research in the field.

Comparative Cytotoxicity: A Quantitative Overview

The hallmark of a promising anticancer agent is its ability to selectively target malignant cells. Experimental data for a novel 1,3,4-oxadiazole derivative of this compound demonstrates this critical property. In vitro studies reveal a significant disparity in the concentration required to inhibit the growth of cancer cells versus normal cells.

One key study evaluated a this compound derivative (compound 22) against the human liver cancer cell line HepG2 and a line of normal cells. The results showed that the derivative was highly effective against the cancer cells, with a half-maximal inhibitory concentration (IC50) of 8.8 µM.[1] In stark contrast, its effect on normal cells was minimal, with an IC50 value greater than 50 µM.[1] This substantial difference underscores a favorable selectivity index, suggesting a therapeutic window where the compound could be effective against tumors at concentrations that are not harmful to healthy tissues.

CompoundCell LineCell TypeIC50 (µM)Selectivity
This compound Derivative (Compound 22) HepG2Human Liver Carcinoma8.8[1]> 5.7-fold vs. Normal Cells
Normal CellsNon-cancerous> 50[1]

Table 1: Comparative IC50 values of a this compound derivative on cancer vs. normal cells.

While comprehensive data across a wide spectrum of cancer and normal cell lines for this compound itself is still emerging, the existing evidence strongly supports its cancer-selective cytotoxic profile.

Mechanism of Action: Hijacking Cellular Signaling

The differential effect of this compound is rooted in its ability to modulate fundamental cellular signaling pathways that are often dysregulated in cancer. The primary mechanisms identified involve the activation of Protein Kinase C (PKC), leading to cell cycle arrest and the induction of autophagy.

Protein Kinase C (PKC) Activation

This compound and its esters are potent modulators of Protein Kinase C (PKC) isoforms. These enzymes are crucial signaling hubs that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis. By mimicking the natural ligand diacylglycerol (DAG), these compounds can bind to and activate specific PKC isoforms, triggering downstream signaling cascades that can differ between cell types, contributing to their selective effects.

Induction of G1/S Phase Cell Cycle Arrest in Cancer Cells

A key anticancer mechanism of this compound derivatives is their ability to halt the proliferation of cancer cells by inducing cell cycle arrest. Studies in HepG2 cells have shown that treatment with a this compound derivative leads to an accumulation of cells in the G1/S phase of the cell cycle.[1] This arrest is achieved through the modulation of key cell cycle regulatory proteins: a dose-dependent inhibition of Cyclin-Dependent Kinase 4 (CDK4) and CyclinD1, and a concurrent upregulation of the cyclin-dependent kinase inhibitor p21.[1] This targeted disruption of the cell cycle machinery effectively prevents cancer cells from replicating.

G1_S_Arrest cluster_0 This compound Derivative cluster_1 Cell Cycle Regulation cluster_2 Outcome Deoxyingenol This compound Derivative CDK4_CyclinD1 CDK4 / CyclinD1 Complex Deoxyingenol->CDK4_CyclinD1 Inhibits p21 p21 Deoxyingenol->p21 Upregulates G1_S_Transition G1 to S Phase Transition CDK4_CyclinD1->G1_S_Transition Promotes CellCycleArrest Cell Cycle Arrest p21->CDK4_CyclinD1 Inhibits

G1/S Phase Cell Cycle Arrest Pathway
Promotion of Autophagy and Mitophagy

Beyond halting proliferation, this compound derivatives can actively promote cell death pathways in cancer cells, specifically through the induction of autophagy and mitophagy. Treatment has been shown to cause an accumulation of autophagosomes and an increase in the expression of key autophagy-related proteins such as LC3 and PINK1 in HepG2 cells.[1] This process of cellular self-digestion can be a double-edged sword, but in this context, it appears to contribute to the demise of cancer cells, potentially by degrading essential cellular components or by triggering programmed cell death.

Experimental Protocols

To facilitate the validation and further exploration of this compound's effects, this section provides detailed protocols for the key experiments cited.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically after solubilization, is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2 and a normal cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

MTT_Workflow start Start seed Seed Cancer & Normal Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Serial Dilutions of this compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze end End analyze->end

MTT Assay Experimental Workflow
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. The intensity of PI fluorescence in a stained cell is directly proportional to its DNA content. By analyzing a population of cells with a flow cytometer, one can generate a histogram that distinguishes cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Procedure:

  • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 0.5 mL of PBS and fix by adding 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as CDK4, CyclinD1, and p21.

Procedure:

  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-CDK4, anti-CyclinD1, anti-p21) and a loading control (e.g., anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Quantification: Use densitometry software to quantify the band intensities relative to the loading control.

Comparison with Alternatives

While direct head-to-head comparisons of this compound with standard chemotherapeutics are limited, its mechanism and selectivity offer potential advantages. Many conventional chemotherapy drugs, such as doxorubicin or cisplatin, target rapidly dividing cells indiscriminately, leading to significant side effects due to their impact on healthy tissues like bone marrow and the gastrointestinal tract.

The parent compound family, ingenols, has been compared to other topical treatments for actinic keratosis, a precursor to squamous cell carcinoma. For instance, ingenol mebutate has demonstrated superior or comparable efficacy with a much shorter treatment duration compared to agents like diclofenac and imiquimod. This suggests that the ingenol scaffold is capable of inducing a potent and rapid biological response. The high selectivity index observed for the this compound derivative suggests it may offer a better safety profile than systemic chemotherapies that often lack this cancer-cell specificity.

Conclusion

This compound and its derivatives represent a promising avenue in the search for more selective and effective cancer therapies. The available data strongly indicates a differential effect on cancer versus normal cells, driven by the targeted activation of PKC and subsequent induction of cell cycle arrest and autophagy in malignant cells. This guide provides a foundational understanding of this differential activity, supported by quantitative data and detailed experimental protocols. As research progresses, a deeper understanding of the structural requirements for this selectivity and its efficacy across a broader range of cancer types will be crucial in translating the therapeutic potential of this compound from the laboratory to the clinic.

References

Validating the Nematicidal Target of 20-deoxyingenol-3-angelate (TPA-1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 20-deoxyingenol-3-angelate (TPA-1), a natural compound with potent nematicidal activity, against other commercially available nematicides. We delve into the experimental validation of its molecular target and present a comparative analysis of its efficacy, supported by experimental data and detailed protocols.

Executive Summary

Comparative Performance of Nematicides

This section provides a quantitative comparison of the nematicidal efficacy of TPA-1 and selected alternative nematicides. The data is presented for C. elegans, a widely used model for initial nematicide screening, to allow for a standardized comparison. It is important to note that efficacy can vary significantly against different nematode species.

NematicideChemical ClassMolecular TargetMechanism of ActionLC50 against C. elegans (µM)Citation(s)
This compound-3-angelate (TPA-1) Diterpene EsterProtein Kinase C (PKC) Isotype TPA-1Upregulation of TPA-1, leading to inhibited growth, development, locomotion, and reproduction.Data not available in searched literature.[1]
Fluopyram Pyridinyl-ethyl-benzamideSuccinate Dehydrogenase (Complex II)Inhibition of mitochondrial respiration, leading to ATP depletion and paralysis.0.29 mg/L (~0.56 µM)[2]
Abamectin Macrocyclic LactoneGlutamate-gated Chloride Channels (GluCls)Allosteric modulation of GluCls, leading to increased chloride ion influx, hyperpolarization of nerve and muscle cells, and paralysis.~0.003 mg/L (~0.0034 µM)[3]
Tioxazafen OxadiazoleRibosomal protein synthesisDisruption of ribosomal activity, leading to inhibition of protein synthesis and mortality.Data not available in searched literature.[4][5]
Fluensulfone Fluoroalkenyl thioetherUnknownDistinct mechanism affecting motility, feeding, and development, leading to progressive metabolic impairment.Higher than against plant-parasitic nematodes.[6][7]
Cyclobutrifluram CarboxamideSuccinate Dehydrogenase (Complex II)Inhibition of mitochondrial respiration, leading to ATP depletion and paralysis.LC50 of 0.069 µM (0.026 mg/L)[2]

Experimental Protocols

This section details the methodologies for key experiments used in the validation of nematicidal targets and the assessment of nematicidal activity.

Nematicidal Activity Assay in C. elegans (Motility Assay)

This protocol is adapted from methods using automated infrared motility readers for high-throughput screening.

Objective: To determine the concentration-dependent effect of a compound on the motility of C. elegans.

Materials:

  • Synchronized L4 stage C. elegans

  • K saline buffer (51 mM NaCl, 32 mM KCl)

  • Bovine Serum Albumin (BSA)

  • 96-well flat-bottom microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Automated infrared motility reader (e.g., WMicrotracker)

Procedure:

  • Worm Preparation: Synchronized L4 stage worms are washed three times with K saline buffer by centrifugation to remove bacteria.

  • Plating: Approximately 60-70 worms in 80 µL of K saline containing 0.015% BSA are added to each well of a 96-well plate.

  • Baseline Reading: The basal movement of the worms is measured for 30 minutes using the infrared motility reader to normalize the data.

  • Compound Addition: The test compound is added to each well to achieve the desired final concentrations. A solvent control (e.g., 1% DMSO) is included. The final volume in each well should be uniform (e.g., 100 µL).

  • Motility Measurement: The motility of the worms is measured at regular intervals (e.g., every 20-30 minutes) for a defined period (e.g., 17.5 to 24 hours).

  • Data Analysis: The motility in each well is normalized to the baseline reading and compared to the solvent control. The EC50 (half-maximal effective concentration) for motility reduction is calculated from the dose-response curve.

Target Validation using RNA Interference (RNAi) by Feeding in C. elegans

This protocol describes a common method for gene knockdown in C. elegans to validate the role of a specific gene in the mechanism of action of a nematicide.

Objective: To determine if knocking down the expression of a target gene (e.g., tpa-1) confers resistance to a nematicide.

Materials:

  • E. coli strain HT115(DE3) transformed with a plasmid expressing double-stranded RNA (dsRNA) targeting the gene of interest (e.g., L4440-tpa-1) and a control plasmid (e.g., empty L4440 vector).

  • Nematode Growth Medium (NGM) agar plates containing carbenicillin and isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • LB broth with carbenicillin.

  • Test nematicide.

Procedure:

  • Bacterial Culture: Grow the E. coli feeding strains overnight in LB broth with carbenicillin.

  • Induction of dsRNA Expression: Seed NGM/carbenicillin/IPTG plates with the bacterial cultures and allow them to grow overnight at room temperature to induce dsRNA expression.

  • RNAi Treatment: Place synchronized L4 stage worms onto the RNAi plates (both target gene and control).

  • Nematicide Exposure: After a period of feeding on the dsRNA-expressing bacteria (e.g., 24-48 hours), expose the worms to the test nematicide either by transferring them to plates containing the compound or by adding the compound directly to the RNAi plates.

  • Phenotypic Analysis: Observe and quantify the phenotype of interest (e.g., growth, survival, paralysis) in the presence of the nematicide.

  • Data Analysis: Compare the sensitivity of worms with the target gene knocked down to the control worms. A significant reduction in the nematicidal effect in the worms with the silenced target gene validates it as the molecular target.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the validated signaling pathway of TPA-1 and the experimental workflow for its target validation.

TPA1_Signaling_Pathway TPA1_compound This compound-3-angelate (TPA-1) PKC Protein Kinase C (TPA-1 isotype) TPA1_compound->PKC Binds and Activates Downstream Downstream Effectors (e.g., MAPK pathway) PKC->Downstream Phosphorylation Cascade Phenotype Nematicidal Phenotype: - Inhibited Growth & Development - Reduced Locomotion - Decreased Reproduction Downstream->Phenotype

Caption: Proposed signaling pathway of this compound-3-angelate (TPA-1) in nematodes.

Target_Validation_Workflow cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Conclusion a Observe nematicidal effect of TPA-1 b Transcriptome analysis shows 'tpa-1' gene upregulation a->b c Construct RNAi vector for 'tpa-1' gene b->c d Feed C. elegans with 'tpa-1' dsRNA-expressing bacteria c->d e Expose RNAi-treated and control worms to TPA-1 d->e f Compare phenotypes (e.g., growth, survival) e->f g Reduced nematicidal effect in 'tpa-1' knockdown worms validates TPA-1 as the target f->g

Caption: Experimental workflow for validating the nematicidal target of TPA-1.

Conclusion

The validation of the protein kinase C isotype TPA-1 as the nematicidal target of this compound-3-angelate offers a significant advancement in the search for novel nematicides. Its distinct mechanism of action compared to existing commercial products suggests a low probability of cross-resistance, making it a valuable candidate for integrated pest management strategies. Further research should focus on determining its efficacy against a broader range of plant-parasitic nematodes and on optimizing its formulation for field applications. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of TPA-1 and other novel nematicidal compounds.

References

A Comparative Guide to Autophagy Inducers: 20-Deoxyingenol and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 20-Deoxyingenol with other well-established autophagy inducers, namely rapamycin, torin 1, and PP242. We delve into their mechanisms of action, present available quantitative data for comparison, and provide detailed experimental protocols for key assays used in autophagy research.

Introduction to Autophagy and Its Induction

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. The modulation of autophagy has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, cancer, and infectious diseases. This has spurred the development and characterization of various small-molecule autophagy inducers.

Mechanism of Action: A Tale of Two Pathways

The autophagy inducers compared in this guide operate through distinct signaling pathways.

This compound: An mTOR-Independent Pathway

This compound, a diterpene isolated from the plant Euphorbia kansui, induces autophagy through a mechanism that is independent of the well-characterized mTOR (mechanistic target of rapamycin) pathway.[1] It is believed to function as a Protein Kinase C (PKC) agonist, selectively activating PKCα and PKCδ. This activation leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2][3][4][5] Once in the nucleus, TFEB promotes the expression of genes involved in the autophagic process.

Rapamycin, Torin 1, and PP242: The mTOR-Dependent Pathway

In contrast, rapamycin, torin 1, and PP242 are all potent inhibitors of the mTOR signaling pathway, a central negative regulator of autophagy.

  • Rapamycin , an allosteric inhibitor of mTOR Complex 1 (mTORC1), is one of the most widely used autophagy inducers.

  • Torin 1 and PP242 are ATP-competitive inhibitors of mTOR, targeting both mTORC1 and mTORC2 complexes. This dual inhibition can lead to a more robust and sustained induction of autophagy compared to rapamycin.[6]

Quantitative Comparison of Autophagy Inducers

Direct quantitative comparison of the potency of these compounds is challenging due to the limited availability of standardized EC50 values for autophagy induction across different studies and cell lines. However, we can summarize the available data to provide a relative understanding of their efficacy.

InducerMechanism of ActionEffective Concentration for Autophagy Induction (HeLa cells or other relevant cell lines)Potency (EC50) for Autophagy Induction
This compound mTOR-independent; PKC agonist, TFEB nuclear translocation~20 µM (Derivatives show 2.31 to 2.45-fold increase in autophagic flux)[1][7]Not yet reported
Rapamycin mTOR-dependent; Allosteric inhibitor of mTORC1100-200 nM[8]Cell-type dependent, generally in the low nanomolar range
Torin 1 mTOR-dependent; ATP-competitive inhibitor of mTORC1/2~250 nM[9]More potent than rapamycin in some contexts
PP242 mTOR-dependent; ATP-competitive inhibitor of mTORC1/2Sub-micromolar to low micromolar range[6][10]Generally more potent than rapamycin

Note: The effective concentrations are gathered from various studies and may not be directly comparable due to differences in experimental conditions and cell lines. The absence of a reported EC50 value for this compound is a significant data gap in the current literature.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate the signaling pathways and a typical experimental workflow for comparing autophagy inducers.

cluster_mTOR_dependent mTOR-Dependent Pathway cluster_mTOR_independent mTOR-Independent Pathway Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 Allosteric Inhibition Torin1_PP242 Torin 1 / PP242 Torin1_PP242->mTORC1 ATP-competitive Inhibition ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Autophagy_mTOR Autophagy ULK1_complex->Autophagy_mTOR Initiates Deoxyingenol This compound PKC PKCα / PKCδ Deoxyingenol->PKC Activates TFEB_cyto TFEB (Cytoplasm) PKC->TFEB_cyto Promotes Translocation TFEB_nuc TFEB (Nucleus) TFEB_cyto->TFEB_nuc Autophagy_genes Autophagy & Lysosomal Gene Expression TFEB_nuc->Autophagy_genes Induces Autophagy_TFEB Autophagy Autophagy_genes->Autophagy_TFEB

Signaling pathways of mTOR-dependent and -independent autophagy inducers.

start Start: Seed HeLa cells treat Treat cells with: - this compound - Rapamycin - Torin 1 - PP242 - Vehicle Control start->treat lyse Lyse cells for Western Blot treat->lyse fix Fix cells for Immunofluorescence treat->fix wb Western Blot for LC3-II/I ratio & p62 lyse->wb if_lc3 Immunofluorescence for LC3 puncta fix->if_lc3 if_tfeb Immunofluorescence for TFEB translocation fix->if_tfeb analyze_wb Analyze densitometry wb->analyze_wb analyze_if Quantify puncta and nuclear localization if_lc3->analyze_if if_tfeb->analyze_if compare Compare potency and efficacy analyze_wb->compare analyze_if->compare

Experimental workflow for comparing autophagy inducers.

Detailed Experimental Protocols

The following are generalized protocols for key autophagy assays. Researchers should optimize these protocols for their specific experimental conditions.

LC3 Turnover Assay by Western Blot

This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), which is indicative of autophagosome formation. To measure autophagic flux, the assay is performed in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to assess the degradation of LC3-II within autolysosomes.

Materials:

  • HeLa cells

  • This compound, Rapamycin, Torin 1, PP242

  • Bafilomycin A1 or Chloroquine

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15%) and blotting apparatus

  • PVDF membrane

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound, rapamycin, torin 1, or PP242. For each compound, include a parallel well co-treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment). Include vehicle-treated controls with and without the lysosomal inhibitor.

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 15% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B (1:1000) and β-actin (1:5000) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities for LC3-II and β-actin. The LC3-II/β-actin ratio is used to assess the amount of autophagosomes. Autophagic flux is determined by the difference in the LC3-II/β-actin ratio between samples with and without the lysosomal inhibitor.

p62/SQSTM1 Degradation Assay by Western Blot

p62, or sequestosome 1 (SQSTM1), is a protein that is selectively degraded during autophagy. Therefore, a decrease in p62 levels can indicate an increase in autophagic flux.

Procedure:

Follow the same procedure as the LC3 turnover assay, but probe the Western blot membrane with a primary antibody against p62/SQSTM1 (1:1000). A decrease in the p62/β-actin ratio upon treatment with an autophagy inducer suggests enhanced autophagic degradation.

Autophagosome Formation by LC3 Puncta Imaging

This method visualizes the formation of autophagosomes by detecting the translocation of LC3 to punctate structures within the cell.

Materials:

  • HeLa cells stably expressing GFP-LC3 or RFP-LC3

  • Glass-bottom dishes or coverslips

  • This compound, Rapamycin, Torin 1, PP242

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed GFP-LC3 or RFP-LC3 expressing HeLa cells on glass-bottom dishes or coverslips.

  • Treatment: Treat the cells with the autophagy inducers at the desired concentrations and for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and stain with DAPI to visualize the nuclei.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates an induction of autophagy.

TFEB Nuclear Translocation Assay by Immunofluorescence

This assay is particularly relevant for assessing the activity of mTOR-independent inducers like this compound that act via TFEB.[11][12][13]

Materials:

  • HeLa cells

  • Glass-bottom dishes or coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody: Rabbit anti-TFEB

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells on coverslips and treat with this compound or vehicle control.

  • Fixation and Permeabilization: Fix the cells with 4% PFA and then permeabilize with permeabilization buffer.

  • Blocking and Staining: Block non-specific binding with blocking buffer and then incubate with the primary anti-TFEB antibody. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging: Mount the coverslips and acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB. An increase in this ratio indicates nuclear translocation of TFEB.[12]

Conclusion

This compound represents a promising mTOR-independent autophagy inducer with a distinct mechanism of action compared to the classical mTOR inhibitors rapamycin, torin 1, and PP242. While direct quantitative comparisons of potency are currently limited by the lack of standardized EC50 data for this compound, the available information highlights its potential as a valuable tool for autophagy research and therapeutic development. The provided experimental protocols offer a starting point for researchers to further characterize and compare the effects of these and other novel autophagy modulators. Future studies establishing a comprehensive dose-response profile for this compound will be crucial for a more definitive comparison of its potency.

References

Safety Operating Guide

Navigating the Safe Handling of 20-Deoxyingenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 20-Deoxyingenol, a diterpenoid compound isolated from plants of the Euphorbia genus, ensuring safe handling practices is paramount. Given its biological activity, including cytotoxic effects on various cell lines, treating this compound with appropriate caution is essential to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety and logistical information, from personal protective equipment (PPE) to disposal plans, based on the general principles of handling potent, biologically active compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advisable, especially when handling concentrated solutions or the pure compound. Change gloves immediately if contaminated, torn, or after prolonged use.
Eyes Safety glasses with side shields or gogglesGoggles provide a higher level of protection against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Laboratory coatA fully buttoned lab coat, preferably with elastic cuffs, should be worn at all times. Consider a disposable gown when handling larger quantities or during procedures with a high risk of contamination.
Respiratory Not generally required for small quantities in a well-ventilated area.If there is a risk of aerosol generation (e.g., when weighing the solid compound or preparing concentrated solutions), work should be conducted in a certified chemical fume hood or a biological safety cabinet. In such cases, respiratory protection may be necessary as determined by a risk assessment.

Operational Plan: A Step-by-Step Workflow

A structured operational plan ensures that this compound is handled safely and efficiently throughout the experimental process.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_area Designated Work Area (Fume Hood/BSC) gather_materials Gather All Materials (PPE, Reagents, Equipment) prep_area->gather_materials 1. weighing Weighing (Use anti-static weigh paper) gather_materials->weighing 2. dissolving Dissolving (Add solvent slowly) weighing->dissolving 3. experiment Perform Experiment (Use caution to avoid splashes/aerosols) dissolving->experiment 4. decontaminate_surfaces Decontaminate Surfaces (e.g., 70% Ethanol) experiment->decontaminate_surfaces 5. liquid_waste Liquid Waste (Unused solutions) experiment->liquid_waste If applicable decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment 6. remove_ppe Remove PPE (Gloves last) decontaminate_equipment->remove_ppe 7. solid_waste Solid Waste (Contaminated consumables) remove_ppe->solid_waste 8. waste_container Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste->waste_container

Caption: Workflow for Safe Handling of this compound.
Experimental Protocols

1. Preparation of Stock Solutions:

  • Perform all weighing and solution preparation in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Use an analytical balance with a draft shield.

  • Handle the solid compound with care to avoid generating dust. Use a spatula for transfers.

  • When dissolving, add the solvent to the pre-weighed this compound slowly to avoid splashing.

  • Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.

2. Cell Culture and In Vitro Assays:

  • When adding this compound to cell cultures, use sterile, filtered pipette tips.

  • Perform all cell culture work in a biological safety cabinet (Class II) to maintain sterility and operator protection.

  • Incubators containing cells treated with this compound should be clearly labeled.

Emergency Procedures

Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.

  • Seek medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

Spill Cleanup:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).

  • Place the absorbed material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution followed by 70% ethanol).

  • For large spills, contact your institution's EHS department immediately.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste, including gloves, disposable lab coats, weigh papers, pipette tips, and culture plates, should be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Unused solutions of this compound and contaminated culture media should be collected in a sealed, labeled hazardous liquid waste container. Do not pour this waste down the drain.
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Follow your institution's specific guidelines for the disposal of cytotoxic or hazardous chemical waste. Ensure that all waste containers are properly labeled with the contents and associated hazards.

Quantitative Data

Cell LineAssayIC50 ValueReference
A549 (Human lung carcinoma)Cytotoxicity AssayNot specified, but derivatives show activity[1]
HepG2 (Human liver carcinoma)Cytotoxicity AssayA 1,3,4-oxadiazole derivative of this compound exhibited an IC50 of 8.8 μM.[1][1]

By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of their research.

References

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